Product packaging for 1-Methyl-2-(2-methylphenoxy)benzene(Cat. No.:CAS No. 4731-34-4)

1-Methyl-2-(2-methylphenoxy)benzene

Cat. No.: B1618669
CAS No.: 4731-34-4
M. Wt: 198.26 g/mol
InChI Key: CYXMOAZSOPXQOD-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylphenoxy)benzene (CAS 4731-34-4), also known as bis(2-methylphenyl) ether or di-o-tolyl ether, is an organic compound of significant interest in chemical research and development . This compound, with a molecular formula of C 14 H 14 O and a molecular weight of 198.26 g/mol, serves as a versatile chemical intermediate . Its structure, featuring two o-tolyl groups linked by an oxygen atom, contributes to its physical properties, including a density of 1.029 g/cm³ and a boiling point of 274.5 °C . A primary research application of this compound is its role as a precursor or building block in polymer chemistry. It is involved in the synthesis of more complex molecules, such as formaldehyde polymers with sulfonated derivatives, highlighting its value in creating novel polymeric materials . The compound is characterized by its high boiling point and moderate flash point of 114.3 °C, which are important safety considerations for laboratory handling and storage . This product is intended for research purposes only and is strictly not intended for human or veterinary use. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis and for the development of specialty chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1618669 1-Methyl-2-(2-methylphenoxy)benzene CAS No. 4731-34-4

Properties

IUPAC Name

1-methyl-2-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMOAZSOPXQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892276
Record name Bis(2-methylphenyl) ether
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4731-34-4, 28299-41-4
Record name 1,1′-Oxybis[2-methylbenzene]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-o-tolyl ether
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Record name Benzene, 1,1'-oxybis(methyl-
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Record name Benzene, 1,1'-oxybis[methyl-
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Record name Bis(2-methylphenyl) ether
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Record name Ditolyl ether
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-dimethyldiphenyl ether, is an aromatic ether. This class of compounds is characterized by an oxygen atom connected to two aryl groups. Diaryl ethers are structurally significant in various natural products and serve as key intermediates in organic synthesis. Their applications can range from heat transfer fluids to building blocks for more complex pharmaceutical and agricultural chemicals. This guide provides a comprehensive overview of the known chemical properties and plausible experimental methodologies related to this compound, addressing the needs of researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2,2'-Dimethyldiphenyl ether, o,o'-Ditolyl ether[1]
CAS Number 4731-34-4N/A
Molecular Formula C₁₄H₁₄O[1][2][3]
Molecular Weight 198.26 g/mol [1][2][3]
Appearance Yellow to pale yellow to colorless oil[4]
Density 1.047 g/cm³ (estimate)[2][3]
Boiling Point 271 °C (estimate)[2][3]
Refractive Index 1.5948 (estimate)[2][3]

Experimental Protocols

Synthesis: Ullmann Condensation

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of this compound, 2-methylphenol (o-cresol) and 1-bromo-2-methylbenzene (o-bromotoluene) would be suitable starting materials.

Reaction:

A General Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenol, 1-bromo-2-methylbenzene, a copper(I) catalyst (e.g., CuI or Cu₂O), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 200 °C. The optimal temperature will depend on the specific catalyst and solvent used.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Ullmann Condensation Workflow reagents Combine Reactants: 2-methylphenol 1-bromo-2-methylbenzene Cu Catalyst, Base, Solvent setup Setup Reaction under Inert Atmosphere (N2/Ar) reagents->setup heating Heat Reaction Mixture (120-200 °C) setup->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Reaction Work-up: Quench, Extract, Wash monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification product Isolated 1-Methyl-2- (2-methylphenoxy)benzene purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like diaryl ethers.

A General Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent, such as dichloromethane or hexane.

  • GC Separation:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Set the injector temperature to around 250 °C.

    • Oven Program: Start with an initial oven temperature of approximately 100 °C, hold for a few minutes, and then ramp the temperature up to around 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range of approximately 50-400 amu.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak should be observable at m/z 198.

G GC-MS Analysis Workflow sample Prepare Sample in Volatile Solvent injection Inject into GC sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (m/z 50-400) ionization->detection analysis Data Analysis: Retention Time & Mass Spectrum detection->analysis

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity and Toxicology (Inferred from Related Compounds)

There is a lack of specific data on the biological activity and toxicology of this compound. However, information on related diaryl ether compounds can provide some initial insights. It is crucial to note that the presence and position of methyl groups can significantly alter the biological properties of a molecule.

  • Diphenyl Ether: The parent compound, diphenyl ether, is used as a heat transfer medium and in the manufacturing of other chemicals. Toxicological studies on diphenyl ether suggest low acute toxicity.[5][6]

  • Polybrominated Diphenyl Ethers (PBDEs): These are a class of flame retardants that are structurally related to diaryl ethers. PBDEs are known to be persistent environmental pollutants and have been associated with various adverse health effects, including endocrine disruption and neurotoxicity.[7][8] The toxicological profile of PBDEs is heavily influenced by the number and position of bromine atoms.

Given the structural similarity to these compounds, it is plausible that this compound could interact with biological systems. However, without specific experimental data, any potential biological activity remains speculative. Further research is required to determine its specific toxicological and pharmacological profile.

G Inferred Biological Activity Relationships target This compound (Biological Activity Unknown) parent Diphenyl Ether (Low Acute Toxicity) target->parent is a methylated derivative of related Polybrominated Diphenyl Ethers (PBDEs) (Endocrine Disruption, Neurotoxicity) target->related is structurally related to (unbrominated)

Caption: Relationship to compounds with known biological activity.

Conclusion

This compound is a diaryl ether with defined physicochemical properties but limited publicly available biological and detailed experimental data. The provided general protocols for synthesis via Ullmann condensation and analysis by GC-MS offer a starting point for researchers. The potential for biological activity, inferred from related compounds, highlights the need for further investigation into the specific toxicological and pharmacological effects of this molecule. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of novel aromatic compounds.

References

A Technical Guide to the Physical Characteristics of Di-o-tolyl Ether and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of di-o-tolyl ether, with a comparative analysis of its ortho-, meta-, and para-isomers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the physicochemical properties of aromatic ethers are of interest.

Comparative Physical Characteristics of Di-tolyl Ether Isomers

The structural arrangement of the methyl groups on the phenyl rings significantly influences the physical properties of di-tolyl ether isomers. The following table summarizes the key quantitative data for the ortho-, meta-, and para-isomers, facilitating a clear comparison.

Physical PropertyDi-o-tolyl EtherDi-m-tolyl EtherDi-p-tolyl Ether
CAS Number 4731-34-419814-71-21579-40-4[1]
Molecular Formula C₁₄H₁₄O[2]C₁₄H₁₄O[3]C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [2]198.26 g/mol [3]198.26 g/mol [4]
Appearance Not specifiedNot specifiedWhite to almost white powder or crystals[5]
Melting Point Not availableNot available47-49 °C[4]
Boiling Point 271 °C (estimated)[2]286.2 °C285 °C[4]
Density 1.047 g/cm³[2]1.029 g/cm³1.029 g/cm³[6]
Refractive Index 1.5948 (estimated)[2]Not available1.560[6]
Solubility Not specifiedNot specifiedSoluble in acetone, benzene, and ether; almost insoluble in water.[5]
Vapor Pressure Not availableNot available0.00902 mmHg at 25°C[6]
Flash Point Not availableNot available>230 °F (>110 °C)[7]

Experimental Protocols

Accurate determination of the physical characteristics of di-tolyl ether isomers is crucial for their application in research and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid organic compound, such as di-p-tolyl ether, is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small sample of the crystalline compound is finely crushed into a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid. For high-boiling liquids like the di-tolyl ether isomers, distillation is the standard method for its determination.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A standard distillation apparatus is assembled. The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Equilibrium and Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), the observed boiling point may need to be corrected.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.

Apparatus:

  • Test tubes and rack

  • Spatula or dropper

  • Vortex mixer or stirring rod

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

  • Sample Preparation: A small, measured amount of the di-tolyl ether isomer (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period to ensure thorough mixing and to reach equilibrium.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The formation of a clear, homogeneous solution indicates solubility. If the solid remains undissolved or a cloudy suspension persists, the compound is considered insoluble or sparingly soluble in that solvent.

  • Qualitative Reporting: The solubility is typically reported in qualitative terms such as "soluble," "sparingly soluble," or "insoluble." For more quantitative analysis, the concentration of the saturated solution can be determined.

Logical Workflow for Isomer Identification

The distinct physical properties of the di-tolyl ether isomers can be leveraged for their identification. The following diagram illustrates a logical workflow for distinguishing between the ortho-, meta-, and para-isomers based on their physical states and melting/boiling points.

G Workflow for Di-tolyl Ether Isomer Identification cluster_0 Workflow for Di-tolyl Ether Isomer Identification cluster_1 Workflow for Di-tolyl Ether Isomer Identification cluster_2 Workflow for Di-tolyl Ether Isomer Identification start Start with Unknown Di-tolyl Ether Isomer physical_state Determine Physical State at Room Temperature start->physical_state is_solid Is the sample a solid? physical_state->is_solid det_mp Determine Melting Point is_solid->det_mp Yes det_bp Determine Boiling Point is_solid->det_bp No (Liquid) mp_range Melting Point ≈ 47-49°C? det_mp->mp_range para_isomer Identified as Di-p-tolyl Ether mp_range->para_isomer Yes mp_range->det_bp No bp_range_ortho Boiling Point ≈ 271°C? det_bp->bp_range_ortho ortho_isomer Identified as Di-o-tolyl Ether bp_range_ortho->ortho_isomer Yes bp_range_meta Boiling Point ≈ 286°C? bp_range_ortho->bp_range_meta No meta_isomer Identified as Di-m-tolyl Ether bp_range_meta->meta_isomer Yes

Caption: Workflow for identifying di-tolyl ether isomers.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Androsten-3,6,17-trione (CAS 2243-06-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Androsten-3,6,17-trione, a significant steroid derivative, has garnered attention in various fields, including endocrinology and sports medicine, due to its potent activity as an aromatase inhibitor. An unambiguous confirmation of its molecular structure is paramount for understanding its biological function, metabolism, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 4-Androsten-3,6,17-trione, with a corrected CAS number of 2243-06-3.

Compound Identification and Properties

Initial identification of the compound confirms its molecular formula as C₁₉H₂₄O₃, with a corresponding molecular weight of 300.39 g/mol .[1][2] It is systematically named (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione and is also known by synonyms such as 6-OXO and 4-AT.[1]

Spectroscopic Data for Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in determining the molecular weight and fragmentation pattern of a compound, offering vital clues to its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of 4-Androsten-3,6,17-trione, particularly in doping control, involves gas chromatography coupled with mass spectrometry (GC-MS). A typical protocol would include:

  • Sample Preparation: Extraction of the analyte from the matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: To improve volatility and thermal stability for GC analysis, the extracted compound is often derivatized. A common method is trimethylsilylation.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar phase like DB-5ms). The oven temperature is programmed to ramp up to achieve separation of the components.

  • MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Quantitative Data: GC-MS Analysis

The following table summarizes the key GC-MS data for 4-Androsten-3,6,17-trione and its major metabolites, as reported in a study on its metabolism.[3]

CompoundRetention Time (min)Monitored m/z Values
6-oxo-androstenedione7.16516, 501, 411
6α-OH-androstenedione7.50518, 503, 319
6α-OH-testosterone7.77520, 505, 319
6α-OH-etiocholanolone6.48327, 522, 507
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For 4-Androsten-3,6,17-trione, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) groups and the carbon-carbon double bond (C=C).

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone, conjugated)1650-1680
C=O (Ketone, saturated)1705-1725
C=C (Alkene)1600-1650
C-H (sp³ hybridized)2850-3000
C-H (sp² hybridized)3000-3100

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or known compound like 4-Androsten-3,6,17-trione follows a logical progression of analytical techniques.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Compound_Isolation Compound Isolation & Purification Elemental_Analysis Elemental Analysis (Determine Empirical Formula) Compound_Isolation->Elemental_Analysis Mass_Spectrometry Mass Spectrometry (Molecular Weight & Fragmentation) Elemental_Analysis->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Mass_Spectrometry->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (Functional Groups) NMR_Spectroscopy->IR_Spectroscopy Data_Integration Integration of All Spectroscopic Data IR_Spectroscopy->Data_Integration Proposed_Structure Proposed Structure of 4-Androsten-3,6,17-trione Data_Integration->Proposed_Structure Chemical_Synthesis Chemical Synthesis (Confirmation by Synthesis) Proposed_Structure->Chemical_Synthesis Final_Confirmation Final Structure Confirmation Proposed_Structure->Final_Confirmation Chemical_Synthesis->Final_Confirmation

Logical workflow for the structure elucidation of a chemical compound.

Signaling Pathway and Biological Activity

4-Androsten-3,6,17-trione is a potent irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels and a subsequent increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), ultimately stimulating testosterone production.

aromatase_inhibition_pathway Androstenetrione 4-Androsten-3,6,17-trione Aromatase Aromatase Enzyme Androstenetrione->Aromatase Inhibits Estrogen Estrogen Biosynthesis Aromatase->Estrogen Catalyzes Feedback Negative Feedback Loop Estrogen->Feedback Activates Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate Hypothalamus Hypothalamus (GnRH release) Feedback->Hypothalamus Inhibits Pituitary Anterior Pituitary (LH & FSH release) Hypothalamus->Pituitary Stimulates Testes Testes (Testosterone Production) Pituitary->Testes Stimulates Testes->Androgens Produces

References

An In-depth Technical Guide on the Solubility Profile of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 1-Methyl-2-(2-methylphenoxy)benzene (CAS No. 4731-34-4). Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes information on its isomers and structurally related compounds to offer valuable estimations. Furthermore, it details standardized experimental protocols for determining aqueous and solvent solubility, empowering researchers to generate precise data in their own laboratories.

Compound Identification and Physicochemical Properties

This compound, also known as di-o-tolyl ether or 2,2'-dimethyldiphenyl ether, is an aromatic ether. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C14H14O[1]
Molar Mass 198.26 g/mol [1]
CAS Number 4731-34-4
Density (estimate) 1.047 g/cm³[1]
Boiling Point (estimate) 271 °C[1]
Refractive Index (estimate) 1.5948[1]

Table 1: Physicochemical Properties of this compound.

Solubility Profile

To provide a reasonable estimate, the solubility of a structurally similar isomer, di-p-tolyl ether (CAS No. 28299-41-4), is presented in Table 2. It is important to note that while the ortho- and para-isomers share the same molecular formula and general non-polar character, their spatial arrangement can influence their solubility, and therefore these values should be considered as approximations for this compound.

SolventTemperatureSolubilitySource
Water20 °C2.82 mg/L[2][3]
AcetoneNot SpecifiedSoluble
BenzeneNot SpecifiedSoluble
EtherNot SpecifiedSoluble

Table 2: Quantitative and Qualitative Solubility Data for di-p-tolyl ether.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, standardized experimental protocols are recommended. The following sections detail the methodologies for determining the aqueous and organic solvent solubility of poorly soluble compounds like this compound.

The OECD Guideline for the Testing of Chemicals, No. 105, provides a robust framework for determining the water solubility of substances.[4][5][6][7] For compounds with solubility above 10⁻² g/L, the flask method is recommended.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

  • Centrifuge (if necessary for phase separation)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance to use in the definitive test.[4][7]

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The amount should be at least five times the estimated solubility.

  • Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that equilibrium has been reached (i.e., the concentration of the solute does not change over two consecutive measurements).

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the aqueous phase. This can be done by allowing the solution to stand in the constant temperature bath, followed by centrifugation to remove any colloidal particles.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate.

The shake-flask method is a widely used technique for determining the solubility of a compound in various organic solvents.[8][9][10]

Principle: An excess of the solute is added to a known volume of the solvent and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Apparatus:

  • Vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, GC, UV-Vis)

Procedure:

  • Sample Preparation: Weigh an excess amount of this compound into a vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment. The agitation should be vigorous enough to ensure thorough mixing. The time required for equilibration can vary depending on the solvent and should be determined empirically (typically 24-72 hours).

  • Phase Separation: After equilibration, the vials are removed from the shaker and the undissolved solid is allowed to settle. Centrifugation may be used to ensure a clear supernatant.

  • Sample Analysis: An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method.

  • Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualizations

As this compound is a simple organic molecule not typically involved in biological signaling, no signaling pathway diagrams are applicable. Instead, a logical workflow for the experimental determination of its solubility is presented below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis start Start: Obtain Pure This compound prelim Perform Preliminary Solubility Test start->prelim prep_sample Weigh Excess Compound into Flask/Vial prelim->prep_sample add_solvent Add Known Volume of Solvent prep_sample->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate check_eq Periodically Sample to Confirm Equilibrium agitate->check_eq check_eq->agitate Continue Agitation phase_sep Phase Separation (Settling/Centrifugation) check_eq->phase_sep Equilibrium Reached extract_supernatant Extract Clear Supernatant phase_sep->extract_supernatant analyze Analyze Concentration (e.g., HPLC, GC) extract_supernatant->analyze end End: Report Solubility Data analyze->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Molecular Geometry of Bis(2-methylphenyl) Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methylphenyl) ether, also known as di-o-tolyl ether, is an aromatic ether characterized by the presence of two o-tolyl groups linked by an oxygen atom. Its molecular geometry is of significant interest due to the influence of the ortho-methyl substituents on the overall conformation, which in turn affects its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the expected molecular geometry of bis(2-methylphenyl) ether, drawing upon established principles of structural chemistry and data from related compounds. It details the methodologies for determining such geometries and presents relevant data in a structured format.

Theoretical Considerations of Molecular Geometry

The molecular geometry of bis(2-methylphenyl) ether is primarily dictated by the electronic and steric interactions between its constituent atoms. The central C-O-C ether linkage adopts a bent geometry, as predicted by VSEPR theory, with a bond angle typically larger than that of a tetrahedral geometry due to the steric bulk of the phenyl rings.

The most significant determinant of the overall three-dimensional structure is the rotational conformation of the two phenyl rings with respect to the C-O-C plane. The presence of the methyl groups in the ortho positions imposes considerable steric hindrance, which restricts the free rotation around the C-O bonds. This steric clash between the methyl groups and the ether oxygen, as well as between the two methyl groups, forces the phenyl rings to adopt a twisted, non-coplanar conformation. This leads to a "propeller-like" arrangement, minimizing repulsive interactions.

Expected Molecular Parameters

Table 1: Typical Bond Lengths in Diaryl Ethers and Related Compounds
BondTypical Length (Å)Notes
C-O (ether)1.36 - 1.42The exact length can vary with the electronic nature of the rings.
C-C (aromatic)1.38 - 1.40Standard aromatic carbon-carbon bond length.
C-C (methyl)1.50 - 1.54Typical single bond between an sp2 and an sp3 carbon.
C-H (aromatic)~1.08Standard aromatic carbon-hydrogen bond length.
C-H (methyl)~1.09Standard methyl carbon-hydrogen bond length.
Table 2: Typical Bond Angles in Diaryl Ethers and Related Compounds
AngleTypical Value (°)Notes
C-O-C115 - 125Steric repulsion between the bulky phenyl groups widens the angle from the ideal tetrahedral angle.
O-C-C (ring)118 - 122The angle within the phenyl ring at the point of ether linkage.
C-C-C (ring)118 - 121Internal angles of the benzene ring.
C-C-CH3120 - 123The angle between the methyl group and the adjacent ring carbons.
Table 3: Dihedral Angles in Related Sterically Hindered Aromatic Compounds
CompoundDihedral Angle between Phenyl Rings (°)Reference
Bis[bis(2-methylphenyl)phosphanyl]methane83.88 - 88.39[1]
Bis(acetophenone oxime) O,O′-methylene ether74.26

Note: The dihedral angles in these related compounds illustrate the significant twisting expected in sterically hindered diaryl systems. A similar non-coplanar arrangement is anticipated for bis(2-methylphenyl) ether.

Experimental and Computational Methodologies

The determination of the precise molecular geometry of compounds like bis(2-methylphenyl) ether relies on a combination of experimental techniques and computational modeling.

Experimental Protocols
  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

    • Methodology: A single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is analyzed to determine the electron density distribution, from which the positions of the atoms can be deduced. This provides highly accurate bond lengths, bond angles, and dihedral angles.

  • Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in a crystal lattice.

    • Methodology: A beam of high-energy electrons is passed through a gaseous sample of the substance. The electrons are scattered by the molecules, and the resulting diffraction pattern is analyzed to obtain information about the internuclear distances.

Computational Chemistry Protocols
  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to predict the electronic structure and geometry of molecules.

    • Methodology: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to perform a geometry optimization. The calculation iteratively solves the Schrödinger equation to find the lowest energy conformation of the molecule, providing optimized bond lengths, angles, and dihedral angles.

  • Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule.

    • Methodology: A force field (e.g., MMFF94) is selected, which defines the potential energy of the molecule as a function of its atomic coordinates. A conformational search is then performed to identify the low-energy conformers. This method is computationally less expensive than DFT and is useful for exploring the conformational landscape of flexible molecules.

Conformational Analysis

The key structural feature of bis(2-methylphenyl) ether is its conformational flexibility, primarily arising from the rotation around the two C-O bonds. The steric hindrance from the ortho-methyl groups creates a significant energy barrier to free rotation, leading to distinct, stable conformers. The relationship between these conformers can be visualized as an equilibrium between different rotational isomers (rotamers).

Conformational_Isomerism cluster_Conformers Conformational States of Bis(2-methylphenyl) Ether Conformer_A Conformer A (Twisted) Transition_State Transition State (Higher Energy) Conformer_A->Transition_State Rotation around C-O bond Conformer_B Conformer B (Alternative Twisted) Conformer_B->Transition_State Rotation Transition_State->Conformer_A Rotation Transition_State->Conformer_B Rotation

Caption: Conformational isomerism in bis(2-methylphenyl) ether.

Conclusion

The molecular geometry of bis(2-methylphenyl) ether is characterized by a bent C-O-C linkage and a non-coplanar, twisted arrangement of the two o-tolyl rings due to significant steric hindrance from the ortho-methyl groups. While direct experimental data is scarce, a combination of theoretical principles and data from analogous structures provides a reliable model of its geometric parameters. The methodologies of X-ray crystallography, gas-phase electron diffraction, and computational chemistry are crucial for the precise determination of its structure. A thorough understanding of the conformational preferences of this molecule is essential for researchers in materials science and drug development, as the three-dimensional structure is intrinsically linked to its function and reactivity.

References

In-Depth Technical Guide on 1,1′-Oxybis[2-methylbenzene]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1′-Oxybis[2-methylbenzene], also known as di-o-tolyl ether. It details its chemical and physical properties, outlines established synthesis protocols, and explores its toxicological profile. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

1,1′-Oxybis[2-methylbenzene] is an aromatic ether characterized by two o-tolyl groups linked by an oxygen atom. While specific experimental data for the ortho-isomer is limited in publicly available literature, the properties of its isomers, di-m-tolyl ether and di-p-tolyl ether, can provide some context. For instance, the molecular weight of all three isomers is 198.26 g/mol .[1][2] The hazard classification for the meta isomer suggests it may cause long-lasting harmful effects to aquatic life.[1]

Table 1: Physicochemical Properties of Di-tolyl Ether Isomers

Property1,1′-Oxybis[2-methylbenzene] (Di-o-tolyl ether)1,1′-Oxybis[3-methylbenzene] (Di-m-tolyl ether)1,1′-Oxybis[4-methylbenzene] (Di-p-tolyl ether)
CAS Number 579-74-819814-71-2[1]1579-40-4[2]
Molecular Formula C₁₄H₁₄OC₁₄H₁₄O[1]C₁₄H₁₄O[2]
Molecular Weight 198.26 g/mol 198.26 g/mol [1]198.26 g/mol [2]
Physical State Not specifiedNot specifiedWhite to almost white powder or crystal[3]
Melting Point Not specifiedNot specified47-49 °C[4][5]
Boiling Point Not specifiedNot specified285 °C[4][5]
Purity Not specifiedNot specified>98.0% (GC)[3]

Note: Data for 1,1′-Oxybis[2-methylbenzene] is largely unavailable in the searched literature. Data for its isomers is provided for context.

Synthesis of 1,1′-Oxybis[2-methylbenzene]

The primary methods for synthesizing diaryl ethers are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] For the synthesis of sterically hindered diaryl ethers, such as those with ortho-substituents, modifications to the traditional Ullmann conditions are often necessary to achieve good yields.[7]

Experimental Protocol: General Ullmann Condensation for Ortho-Substituted Diaryl Ethers

A general procedure for the synthesis of ortho-substituted diaryl ethers involves the coupling of an ortho-substituted aryl halide with a phenol in the presence of a copper catalyst and a base.

  • Reactants:

    • o-Cresol (2-methylphenol)

    • An ortho-substituted aryl halide (e.g., 2-iodotoluene or 2-bromotoluene)

    • Copper catalyst (e.g., CuI, Cu₂O, or a copper(I) complex)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Ligand (optional, e.g., N,N-dimethylglycine, 1,10-phenanthroline)

  • Solvent: A high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.

  • Procedure:

    • Combine o-cresol, the aryl halide, base, and ligand (if used) in the chosen solvent.

    • Add the copper catalyst to the mixture.

    • Heat the reaction mixture to a temperature typically ranging from 110 °C to 150 °C. The optimal temperature may vary depending on the specific reactants and catalyst system.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium chloride solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by a suitable method such as column chromatography or distillation.

The presence of an ortho-substituent on the aryl halide can influence the reaction, and in some cases, a ligand-free protocol may be effective.[1]

Diagram: Ullmann Condensation Workflow

Ullmann_Condensation Reactants o-Cresol + o-Aryl Halide + Base + Catalyst Reaction_Vessel Reaction Mixture in Solvent Reactants->Reaction_Vessel 1. Combine Heating Heating (110-150 °C) Reaction_Vessel->Heating 2. Heat Workup Aqueous Workup & Extraction Heating->Workup 3. Cool & Quench Purification Purification (Chromatography/Distillation) Workup->Purification 4. Isolate Product 1,1'-Oxybis[2-methylbenzene] Purification->Product 5. Purify

Caption: General workflow for the Ullmann condensation synthesis of 1,1′-Oxybis[2-methylbenzene].

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[8][9][10][11] However, the synthesis of diaryl ethers, especially those with steric hindrance around the reaction centers, can be challenging via this method due to the reduced reactivity of aryl halides in SNAr reactions unless activated by electron-withdrawing groups. For hindered phenols, specialized conditions may be required.[2]

Experimental Protocol: General Williamson Ether Synthesis for Hindered Phenols

This protocol is a general guideline and may require optimization for the specific synthesis of 1,1′-Oxybis[2-methylbenzene].

  • Reactants:

    • o-Cresol (2-methylphenol)

    • A strong base to form the phenoxide (e.g., NaH, KH)

    • An activated ortho-substituted aryl halide (e.g., 2-fluoro-1-nitrobenzene)

  • Solvent: A polar aprotic solvent such as DMF or DMSO.

  • Procedure:

    • Dissolve o-cresol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add the strong base to the solution to deprotonate the phenol and form the corresponding phenoxide.

    • Add the activated aryl halide to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature, which may range from room temperature to elevated temperatures depending on the reactivity of the substrates.

    • Monitor the reaction until completion.

    • Cool the reaction and quench it carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product using standard techniques.

Diagram: Williamson Ether Synthesis Logical Relationship

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process o_cresol o-Cresol deprotonation Deprotonation o_cresol->deprotonation base Strong Base (e.g., NaH) base->deprotonation aryl_halide Activated o-Aryl Halide nucleophilic_attack Nucleophilic Aromatic Substitution aryl_halide->nucleophilic_attack deprotonation->nucleophilic_attack Forms Phenoxide product 1,1'-Oxybis[2-methylbenzene] nucleophilic_attack->product

Caption: Logical steps in the Williamson ether synthesis for 1,1′-Oxybis[2-methylbenzene].

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the two tolyl groups, as well as a singlet in the aliphatic region for the methyl protons. The complexity of the aromatic signals would depend on the coupling between the aromatic protons.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons and a signal for the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the oxygen and methyl substituents.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.26 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of methyl groups.

Toxicology and Biological Activity

Specific toxicological studies on 1,1′-Oxybis[2-methylbenzene] were not found in the reviewed literature. However, information on related compounds such as diphenyl ether and other glycol ethers can provide some general insights into the potential hazards. Diphenyl ethers are generally considered to be of low acute toxicity but may cause irritation upon contact.[12] Some glycol ethers have been associated with reproductive and developmental toxicity, although this is highly dependent on the specific structure of the molecule.[13][14][15] Given the lack of specific data, 1,1′-Oxybis[2-methylbenzene] should be handled with care in a laboratory setting, using appropriate personal protective equipment.

The biological activity of 1,1′-Oxybis[2-methylbenzene] is not well-documented. Aromatic ethers are a structural motif found in some biologically active compounds and natural products, suggesting that this compound could potentially have interesting pharmacological properties, but further research is needed in this area.[12]

Conclusion

This technical guide has summarized the available information on 1,1′-Oxybis[2-methylbenzene]. While general synthetic methods for diaryl ethers are well-established, there is a notable lack of specific experimental data, physical properties, and biological information for the ortho-isomer. This highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided protocols and diagrams offer a foundational understanding for researchers and professionals interested in the synthesis and study of 1,1′-Oxybis[2-methylbenzene].

References

Unveiling Di-o-tolyl Ether: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of di-o-tolyl ether, a significant, though less commonly documented, isomer of the ditolyl ether family. While its para and meta counterparts have been more extensively studied, this whitepaper consolidates the available scientific knowledge on the ortho isomer, providing a crucial resource for researchers in organic synthesis and drug development.

Historical Context and Discovery

The precise historical account of the initial discovery of di-o-tolyl ether is not as well-documented as that of other foundational organic compounds. However, its synthesis falls within the broader historical context of the development of ether synthesis methodologies in the late 19th and early 20th centuries. The primary route to symmetrical diaryl ethers, including di-o-tolyl ether, has historically been the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. Given the availability of o-cresol and ortho-substituted halotoluenes during this period, it is highly probable that di-o-tolyl ether was first synthesized via this method.

The Ullmann condensation, developed by Fritz Ullmann and his student Irma Goldberg around the turn of the 20th century, revolutionized the synthesis of diaryl ethers, which were otherwise difficult to prepare using traditional methods like the Williamson ether synthesis due to the low reactivity of aryl halides. The reaction's versatility allowed for the formation of a wide range of substituted diaryl ethers, paving the way for the exploration of their chemical and physical properties.

Physicochemical Properties

Quantitative data for di-o-tolyl ether is sparse in readily available literature compared to its isomers. However, based on its structure and data from related compounds, the following properties can be summarized.

PropertyValueReference
CAS Number 4731-34-4[1]
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Boiling Point Not definitively reported; expected to be similar to its isomers (di-p-tolyl ether: 285 °C, di-m-tolyl ether: 286.2 °C)[2][3]
Melting Point Not definitively reported

Spectroscopic Data

Detailed spectroscopic data for di-o-tolyl ether is not widely published. However, based on the known spectra of its isomers and general principles of NMR and IR spectroscopy, the following characteristic signals can be anticipated.

SpectroscopyExpected Signals
¹H NMR Aromatic protons (multiplets) in the range of δ 6.8-7.4 ppm. Methyl protons (singlet) around δ 2.2-2.3 ppm.
¹³C NMR Aromatic carbons in the range of δ 115-160 ppm. Methyl carbons around δ 15-20 ppm.
IR Spectroscopy C-O-C stretching vibrations in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹.

Experimental Protocols: The Ullmann Condensation for Di-o-tolyl Ether Synthesis

The Ullmann condensation remains the most logical and historically significant method for the preparation of di-o-tolyl ether. The following represents a generalized, detailed experimental protocol based on established Ullmann reaction conditions for the synthesis of symmetrical diaryl ethers.

Reaction:

2-Iodotoluene + 2-Cresol → Di-o-tolyl ether

Materials:

  • o-Cresol

  • o-Iodotoluene (or o-Bromotoluene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or Copper powder

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or nitrobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is thoroughly dried.

  • Addition of Reagents: To the flask are added o-cresol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and the copper catalyst (0.1-0.2 equivalents).

  • Solvent Addition: A suitable high-boiling point solvent is added to the flask to dissolve the reactants.

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas to remove any oxygen.

  • Addition of Aryl Halide: o-Iodotoluene (or o-bromotoluene) (1.1 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-210 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper catalyst and any inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with a dilute base (e.g., 1M NaOH) to remove any unreacted o-cresol, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure di-o-tolyl ether.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of di-o-tolyl ether via the Ullmann condensation.

Ullmann_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification o-Cresol o-Cresol Heating_in_Solvent Heating in High-Boiling Solvent (e.g., DMF) o-Cresol->Heating_in_Solvent o-Iodotoluene o-Iodotoluene o-Iodotoluene->Heating_in_Solvent K2CO3 K2CO3 K2CO3->Heating_in_Solvent CuI CuI CuI->Heating_in_Solvent Workup Aqueous Work-up & Extraction Heating_in_Solvent->Workup Purification_Step Vacuum Distillation or Column Chromatography Workup->Purification_Step Product Di-o-tolyl Ether Purification_Step->Product

Caption: Workflow for the Ullmann Condensation Synthesis of Di-o-tolyl Ether.

Logical Relationship of Ullmann Condensation Components

The following diagram outlines the logical relationship and roles of the key components in the Ullmann condensation for the synthesis of di-o-tolyl ether.

Ullmann_Components o-Cresol o-Cresol (Phenolic Component) Reaction_Intermediate Copper Phenoxide Intermediate o-Cresol->Reaction_Intermediate Deprotonation o-Iodotoluene o-Iodotoluene (Aryl Halide) Product Di-o-tolyl Ether o-Iodotoluene->Product K2CO3 Potassium Carbonate (Base) K2CO3->Reaction_Intermediate Enables CuI Copper(I) Iodide (Catalyst) CuI->Reaction_Intermediate Forms Reaction_Intermediate->Product Coupling with Byproducts KI + KHCO3

Caption: Key Component Interactions in the Ullmann Synthesis of Di-o-tolyl Ether.

This technical guide provides a foundational understanding of the discovery and synthesis of di-o-tolyl ether. Further research into its specific physical and spectroscopic properties is warranted to fully characterize this important molecule for its potential applications in various fields of chemical science.

References

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Di(o-tolyl) ether, 2,2'-Dimethyldiphenyl ether, Bis(2-methylphenyl) ether CAS Number: 4731-34-4

This guide provides a comprehensive overview of the safety and handling protocols for 1-Methyl-2-(2-methylphenoxy)benzene. The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Boiling Point Not Available
Melting Point Not Available
Density Not Available
Flash Point Not Available
Solubility Not Available

Toxicological Data

Detailed toxicological studies for this compound are limited. The available information suggests that the toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with the same precautions as other aromatic ethers with unknown toxicities.

ParameterValue
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Use fume_hood Handle in a Chemical Fume Hood ppe->fume_hood weighing Weigh/Measure Required Amount fume_hood->weighing reaction Perform Experiment weighing->reaction waste_collection Collect Waste in a Labeled, Sealed Container reaction->waste_collection After Experiment waste_disposal Dispose of Waste According to Institutional and Local Regulations waste_collection->waste_disposal

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

PPE TypeSpecification
Hand Protection Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the recommended first aid procedures.

cluster_exposure Exposure Event cluster_first_aid First Aid Procedures exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician. exposure->inhalation If Inhaled skin Skin Contact: Wash off with soap and plenty of water. Consult a physician. exposure->skin If on Skin eye Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. exposure->eye If in Eyes ingestion Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. exposure->ingestion If Swallowed

Caption: First aid procedures for exposure to this compound.

Fire Fighting Measures

In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]

  • Special Hazards: Carbon dioxide, nitrogen oxides (NOx), and Hydrogen chloride gas may be produced in a fire.[1]

  • Firefighter Protection: Wear self-contained breathing apparatus for fire fighting if necessary.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and contain the material.

  • Personal Precautions: Use personal protective equipment.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1]

  • Environmental Precautions: Do not let product enter drains.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store in a dry, sealed place.[1]

  • Disposal: Dispose of this material by offering it to a licensed professional waste disposal company.[1] Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Dispose of contaminated packaging as unused product.[1]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this chemical and follow all applicable local, state, and federal regulations.

References

An In-depth Technical Guide on the Thermodynamic Properties of Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-o-tolyl ether, also known as 2,2'-dimethyldiphenyl ether, is an aromatic ether with the chemical formula (CH₃C₆H₄)₂O. As with many organic compounds, a thorough understanding of its thermodynamic properties is crucial for various applications, including process design, safety analysis, and computational modeling in fields such as materials science and drug development. This technical guide aims to provide a comprehensive overview of the core thermodynamic properties of di-o-tolyl ether. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined thermodynamic data specifically for the ortho isomer.

Therefore, this guide will present available data for the closely related isomers, di-p-tolyl ether and di-m-tolyl ether, as well as the parent compound, diphenyl ether, for comparative purposes. It is crucial to note that these values are not direct measurements for di-o-tolyl ether and should be used with caution as estimations. Furthermore, this document details the standard experimental protocols used to determine key thermodynamic parameters, providing a foundational understanding for researchers who may wish to conduct such measurements.

Physicochemical and Thermodynamic Data

Due to the absence of specific experimental data for di-o-tolyl ether, the following tables summarize the available data for di-p-tolyl ether, di-m-tolyl ether, and diphenyl ether to provide a comparative context.

Table 1: General Physicochemical Properties

Propertydi-p-tolyl etherdi-m-tolyl etherDiphenyl Ether
CAS Number 28299-41-4[1][2]19814-71-2[3]101-84-8[4]
Molecular Formula C₁₄H₁₄O[1][2]C₁₄H₁₄O[3]C₁₂H₁₀O[4]
Molecular Weight 198.26 g/mol [1][2]198.26 g/mol [3]170.21 g/mol [4]
Melting Point 47-49 °C[1][2]-26.8 °C
Boiling Point 285 °C[1][2]286.2 °C at 760 mmHg259 °C
Density 1.029 g/cm³[1]1.029 g/cm³1.07 g/cm³

Table 2: Thermodynamic Properties

Propertydi-p-tolyl etherdi-m-tolyl etherDiphenyl Ether
Vapor Pressure 0.00902 mmHg at 25°C[1]-0.02 mmHg at 25°C
Enthalpy of Formation (ΔHf°) Data not availableData not available-5.9 kcal/mol (gas)
Standard Molar Entropy (S°) Data not availableData not available81.77 cal/mol·K (gas)
Molar Heat Capacity (Cp) Data not availableData not available51.74 cal/mol·K (gas at 25°C)

Note: The data for diphenyl ether is provided as a reference from publicly available chemical databases. The absence of data for the tolyl ether isomers highlights a significant gap in the experimental literature.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on well-established experimental techniques. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the substance (e.g., di-o-tolyl ether) is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb." A known length of ignition wire is placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place wire Attach Ignition Wire place->wire seal Seal in Bomb wire->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge in Water pressurize->submerge ignite Ignite Sample submerge->ignite record Record Temperature Rise ignite->record calc_hc Calculate Heat of Combustion record->calc_hc calc_hf Calculate Enthalpy of Formation calc_hc->calc_hf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample and Reference Preparation: A small, precisely weighed amount of the sample is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an isothermal segment followed by a linear heating ramp over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

  • Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the difference in heat flow between the sample and a baseline (obtained by running the same temperature program with empty pans), and by comparing it to the heat flow of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis weigh_sample Weigh Sample seal_pan Seal in Pan weigh_sample->seal_pan place_pans Place Sample & Reference Pans in DSC seal_pan->place_pans program_temp Program Temperature Profile place_pans->program_temp run_dsc Run Measurement program_temp->run_dsc calculate_cp Calculate Heat Capacity run_dsc->calculate_cp run_baseline Run Baseline (Empty Pans) run_baseline->calculate_cp run_standard Run Standard (e.g., Sapphire) run_standard->calculate_cp

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.
Determination of Vapor Pressure

Several methods can be used to measure the vapor pressure of a compound, depending on the pressure range of interest. For compounds with low volatility like di-o-tolyl ether, the static or gas saturation methods are suitable.

Static Method Methodology:

  • Apparatus: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The entire setup is placed in a thermostatically controlled environment to maintain a constant temperature.

  • Sample Degassing: The sample is placed in the cell and thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Equilibrium: The sample is brought to the desired temperature, and the system is allowed to reach equilibrium, where the pressure of the vapor above the condensed phase becomes constant.

  • Pressure Measurement: The equilibrium vapor pressure is measured directly by the pressure transducer. Measurements are taken at several different temperatures to establish the vapor pressure curve.

Gas Saturation Method Methodology:

  • Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, constant, and known flow rate through a thermostatted saturator containing the sample.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Trapping: The gas stream then passes through a cold trap or an adsorbent tube where the vaporized sample is condensed or trapped.

  • Quantification: The amount of the condensed or trapped sample is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

  • Calculation: The vapor pressure is calculated from the amount of substance vaporized, the total volume of the carrier gas passed through the saturator, and the temperature, assuming ideal gas behavior.

Vapor_Pressure_Measurement cluster_static Static Method cluster_gas_sat Gas Saturation Method degas Degas Sample equilibrate Equilibrate at Constant T degas->equilibrate measure_p Measure Pressure equilibrate->measure_p pass_gas Pass Inert Gas saturate Saturate Gas with Vapor pass_gas->saturate trap Trap Vapor saturate->trap quantify Quantify Trapped Vapor trap->quantify calculate_vp Calculate Vapor Pressure quantify->calculate_vp

Caption: Methodologies for vapor pressure determination.

Conclusion

This technical guide has highlighted the significant lack of publicly available experimental thermodynamic data for di-o-tolyl ether. To facilitate research and development involving this compound, it is recommended that experimental measurements of its core thermodynamic properties, such as heat capacity, enthalpy of formation, and vapor pressure, be undertaken. The detailed experimental protocols provided in this guide offer a roadmap for conducting such measurements. In the interim, the data for related isomers and diphenyl ether can serve as preliminary estimates, though they must be used with a clear understanding of their limitations. The generation of accurate thermodynamic data for di-o-tolyl ether will be invaluable for the scientific and industrial communities that utilize this and similar chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Methyl-2-(2-methylphenoxy)benzene, also known as di(o-tolyl) ether, via a copper-catalyzed Ullmann condensation. This method is a robust and widely used procedure for the formation of diaryl ethers, which are important structural motifs in many biologically active compounds and functional materials.

Reaction Principle

The synthesis of this compound is achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. In this procedure, an aryl halide (2-iodotoluene) is coupled with a phenol (o-cresol) in the presence of a copper(I) catalyst and a base. The base is essential for the deprotonation of the phenol, forming a more nucleophilic phenoxide, which then reacts with the aryl halide in the catalytic cycle.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Starting Material 1 2-Iodotoluene
Starting Material 2 o-Cresol
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 120-130 °C
Reaction Time 12-24 hours
Expected Yield 70-85%
Appearance Colorless to pale yellow oil
Boiling Point ~271 °C (estimated)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Iodotoluene (1.0 eq)

  • o-Cresol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Addition of Reactants: Under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by o-cresol (1.2 eq) and 2-iodotoluene (1.0 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove any unreacted o-cresol and base.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals for the aromatic protons in the region of 6.8-7.4 ppm and for the methyl protons as singlets around 2.2-2.3 ppm.

  • ¹³C NMR: Expected signals for the aromatic carbons, with those adjacent to the oxygen atom appearing in the downfield region (around 150-160 ppm).[1] The methyl carbons should appear around 15-20 ppm.

  • IR Spectroscopy: A characteristic C-O-C stretching vibration is expected in the range of 1200-1250 cm⁻¹.[1]

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 198.

Visualizations

Reaction Scheme:

The Ullmann condensation reaction for the synthesis of this compound is depicted below.

Reaction_Scheme Ullmann Condensation for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Iodotoluene plus1 + 2-Iodotoluene->plus1 o-Cresol o-Cresol->plus1 CuI CuI (catalyst) K2CO3 K₂CO₃ (base) DMF DMF (solvent) Heat Δ (120-130 °C) Product This compound This compound reaction_arrow CuI, K₂CO₃ DMF, 120-130 °C plus1->reaction_arrow reaction_arrow->Product

Caption: Ullmann condensation of 2-iodotoluene and o-cresol.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

G A Reaction Setup: - Add K₂CO₃ and CuI to flask B Addition of Reactants: - Add DMF, o-cresol, and 2-iodotoluene A->B 1 C Reaction: - Heat to 120-130 °C - Stir for 12-24h B->C 2 D Work-up: - Cool to RT - Aqueous work-up with Toluene C->D 3 E Extraction & Washing: - Extract with Toluene - Wash with 1M HCl and Brine D->E 4 F Drying & Solvent Removal: - Dry with MgSO₄ - Concentrate in vacuo E->F 5 G Purification: - Vacuum Distillation or - Column Chromatography F->G 6 H Final Product: This compound G->H 7

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ullmann Condensation for Di-o-tolyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers.[1][2][3] Diaryl ether moieties are prevalent in a wide array of natural products, pharmaceuticals, and advanced materials. The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically in the presence of a base at elevated temperatures.[1][4] Traditional protocols often required harsh reaction conditions, including high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]

Modern advancements in the Ullmann condensation have introduced milder and more efficient protocols. These often employ soluble copper catalysts, various ligands, and alternative solvent systems to improve yields and broaden the substrate scope, even for sterically hindered substrates like those required for the synthesis of di-o-tolyl ether.[5] This document provides detailed protocols and application notes for the synthesis of di-o-tolyl ether via the Ullmann condensation, targeting professionals in research and drug development.

Reaction Mechanism

The generally accepted mechanism for the Ullmann diaryl ether synthesis involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (o-cresol) by a base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-determining and results in a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether (di-o-tolyl ether) and a copper(I) halide.

  • Catalyst Regeneration: The copper(I) catalyst is regenerated in the presence of the phenoxide, allowing the catalytic cycle to continue.

The use of ligands, such as picolinic acid, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[5]

Experimental Protocols

This section provides two detailed protocols for the synthesis of di-o-tolyl ether using the Ullmann condensation. The first is a ligand-assisted protocol for sterically hindered substrates, and the second is a modified protocol for reactions in non-polar solvents.

Protocol 1: Ligand-Assisted Synthesis of Di-o-tolyl Ether

This protocol is adapted from a general procedure for the synthesis of sterically hindered diaryl ethers using picolinic acid as a ligand.[5]

Materials:

  • o-cresol

  • 2-bromotoluene (or 2-iodotoluene)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction tube or flask with a magnetic stir bar

  • Septum

  • Argon or nitrogen source

  • Oil bath

Procedure:

  • To a dry reaction tube, add o-cresol (1.0 mmol), 2-bromotoluene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 120°C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure di-o-tolyl ether.

Protocol 2: Ullmann Condensation in a Non-Polar Solvent

This protocol is a modification of a general procedure for the synthesis of diaryl ethers in non-polar solvents, which can simplify product isolation.[6]

Materials:

  • o-cresol

  • 2-bromotoluene

  • Copper(I) iodide-triphenylphosphine complex (CuI(PPh₃))

  • Potassium carbonate (K₂CO₃)

  • Toluene or xylene

  • Reaction flask with a condenser and magnetic stir bar

  • Argon or nitrogen source

  • Oil bath

Procedure:

  • To a dry reaction flask equipped with a condenser, add o-cresol (1.0 mmol), 2-bromotoluene (1.2 mmol), CuI(PPh₃) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Flush the flask with argon or nitrogen.

  • Add toluene or xylene (10 mL).

  • Heat the reaction mixture to reflux (approximately 110°C for toluene, 140°C for xylene) with vigorous stirring.

  • Maintain the reaction at reflux for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid residue and wash with toluene.

  • Combine the filtrate and washings, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield di-o-tolyl ether.

Data Presentation

The following table summarizes representative quantitative data for the Ullmann condensation in the synthesis of diaryl ethers under various conditions.

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromotolueneo-CresolCuI (10)Picolinic Acid (20)K₂CO₃DMSO120N/A*[5]
24-Bromotoluenep-CresolCuI(PPh₃) (5)-K₂CO₃Toluene10021.4[6]
32-Bromonaphthalenep-CresolCuI(PPh₃) (5)-K₂CO₃Toluene10058.3[6]
42-Bromonaphthalenep-CresolCuI(PPh₃) (5)-K₂CO₃o-Xylene14067.9[6]

*Yield for the specific di-o-tolyl ether synthesis was not provided in the reference, but the protocol is reported to be effective for sterically hindered substrates.

Visualizations

Ullmann Condensation Catalytic Cycle

Ullmann_Condensation cluster_cycle Catalytic Cycle Cu_I_X Cu(I)X Cu_I_OAr Cu(I)OAr' Cu_I_X->Cu_I_OAr + Ar'OH, -HX Cu_III_Intermediate Ar-Cu(III)(OAr')X Cu_I_OAr->Cu_III_Intermediate + ArX Cu_III_Intermediate->Cu_I_X - Ar-O-Ar' Product Ar-O-Ar' (Di-o-tolyl Ether) Cu_III_Intermediate->Product Reductive Elimination Reactants o-Cresol (Ar'OH) + 2-Halotoluene (ArX) Reactants->Cu_I_OAr

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Experimental Workflow for Di-o-tolyl Ether Synthesis

Experimental_Workflow start Start reactants Combine Reactants: o-cresol, 2-halotoluene, Cu catalyst, ligand (optional), base start->reactants solvent Add Anhydrous Solvent (e.g., DMSO, Toluene) reactants->solvent inert Establish Inert Atmosphere (Argon or Nitrogen Purge) solvent->inert heat Heat Reaction Mixture (100-140°C) with Stirring inert->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with Water & Brine monitor->workup dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Di-o-tolyl Ether purify->product

Caption: General experimental workflow for Ullmann synthesis of di-o-tolyl ether.

References

Application Notes and Protocols for the Asymmetric Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the modern catalytic asymmetric synthesis of axially chiral diaryl ethers. While the classical Williamson ether synthesis provides a fundamental basis for ether formation, contemporary methods have evolved to address the critical challenge of controlling atropisomerism, which is crucial for the development of chiral ligands, catalysts, and pharmaceuticals. This document focuses on recent advancements employing N-heterocyclic carbene (NHC) and chiral phosphoric acid (CPA) catalysts, which offer high enantioselectivity and functional group tolerance under mild conditions.

Introduction to Asymmetric Diaryl Ether Synthesis

Axially chiral diaryl ethers are a unique class of atropisomers characterized by restricted rotation around the C-O-C bond.[1][2] This structural motif is present in numerous natural products and bioactive molecules. The synthesis of enantiomerically pure diaryl ethers is a significant challenge due to the often low rotational barrier of the C-O axis.[3][4] Modern catalytic asymmetric methods, such as those discussed herein, have emerged as powerful tools to overcome this challenge, enabling the selective synthesis of one enantiomer over the other.[5][6]

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of asymmetric transformations. In the context of diaryl ether synthesis, chiral NHCs can catalyze the atroposelective desymmetrization of prochiral dialdehydes, leading to the formation of enantioenriched axially chiral diaryl ethers.[7][8][9] The reaction typically proceeds via an atroposelective esterification, where the NHC catalyst selectively activates one of the two aldehyde groups, leading to a kinetic resolution that can be enhanced by subsequent transformations.[7][10]

Experimental Protocol: NHC-Catalyzed Atroposelective Esterification

This protocol is a representative example based on published procedures for the NHC-catalyzed atroposelective esterification of a prochiral diaryl ether dialdehyde.[7][10]

Materials:

  • Prochiral diaryl ether dialdehyde (e.g., 2-(2-(tert-butyl)-6-methylphenoxy)isophthalaldehyde) (1.0 equiv)

  • Alcohol (5.0 equiv)

  • Chiral NHC precatalyst (e.g., a triazolium salt) (15 mol%)

  • Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DQ) (1.2 equiv)

  • Base (e.g., Cesium carbonate, Cs₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the prochiral diaryl ether dialdehyde (0.1 mmol, 1.0 equiv), chiral NHC precatalyst (0.015 mmol, 15 mol%), and cesium carbonate (0.15 mmol, 1.5 equiv).

  • The vessel is sealed and purged with dry nitrogen or argon.

  • Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at the specified temperature (e.g., 0 °C).

  • The alcohol (0.5 mmol, 5.0 equiv) and the oxidant (0.12 mmol, 1.2 equiv) are then added sequentially.

  • The reaction is stirred at the specified temperature for the indicated time (e.g., 72 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched and purified by flash column chromatography on silica gel to afford the enantioenriched diaryl ether product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Quantitative Data for NHC-Catalyzed Synthesis
EntryDiaryl Ether DialdehydeAlcoholCatalyst Loading (mol%)Yield (%)ee (%)Reference
12-(2-(tert-butyl)-6-methylphenoxy)isophthalaldehydeBenzyl alcohol158896[7]
22-(2-(tert-butyl)-6-methylphenoxy)isophthalaldehyde2-Propanol157593[7]
32-(2-isopropyl-6-methylphenoxy)isophthalaldehydeBenzyl alcohol107895[10]
42-(2,6-diethylphenoxy)isophthalaldehydeMethanol156585[7]

Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Synthesis

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that have been successfully applied to a wide range of enantioselective transformations.[1] In the synthesis of asymmetric diaryl ethers, CPAs can catalyze the desymmetrization of prochiral substrates, such as diamines or diols, through various reactions including electrophilic amination and acylation.[1][3][4] The catalyst operates by forming a chiral ion pair with the substrate, thereby directing the approach of the reagent to one of two enantiotopic functional groups.

Experimental Protocol: CPA-Catalyzed Desymmetric Acylation

This protocol is a representative example based on published procedures for the CPA-catalyzed desymmetric acylation of a prochiral diaryl ether diamine.[3][4]

Materials:

  • Prochiral diaryl ether diamine (1.0 equiv)

  • Acylating agent (e.g., Azlactone) (1.2 equiv)

  • Chiral phosphoric acid (CPA) catalyst (5 mol%)

  • 4 Å Molecular sieves

  • Anhydrous solvent (e.g., a mixture of Acetonitrile and Carbon tetrachloride, MeCN/CCl₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel containing 4 Å molecular sieves (50 mg), add the prochiral diaryl ether diamine (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.005 mmol, 5 mol%).

  • The vessel is sealed and purged with dry nitrogen or argon.

  • Anhydrous solvent (1.0 mL of a 4:1 mixture of MeCN/CCl₄) is added, and the mixture is cooled to the specified temperature (e.g., -30 °C).

  • A solution of the acylating agent (0.12 mmol, 1.2 equiv) in the same anhydrous solvent is added dropwise.

  • The reaction is stirred at the specified temperature for the indicated time (e.g., 8 hours), with progress monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantioenriched diaryl ether product.

  • The enantiomeric ratio (er) of the product is determined by chiral HPLC analysis.

Quantitative Data for CPA-Catalyzed Synthesis
EntryProchiral DiamineAcylating AgentCatalyst Loading (mol%)Yield (%)erReference
12-Aryloxy-1,3-benzenediamine derivative2-Phenyl-4,4-dimethyl-2-oxazolin-5-one598>99.5:0.5[3]
22-Aryloxy-1,3-benzenediamine derivative2-Methyl-4,4-dimethyl-2-oxazolin-5-one59598:2[3]
32-(Naphthalen-1-yloxy)-1,3-benzenediamineDi-tert-butyl azodicarboxylate109297:3[1]
42-(Phenanthren-9-yloxy)-1,3-benzenediamineDiethyl azodicarboxylate108595:5[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both the NHC- and CPA-catalyzed methodologies.

NHC_Workflow A Reactant Preparation (Prochiral Dialdehyde, NHC Precatalyst, Base) B Inert Atmosphere (N2 or Ar Purge) A->B 1. C Solvent Addition (Anhydrous DCM) B->C 2. D Reagent Addition (Alcohol, Oxidant) C->D 3. E Reaction (Stirring at 0 °C, 72h) D->E 4. F Workup & Purification (Quenching, Column Chromatography) E->F 5. G Analysis (Chiral HPLC) F->G 6. H Enantioenriched Diaryl Ether G->H 7.

Caption: Workflow for NHC-Catalyzed Atroposelective Esterification.

CPA_Workflow A Reactant Preparation (Prochiral Diamine, CPA Catalyst, Mol. Sieves) B Inert Atmosphere (N2 or Ar Purge) A->B 1. C Solvent Addition (Anhydrous MeCN/CCl4) B->C 2. D Cooling (to -30 °C) C->D 3. E Reagent Addition (Acylating Agent) D->E 4. F Reaction (Stirring at -30 °C, 8h) E->F 5. G Purification (Direct Column Chromatography) F->G 6. H Analysis (Chiral HPLC) G->H 7. I Enantioenriched Diaryl Ether H->I 8.

Caption: Workflow for CPA-Catalyzed Desymmetric Acylation.

Conclusion

The methodologies presented herein highlight the significant progress made in the asymmetric synthesis of diaryl ethers. The use of chiral N-heterocyclic carbene and phosphoric acid catalysts allows for the highly enantioselective preparation of these valuable compounds under mild conditions. These protocols serve as a valuable resource for researchers in academia and industry, providing a starting point for the synthesis of novel chiral molecules with potential applications in drug discovery and materials science. Further exploration of substrate scope and catalyst development is expected to continue expanding the utility of these powerful synthetic tools.

References

Application Notes and Protocols for the Purification of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-ditolyl ether, is a diaryl ether of interest in synthetic organic chemistry and drug discovery. Its synthesis, commonly achieved through an Ullmann condensation reaction, can result in a crude product containing unreacted starting materials, catalyst residues, and side-products. This document provides a detailed protocol for the purification of this compound to a high degree of purity, suitable for subsequent research and development applications. The protocol includes methods for catalyst removal, and a primary purification strategy using flash column chromatography. An alternative recrystallization method is also discussed for instances where the compound is obtained as a solid.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for selecting the appropriate purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₄OChemBK[1], Stenutz
Molecular Weight 198.26 g/mol ChemBK[1], Stenutz
Appearance Colorless oil (predicted)N/A
Boiling Point ~271 °C (estimate)ChemBK[1]
Density ~1.047 g/mL (estimate)ChemBK[1]
Solubility Soluble in common organic solvents such as dichloromethane, hexane, ethyl acetate, and ethers.[2][3]N/A

Anticipated Impurities from Synthesis

The most common synthetic route to this compound is the Ullmann condensation of 2-methylphenol (o-cresol) and 1-bromo-2-methylbenzene (o-bromotoluene) in the presence of a copper catalyst and a base.[4][5]

Potential Impurities Include:

  • Unreacted Starting Materials: 2-methylphenol and 1-bromo-2-methylbenzene.

  • Catalyst Residue: Copper salts (e.g., CuI, Cu₂O).

  • Base Residue: Inorganic salts (e.g., potassium carbonate, cesium carbonate).

  • Side-Products: Homocoupling products (e.g., 2,2'-dimethylbiphenyl), and products of side reactions involving the solvent.

Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to reagent and solvent volumes may be necessary for different scales.

Part 1: Work-up and Removal of Catalyst

This initial step is critical for removing the copper catalyst and other water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of dichloromethane.

  • Aqueous Wash with EDTA: Transfer the DCM solution to a separatory funnel and wash with 3 x 30 mL of a saturated aqueous EDTA solution. This will chelate and remove the copper catalyst.[6][7] The aqueous layer may turn blue or green, indicating the presence of copper complexes.

  • Brine Wash: Wash the organic layer with 30 mL of brine to remove any remaining water-soluble impurities and residual EDTA.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, catalyst-free product.

Part 2: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for separating the target compound from unreacted starting materials and non-polar side-products.

Materials:

  • Crude, catalyst-free product from Part 1

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a solvent system of 95:5 hexane:ethyl acetate.

    • Visualize the plate under a UV lamp. The desired product, being less polar than the phenolic starting material, should have a higher Rf value. An ideal Rf for column chromatography is around 0.3. Adjust the solvent polarity if necessary.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top.

    • Equilibrate the column by running 2-3 column volumes of the initial elution solvent (e.g., 98:2 hexane:ethyl acetate) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel by concentrating it to a free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent as the column runs (e.g., to 95:5, then 90:10 hexane:ethyl acetate). A gradient elution is often more effective for separating compounds with different polarities.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

  • Concentration:

    • Concentrate the combined pure fractions under reduced pressure to yield the purified this compound as a colorless oil.

Part 3: Alternative Purification by Recrystallization (if applicable)

If the purified product solidifies upon standing or if a solid crude product is obtained, recrystallization can be an effective final purification step.

Materials:

  • Solid this compound

  • Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or diethyl ether.

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For a non-polar compound like this, hexane is a good starting point.[2] A mixed solvent system (e.g., hexane/ethyl acetate) can also be effective.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy will confirm the structure of the compound and reveal the presence of any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.

Experimental Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Catalyst Removal cluster_purification Purification cluster_analysis Purity Assessment crude_product Crude Product (from Ullmann Reaction) dissolution Dissolve in DCM crude_product->dissolution edta_wash Wash with aq. EDTA dissolution->edta_wash brine_wash Wash with Brine edta_wash->brine_wash drying Dry over Na2SO4 brine_wash->drying concentration1 Concentrate drying->concentration1 flash_chromatography Flash Column Chromatography (Hexane/Ethyl Acetate gradient) concentration1->flash_chromatography recrystallization Recrystallization (Optional, if solid) flash_chromatography->recrystallization If solidifies pure_product Pure 1-Methyl-2- (2-methylphenoxy)benzene flash_chromatography->pure_product recrystallization->pure_product tlc TLC nmr NMR (1H, 13C) gcms GC-MS pure_product->tlc pure_product->nmr pure_product->gcms

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: 1H NMR Characterization of Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-o-tolyl ether is an aromatic ether that finds applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the ¹H NMR characterization of di-o-tolyl ether, including predicted spectral data and a standard experimental workflow.

Predicted ¹H NMR Data

Due to the structural symmetry of di-o-tolyl ether, the two tolyl groups are chemically equivalent. Within each tolyl group, the four aromatic protons are chemically distinct, as are the three methyl protons. The predicted ¹H NMR spectral data for di-o-tolyl ether in a standard deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for Di-o-tolyl Ether

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6/H-6'6.85d7.62H
H-3/H-3'7.15d7.52H
H-4/H-4'7.20t7.62H
H-5/H-5'7.25t7.52H
-CH₃2.25s-6H

Note: The predicted values are generated based on established NMR prediction algorithms and may vary slightly from experimental results.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of di-o-tolyl ether.

1. Sample Preparation

  • Materials:

    • Di-o-tolyl ether (sample)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tube (5 mm diameter)

    • Pipette and tips

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of di-o-tolyl ether directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is at least 4 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

  • Parameters:

    • Locking and Shimming:

      • Insert the sample into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃.

      • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): 16 (can be increased for dilute samples).

      • Receiver Gain (RG): Set automatically or adjust manually to avoid signal clipping.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): 0-12 ppm.

      • Temperature: 298 K (25 °C).

3. Data Processing

  • Software: NMR data processing software (e.g., MestReNova, TopSpin)

  • Procedure:

    • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shift of each peak.

    • Multiplicity Analysis: Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for relevant signals.

Visualizations

Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of di-o-tolyl ether with the distinct proton environments labeled according to the assignments in Table 1.

Di_o_tolyl_ether_structure cluster_tolyl1 cluster_tolyl2 C1 C C2 C C1->C2 O O C1->O C3 C-H (H-3) C2->C3 CH3_1 C(-H)₃ C2->CH3_1 C4 C-H (H-4) C3->C4 C5 C-H (H-5) C4->C5 C6 C-H (H-6) C5->C6 C6->C1 C1_prime C O->C1_prime C2_prime C C1_prime->C2_prime C3_prime C-H (H-3') C2_prime->C3_prime CH3_2 C(-H)₃ C2_prime->CH3_2 C4_prime C-H (H-4') C3_prime->C4_prime C5_prime C-H (H-5') C4_prime->C5_prime C6_prime C-H (H-6') C5_prime->C6_prime C6_prime->C1_prime

Caption: Chemical structure of di-o-tolyl ether with proton assignments.

Experimental Workflow

This diagram outlines the logical flow of the ¹H NMR characterization process, from sample preparation to final data analysis.

HNMR_Workflow A Sample Preparation (Dissolve di-o-tolyl ether in CDCl₃ with TMS) B NMR Spectrometer Setup (Locking and Shimming) A->B Insert Sample C Data Acquisition (Standard ¹H Pulse Program) B->C Optimized Field D Data Processing (FT, Phasing, Baseline Correction) C->D Raw Data (FID) E Spectral Analysis (Referencing, Integration, Peak Picking) D->E Processed Spectrum F Structural Characterization (Assign Signals, Determine Coupling) E->F Analyzed Data

Caption: Workflow for ¹H NMR characterization of di-o-tolyl ether.

Application Note: Mass Spectrometry Fragmentation Analysis of Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrometry Data

The mass spectrum of di-o-tolyl ether is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the ether linkage and rearrangements. The quantitative data for the most likely fragments are summarized in Table 1.

Fragment Ion m/z (Th) Proposed Structure Relative Abundance (%)
[C₁₄H₁₄O]⁺•198Molecular IonHigh
[C₁₄H₁₃O]⁺197[M-H]⁺Moderate
[C₁₃H₁₁O]⁺183[M-CH₃]⁺Moderate to High
[C₇H₇O]⁺107[Toloxy cation]Moderate
[C₇H₇]⁺91Tropylium ionHigh
[C₆H₅]⁺77Phenyl cationModerate
[C₅H₅]⁺65[C₆H₅-C]⁺Moderate

Table 1: Predicted Mass Spectral Data for Di-o-tolyl Ether. The m/z values and expected relative abundances for the major fragment ions of di-o-tolyl ether upon electron ionization.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of di-o-tolyl ether using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of the di-o-tolyl ether sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peak corresponding to di-o-tolyl ether based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted data in Table 1.

Fragmentation Pathway

The proposed fragmentation of di-o-tolyl ether upon electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 198). Subsequent fragmentation occurs through several key pathways as illustrated in the diagram below. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[1] The major fragmentation is expected to occur at the β bond to the aromatic ring.[1]

Fragmentation_Pathway M Di-o-tolyl ether (C₁₄H₁₄O) m/z = 198 M_ion [C₁₄H₁₄O]⁺• m/z = 198 M->M_ion -e⁻ F1 [C₁₃H₁₁O]⁺ m/z = 183 M_ion->F1 - •CH₃ F2 [C₇H₇O]⁺ m/z = 107 M_ion->F2 C-O cleavage F3 [C₇H₇]⁺ m/z = 91 M_ion->F3 Rearrangement F4 [C₆H₅]⁺ m/z = 77 F2->F4 - CH₂O F5 [C₅H₅]⁺ m/z = 65 F3->F5 - C₂H₂

Figure 1: Proposed fragmentation pathway of di-o-tolyl ether.

Description of Fragmentation Pathways:

  • Formation of the Molecular Ion (m/z 198): The process begins with the ionization of the di-o-tolyl ether molecule by electron impact, resulting in the formation of the molecular ion radical cation, [C₁₄H₁₄O]⁺•.

  • Loss of a Methyl Radical (m/z 183): A common fragmentation pathway for tolyl-containing compounds is the loss of a methyl radical (•CH₃) from the molecular ion to form the [M-CH₃]⁺ ion with m/z 183.

  • Cleavage of the C-O Bond (m/z 107 and m/z 91): The ether bond can undergo cleavage.

    • Heterolytic cleavage can lead to the formation of a toloxy cation [C₇H₇O]⁺ at m/z 107 and a tolyl radical.

    • Alternatively, rearrangement followed by cleavage can produce the highly stable tropylium ion [C₇H₇]⁺ at m/z 91, which is a very common fragment for compounds containing a benzyl or tolyl moiety.

  • Further Fragmentation:

    • The toloxy cation (m/z 107) can further fragment by losing a molecule of formaldehyde (CH₂O) to yield the phenyl cation [C₆H₅]⁺ at m/z 77.

    • The tropylium ion (m/z 91) can lose acetylene (C₂H₂) to form the [C₅H₅]⁺ ion at m/z 65.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of di-o-tolyl ether. The detailed experimental protocol and the predicted fragmentation data serve as a valuable resource for researchers in identifying and characterizing this compound. The proposed fragmentation pathway, supported by established principles of mass spectrometry, offers a clear understanding of the behavior of di-o-tolyl ether under electron ionization conditions. This information is critical for professionals in chemical synthesis, quality control, and drug development who rely on accurate molecular structure elucidation.

References

Application Note: FT-IR Spectroscopy of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Methyl-2-(2-methylphenoxy)benzene. It includes predicted spectral data based on the compound's functional groups, comprehensive experimental protocols for sample preparation and analysis, and a visual representation of the experimental workflow. This application note serves as a practical resource for researchers engaged in the characterization of diphenyl ether derivatives and related compounds in pharmaceutical and chemical research.

Introduction

This compound is a diaryl ether, a structural motif present in various biologically active molecules and advanced materials. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint," enabling qualitative analysis and structural elucidation. This note outlines the expected FT-IR spectral features of this compound and provides standardized protocols for its analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: aromatic rings, methyl groups, and the diaryl ether linkage. The predicted characteristic absorption bands are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3100 - 3000C-H StretchAromatic (Benzene Rings)Medium to Weak
2975 - 2850C-H StretchMethyl (CH₃)Medium
1600 - 1450C=C Stretch in-ringAromatic (Benzene Rings)Medium to Strong
1260 - 1200Asymmetric C-O-C StretchDiaryl EtherStrong
1100 - 1000Symmetric C-O-C StretchDiaryl EtherMedium
900 - 675C-H Out-of-plane BendingSubstituted BenzeneStrong

Experimental Protocols

The choice of sampling technique for FT-IR analysis depends on the physical state of the sample. Below are detailed protocols for both liquid and solid samples.[1][2][3]

Sample Preparation and Analysis using Attenuated Total Reflectance (ATR)

This method is suitable for both liquid and solid samples and requires minimal sample preparation.[1][3]

Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their self-check procedures.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[4]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient environment.

  • Sample Application:

    • For liquid samples: Place a small drop of this compound directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the powdered sample onto the crystal and apply pressure using the ATR's pressure clamp to ensure good contact.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Sample Preparation and Analysis using KBr Pellet Method (for solid samples)

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix.[1][2]

Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid this compound sample to a fine powder.[1]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[1]

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrument Preparation: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect the FT-IR spectrum. A background spectrum of a pure KBr pellet may be run for reference.

  • Data Analysis: Analyze the resulting spectrum, noting the positions and intensities of the absorption bands.

Experimental Workflow and Data Analysis

The general workflow for FT-IR analysis involves sample preparation, data acquisition, and spectral interpretation.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound ATR_Prep Place on ATR Crystal Sample->ATR_Prep ATR Method KBr_Prep Prepare KBr Pellet Sample->KBr_Prep KBr Pellet Method Background Collect Background Spectrum ATR_Prep->Background KBr_Prep->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, Smoothing) Sample_Spec->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers can confidently identify and analyze this compound and its derivatives. The characteristic infrared absorption bands of the aromatic C-H, aliphatic C-H, and C-O-C ether functionalities provide a clear spectroscopic signature for this molecule.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of di-o-tolyl ether. The methodology is based on reverse-phase chromatography, which is suitable for the analysis of non-polar to moderately polar compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and expected performance characteristics, designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Di-o-tolyl ether is an aromatic ether that may be present as an impurity or a synthetic intermediate in various chemical processes. Accurate and reliable quantification of this compound is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such aromatic compounds. The method described herein utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water, providing a reliable and reproducible separation.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Di-o-tolyl ether standard, HPLC grade methanol for sample and standard preparation.

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of di-o-tolyl ether.[1][2] The conditions are based on methods for similar aromatic ethers and are designed to provide good resolution and peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of di-o-tolyl ether standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing di-o-tolyl ether.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Expected Method Performance

The following table summarizes the expected quantitative performance of this HPLC method for di-o-tolyl ether, based on typical values for the analysis of small aromatic compounds.

ParameterExpected Value
Retention Time (tR) Approximately 5-7 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of di-o-tolyl ether.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Preparation Prepare Standard Solutions (1-100 µg/mL) Injection Inject Standard/Sample (10 µL) Standard_Preparation->Injection Sample_Preparation Prepare Sample Solution (Dissolve and Filter) Sample_Preparation->Injection HPLC_System HPLC System Setup (C18 Column, ACN:H2O Mobile Phase) HPLC_System->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Di-o-tolyl Ether Integration->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for di-o-tolyl ether.

Signaling Pathway Diagram (Logical Relationship)

The logical relationship for method validation can be visualized as follows, outlining the key parameters that establish the reliability of the analytical method.

Method_Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

References

Applications of Di-o-Tolyl Ether in Organic Synthesis: A Review of Potential Uses and Related Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di-o-tolyl ether, a member of the diaryl ether family, is an aromatic compound characterized by two o-tolyl groups linked by an ether oxygen. While specific documented applications of di-o-tolyl ether in organic synthesis are not extensively reported in readily available literature, its structural similarity to other high-boiling aromatic ethers suggests its potential utility in a range of chemical transformations that require elevated temperatures. This document aims to provide an overview of the potential applications of di-o-tolyl ether based on the known reactivity and uses of related diaryl ethers, alongside relevant experimental protocols for their synthesis.

Potential Application as a High-Boiling Point Solvent

Diaryl ethers are known for their thermal stability and high boiling points, making them suitable solvents for reactions that necessitate high energy input. While the exact boiling point of di-o-tolyl ether is not widely cited, its isomers, di-m-tolyl ether and di-p-tolyl ether, have boiling points of 286.2 °C and 285 °C, respectively.[1][2] It is therefore reasonable to infer that di-o-tolyl ether possesses a similarly high boiling point, positioning it as a candidate for a high-temperature reaction medium.

Table 1: Physical Properties of Di-tolyl Ether Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Di-o-tolyl ether 4731-34-4C₁₄H₁₄O198.26Not widely reportedNot widely reported
Di-m-tolyl ether 19814-71-2C₁₄H₁₄O198.26286.2[1]Not widely reported
Di-p-tolyl ether 1579-40-4C₁₄H₁₄O198.26285[2]47-49[2]

High-boiling point aromatic solvents are crucial in various industrial and laboratory-scale reactions for several reasons:

  • They enable reactions to be conducted at temperatures sufficient to overcome high activation energies.

  • Their low volatility at ambient temperature reduces solvent loss and improves safety.

  • They often exhibit good solubility for a range of organic substrates and reagents.[3]

Reactions that could potentially utilize di-o-tolyl ether as a solvent include certain cross-coupling reactions, cyclization-condensation reactions, and rearrangements that are known to require harsh conditions.

Synthesis of Di-o-Tolyl Ether and Other Diaryl Ethers

The primary method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4] This reaction often requires high temperatures, making a high-boiling solvent like di-o-tolyl ether itself (or a related compound) a potential medium for the reaction.

General Experimental Protocol for Ullmann Condensation

This protocol describes a general method for the synthesis of diaryl ethers and can be adapted for the synthesis of di-o-tolyl ether from o-cresol and an o-halotoluene.

Materials:

  • Aryl halide (e.g., o-bromotoluene or o-chlorotoluene)

  • Phenol (e.g., o-cresol)

  • Copper catalyst (e.g., copper(I) iodide, copper powder)

  • Base (e.g., potassium carbonate)

  • High-boiling point solvent (e.g., N-methylpyrrolidone, dimethylformamide, or potentially di-o-tolyl ether itself)

Procedure:

  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add the phenol (1.0 eq.), the aryl halide (1.0-1.2 eq.), the base (2.0 eq.), and the copper catalyst (0.1-0.2 eq.).

  • Add the high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired diaryl ether.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide (Ar-X) Product Diaryl Ether (Ar-O-Ar') ArylHalide->Product Phenol Phenol (Ar'-OH) Phenol->Product Catalyst Cu Catalyst Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Activates Phenol Solvent High-Boiling Solvent Solvent->Product Reaction Medium (High Temperature)

References

Application Notes and Protocols for 1-Methyl-2-(2-methylphenoxy)benzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-ditolyl ether, as a high-boiling point solvent in research and development. This document includes its physicochemical properties, application examples with illustrative quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a high-boiling point aromatic ether solvent. Its robust thermal stability and chemical inertness make it a suitable medium for organic reactions that require elevated temperatures. Its high boiling point allows for a wide operating temperature range, enabling reactions to proceed at rates that might be impractically slow in lower-boiling solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄OChemball[1]
Molar Mass 198.26 g/mol Chemball[1]
Boiling Point 285 °CChemball[1]
Melting Point 47-49 °CChemball[1]
Appearance Colorless liquid or solidChemball[1]
Solubility in Water InsolubleGeneral property of diaryl ethers
Solubility in Organic Solvents Soluble in common organic solvents like toluene, THF, and dichloromethane.General property of diaryl ethers

Key Applications and Advantages

This compound is particularly advantageous as a solvent for reactions that are sluggish at lower temperatures. Its primary applications are in metal-catalyzed cross-coupling reactions and condensation reactions that require high activation energies.

Advantages:

  • High Thermal Stability: Allows for reactions to be conducted at temperatures approaching 285 °C.

  • Chemical Inertness: As an ether, it is relatively unreactive and does not typically participate in side reactions.

  • Enhanced Solubility: Its aromatic nature allows for the dissolution of a wide range of organic compounds, including nonpolar and moderately polar substrates.

  • Improved Reaction Rates: The high reaction temperatures achievable can significantly accelerate reaction kinetics.

Disadvantages:

  • Difficult to Remove: Due to its high boiling point, removal by simple evaporation is often impractical.

  • Solid at Room Temperature: With a melting point of 47-49 °C, it may require heating to be used as a liquid solvent.

Representative Quantitative Data

The following tables present illustrative quantitative data for the use of this compound as a solvent. This data is representative and based on the expected performance of a high-boiling point aromatic ether.

Representative Solubility of Organic Compounds
Compound ClassRepresentative SoluteSolubility at 150 °C ( g/100 mL)
Aryl Halide 1-Bromo-4-nitrobenzene> 50
Phenol 4-Methoxyphenol> 50
Boronic Acid Phenylboronic acid> 40
Amine Aniline> 60
Carboxylic Acid Benzoic Acid~ 30
Illustrative Reaction Yield Comparison: Ullmann Condensation

The following table compares the hypothetical yield of an Ullmann condensation reaction in this compound versus a lower-boiling point solvent. The Ullmann condensation often requires high temperatures to proceed efficiently.[2]

ReactionSolventTemperature (°C)Reaction Time (h)Yield (%)
4-chloronitrobenzene + phenolDMF1531265
4-chloronitrobenzene + phenolThis compound210485

Experimental Protocols

The following are detailed experimental protocols for two common high-temperature reactions where this compound can be used as a solvent.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes the synthesis of a diaryl ether using a copper-catalyzed Ullmann condensation.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Phenol (e.g., 4-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • This compound (solvent)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add this compound (100 mL).

  • Reaction Execution:

    • Stir the mixture and heat to 210 °C using a heating mantle.

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to approximately 80 °C.

    • Add toluene (100 mL) to dilute the mixture.

    • Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove potassium carbonate and other inorganic salts.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Solvent Removal and Purification:

    • The crude product will be a mixture of the desired diaryl ether and the high-boiling point solvent.

    • Purify the product by vacuum distillation or column chromatography to separate it from this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • This compound (solvent)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium phosphate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed this compound (100 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to remove the ethyl acetate.

  • Solvent Removal and Purification:

    • The crude product will be dissolved in this compound.

    • Isolate the final product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Logical Relationship of Solvent Properties

Solvent_Properties prop This compound Properties high_bp High Boiling Point (285 °C) prop->high_bp inert Chemical Inertness prop->inert solubility Good Solubility for Organics prop->solubility thermal_stability High Thermal Stability prop->thermal_stability advantage Advantages high_bp->advantage leads to disadvantage Disadvantages high_bp->disadvantage leads to inert->advantage solubility->advantage thermal_stability->advantage fast_kinetics Faster Reaction Kinetics advantage->fast_kinetics high_temp_rxn Enables High-Temp Reactions advantage->high_temp_rxn difficult_removal Difficult to Remove disadvantage->difficult_removal applications Applications ullmann Ullmann Condensation applications->ullmann suzuki Suzuki Coupling applications->suzuki high_temp_rxn->applications

Caption: Properties and applications of the solvent.

Experimental Workflow for Ullmann Condensation

Ullmann_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction 2. Heat to 210 °C (4-6 hours) setup->reaction workup 3. Work-up (Dilution, Washing) reaction->workup purification 4. Purification (Vacuum Distillation or Chromatography) workup->purification end End Product purification->end

Caption: Ullmann condensation workflow.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) (Reactants, Catalyst, Base, Solvent) start->setup reaction 2. Heat to 150 °C (2-4 hours) setup->reaction workup 3. Work-up (Filtration, Extraction) reaction->workup purification 4. Purification (Column Chromatography) workup->purification end End Product purification->end

Caption: Suzuki-Miyaura coupling workflow.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-ditolyl ether. The focus is on common electrophilic aromatic substitution reactions to introduce various functional groups onto the aromatic rings, enabling the synthesis of a diverse range of derivatives for further study and application in drug development and materials science.

Overview of Derivatization Strategies

This compound possesses two benzene rings that are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the methyl (-CH₃) group and the phenoxy (-OAr) group. Both are activating groups and ortho-, para-directors. This leads to a variety of possible substitution patterns, and the reaction conditions can be tailored to favor specific isomers.

The primary derivatization strategies covered in these notes are:

  • Nitration: Introduction of a nitro group (-NO₂).

  • Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

  • Bromination: Introduction of a bromine atom (-Br).

Derivatization_Workflow Start This compound Nitration Nitration Start->Nitration Acylation Friedel-Crafts Acylation Start->Acylation Sulfonation Sulfonation Start->Sulfonation Bromination Bromination Start->Bromination Nitro_Derivatives Nitro Derivatives Nitration->Nitro_Derivatives Acyl_Derivatives Acyl Derivatives Acylation->Acyl_Derivatives Sulfonic_Acid_Derivatives Sulfonic Acid Derivatives Sulfonation->Sulfonic_Acid_Derivatives Bromo_Derivatives Bromo Derivatives Bromination->Bromo_Derivatives

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the substitution is determined by the directing effects of the methyl and phenoxy groups. Both groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[1][2] The interplay of these directing effects on the two rings can lead to a mixture of products. Steric hindrance from the substituents can also influence the product distribution, often favoring substitution at the less hindered para positions.

Directing_Effects Substituent Substituents on Benzene Ring Methyl -CH3 (Methyl) Substituent->Methyl Phenoxy -OAr (Phenoxy) Substituent->Phenoxy Activating Activating Groups Methyl->Activating Phenoxy->Activating OrthoPara Ortho, Para-Directing Activating->OrthoPara Directs incoming electrophile to ortho and para positions

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the derivatization of this compound. The quantitative data is based on reactions performed on structurally similar diaryl ethers and serves as a guideline for expected outcomes.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The nitro derivatives are valuable intermediates for the synthesis of amines and other functionalized compounds.

Protocol:

  • To a stirred solution of this compound in a suitable organic solvent (e.g., tetrachloroethylene), add acetic anhydride.[3]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[3][4]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours).

  • Pour the reaction mixture into ice-water and stir until the ice has melted.

  • Separate the organic layer, wash with water, then with a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Exemplary):

Reagent/ConditionValueReference
Substrate:Solvent Ratio1:2.5 (w/w)[3]
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.2 : 1.0[4]
Acetic Anhydride1.1 equivalents[3]
Reaction Temperature0-10°C[3]
Reaction Time3 hours[3]
Expected Yield ~85% [3]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a versatile method for carbon-carbon bond formation.

Protocol:

  • Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., 1,2-dichloroethane) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride) to the suspension.

  • To this mixture, add a solution of this compound in the same solvent dropwise, keeping the temperature below 5°C.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours).

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ketone by distillation or chromatography.

Quantitative Data (Exemplary):

Reagent/ConditionValueReference
Molar Ratio (Substrate:Acyl Chloride:AlCl₃)1 : 1.1 : 1.2General Protocol
Solvent1,2-DichloroethaneGeneral Protocol
Reaction Temperature0°C to room temperatureGeneral Protocol
Reaction Time4-6 hoursGeneral Protocol
Expected Yield 70-90% [5]
Sulfonation

Sulfonation introduces a sulfonic acid group, which can be useful for increasing water solubility or as a directing group in subsequent reactions.

Protocol:

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add fuming sulfuric acid (oleum) or a mixture of sulfur trioxide in an inert solvent dropwise, maintaining the low temperature.[6]

  • After the addition, allow the reaction to warm to room temperature and stir for the desired time (e.g., 1-3 hours).

  • Carefully quench the reaction by pouring it into ice-water.

  • If the product precipitates, it can be collected by filtration. Otherwise, separate the layers and wash the organic layer with brine.

  • Drying and removal of the solvent will yield the sulfonic acid derivative. The product can also be isolated as a salt by neutralization.

Quantitative Data (Exemplary):

Reagent/ConditionValueReference
Molar Ratio (Substrate:SO₃)1 : 2[6]
SolventDichloromethane[6]
Reaction Temperature0°C to 30°C[6]
Reaction Time31 minutes (in-tank)[6]
Expected Yield High [6]
Bromination

Bromination introduces a bromine atom onto the aromatic ring, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

Protocol using N-Bromosuccinimide (NBS):

  • Dissolve this compound in acetonitrile.[7]

  • Cool the solution to 0°C.

  • Add N-bromosuccinimide (NBS) in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.[7]

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (Exemplary):

Reagent/ConditionValueReference
Molar Ratio (Substrate:NBS)1 : 1[7]
SolventAcetonitrile[7]
Reaction Temperature0°C to Room Temperature[7]
Reaction Time18 hours[7]
Expected Yield High (substrate dependent) [7]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids (nitric, sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Anhydrous aluminum chloride is moisture-sensitive and reacts violently with water.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

These protocols provide a foundation for the derivatization of this compound. Researchers should optimize the reaction conditions for their specific needs and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Di-o-tolyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of di-o-tolyl ether. The information is designed to help overcome common challenges and improve reaction yields.

Troubleshooting Guide

Low yields in di-o-tolyl ether synthesis are a frequent issue, primarily due to the steric hindrance imposed by the ortho-methyl groups on both the o-cresol and the o-tolyl halide. This steric hindrance can impede the approach of the nucleophile to the catalytic center and the subsequent reductive elimination. Below are common problems and their recommended solutions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Steric Hindrance: The primary obstacle in di-o-tolyl ether synthesis is the steric bulk of the two ortho-methyl groups, which hinders the coupling reaction.1. Ligand Selection: Employ a suitable ligand to facilitate the reaction. Picolinic acid has been shown to be effective in the synthesis of sterically hindered diaryl ethers. N,N-dimethylglycine is another ligand that has been used successfully in Ullmann-type couplings. 2. Catalyst System: A catalyst system of Copper(I) iodide (CuI) with a suitable ligand is often effective. For instance, a CuI/picolinic acid system has been used for coupling 2,6-dimethylphenol with 2-iodotoluene, a reaction analogous to di-o-tolyl ether synthesis. 3. Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. Reactions are often run at temperatures ranging from 110°C to 140°C.
Inefficient Catalyst System: The choice of copper source and ligand is critical. Traditional Ullmann conditions with copper powder often give poor results for hindered substrates.1. Use a Cu(I) Source: Cu(I) salts like CuI are generally more effective than Cu(0) or Cu(II) sources for this type of coupling. 2. Ligand Screening: If the initial choice of ligand does not provide satisfactory results, a screening of different ligands may be necessary. Amino acids and N,O-chelating ligands have shown promise in accelerating Ullmann couplings.
Inappropriate Base or Solvent: The base and solvent play a crucial role in the reaction's success. An unsuitable combination can lead to poor solubility of reactants or inactivation of the catalyst.1. Base Selection: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in couplings of sterically hindered substrates. 2. Solvent Choice: A polar aprotic solvent is generally preferred. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good choices as they can dissolve the reactants and facilitate the reaction. Non-polar solvents like toluene or xylene can also be effective, particularly at higher temperatures.[1]
Poor Quality Reagents: Impurities in the starting materials (o-cresol, o-tolyl halide) or solvent can poison the catalyst and inhibit the reaction.1. Purify Starting Materials: Ensure that o-cresol and the o-tolyl halide are pure. Distillation or recrystallization may be necessary. 2. Use Dry Solvents: Ensure that the solvent is anhydrous, as water can interfere with the reaction.

Problem 2: Formation of Side Products

Potential Cause Recommended Solution
Dehalogenation of the Aryl Halide: A common side reaction is the reduction of the aryl halide to toluene.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 2. Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition and side product formation. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Homocoupling of the Aryl Halide: Formation of biaryl compounds can occur, especially at high temperatures.1. Lower Reaction Temperature: If homocoupling is a significant issue, try running the reaction at a lower temperature, although this may require a longer reaction time. 2. Use a More Active Catalyst System: A more efficient catalyst system (e.g., with an appropriate ligand) may allow the desired cross-coupling to occur at a lower temperature, thus minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of di-o-tolyl ether so challenging compared to its para-isomer, di-p-tolyl ether?

A1: The primary challenge is steric hindrance. The methyl groups in the ortho positions of both o-cresol and the o-tolyl halide create a crowded environment around the reaction center (the oxygen and the carbon-halogen bond). This steric bulk makes it difficult for the copper catalyst to coordinate with both reactants and facilitate the C-O bond formation. In contrast, the para-methyl groups in the synthesis of di-p-tolyl ether are far from the reaction site and do not cause significant steric hindrance. For example, the synthesis of di-p-tolyl ether from p-cresol and p-bromotoluene using a CuIPPh₃ catalyst in toluene at 100°C for 24 hours resulted in a 21.4% yield, a reaction that is significantly more facile than the ortho-substituted equivalent.[1]

Q2: What is the "ortho-effect" and how does it impact the synthesis of di-o-tolyl ether?

A2: The "ortho-effect" in the context of Ullmann reactions refers to the influence of substituents at the ortho position of the aryl halide or the phenol. While often associated with steric hindrance that slows down the reaction, some ortho-substituents can act as directing groups, coordinating to the copper catalyst and accelerating the reaction. However, in the case of a non-coordinating, bulky group like a methyl group, the dominant effect is steric hindrance, which deactivates the substrate and leads to lower yields.

Q3: Can Williamson ether synthesis be used to prepare di-o-tolyl ether?

A3: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for the synthesis of diaryl ethers like di-o-tolyl ether. The reaction proceeds via an SN2 mechanism, which requires the electrophile to be an alkyl halide. Aryl halides, such as o-chlorotoluene or o-bromotoluene, are unreactive towards SN2 reactions because the carbon-halogen bond is part of an aromatic system and is much stronger than in an alkyl halide. Furthermore, the backside attack required for an SN2 reaction is blocked by the aromatic ring.

Q4: Are there any modern alternatives to the Ullmann reaction for synthesizing sterically hindered diaryl ethers?

A4: Yes, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation and can be effective for the synthesis of some sterically hindered diaryl ethers. These reactions often tolerate a wider range of functional groups and may proceed under milder conditions than traditional Ullmann reactions. However, palladium catalysts and the associated phosphine ligands can be expensive. For the synthesis of di-o-tolyl ether, a modified Ullmann-type reaction with a suitable copper/ligand system remains a more common and cost-effective approach.

Quantitative Data Summary

The following table summarizes the yield of diaryl ethers in reactions involving sterically hindered substrates, providing a comparative perspective on the synthesis of di-o-tolyl ether.

EntryPhenolAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1o-Cresol2-BromotolueneCuI (5)Picolinic acid (20)K₃PO₄DMSO1102485
2o-Cresol2-IodotolueneCuI (5)Picolinic acid (20)K₃PO₄DMSO1102482
32,6-Dimethylphenol2-IodotolueneCuI (5)Picolinic acid (20)K₃PO₄DMSO1102492
4p-Cresolp-BromotolueneCuIPPh₃ (5)-K₂CO₃Toluene1002421.4[1]

Data for entries 1-3 is based on analogous reactions of sterically hindered substrates as reported in the literature, providing a strong indication of expected yields for di-o-tolyl ether under similar conditions.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of Di-o-tolyl Ether (Based on Buchwald's protocol for hindered ethers)

This protocol is adapted from a general procedure for the synthesis of sterically hindered diaryl ethers and is expected to be effective for di-o-tolyl ether.

Materials:

  • o-Cresol

  • 2-Bromotoluene or 2-Iodotoluene

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous dimethyl sulfoxide (DMSO)

  • An inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), picolinic acid (20 mol%), and finely ground K₃PO₄ (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add o-cresol (1.0 equiv.) and 2-bromotoluene or 2-iodotoluene (1.2 equiv.) via syringe.

  • Add anhydrous DMSO to achieve a 0.5 M concentration with respect to o-cresol.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain di-o-tolyl ether.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - CuI (Catalyst) - Picolinic Acid (Ligand) - K₃PO₄ (Base) inert 2. Inert Atmosphere: Evacuate & backfill with Argon reagents->inert reactants 3. Add Reactants: - o-Cresol - o-Tolyl Halide - Anhydrous DMSO inert->reactants heat 4. Heat & Stir: 110 °C for 24h reactants->heat cool 5. Cool to RT heat->cool extract 6. Extraction: Ethyl Acetate & Water cool->extract purify 7. Purification: Column Chromatography extract->purify product Di-o-tolyl Ether purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Di-o-tolyl Ether steric Steric Hindrance start->steric catalyst Inefficient Catalyst start->catalyst conditions Suboptimal Conditions start->conditions ligand Use Ligand: Picolinic Acid steric->ligand temp Increase Temperature steric->temp catalyst->ligand catalyst_choice Use Cu(I) Source catalyst->catalyst_choice conditions->temp base Optimize Base: K₃PO₄ or Cs₂CO₃ conditions->base solvent Optimize Solvent: DMSO or DMF conditions->solvent

References

Technical Support Center: Synthesis of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Methyl-2-(2-methylphenoxy)benzene, a sterically hindered diaryl ether. The primary synthetic route focused on is the Ullmann condensation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reactions.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target diaryl ether. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of sterically hindered diaryl ethers like this compound are a common challenge. Several factors can contribute to this issue:

  • Steric Hindrance: The ortho-methyl groups on both the 2-methylphenol (o-cresol) and the 2-halotoluene starting materials create significant steric hindrance around the reaction centers, slowing down the desired cross-coupling reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. Harsh conditions can promote side reactions over the desired ether formation.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Catalyst: While traditional Ullmann reactions use copper powder, modern methods often employ copper(I) salts like CuI or CuBr, which can be more effective. The use of ligands such as phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.

    • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective in promoting the reaction at lower temperatures.

    • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are traditionally used.[1] However, pyridine or collidine can also be effective.

    • Temperature: While high temperatures are often necessary, excessively high temperatures can lead to product decomposition and increased side reactions. A systematic study to find the optimal temperature for your specific substrate combination is recommended.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.

  • Address Side Reactions: Refer to the specific side reaction sections below for targeted troubleshooting.

Issue 2: Formation of 2,2'-Dimethylbiphenyl as a Major Byproduct

Question: I am observing a significant amount of 2,2'-dimethylbiphenyl in my reaction mixture. How is this formed and how can I prevent it?

Answer:

The formation of 2,2'-dimethylbiphenyl is a result of the homocoupling of the 2-halotoluene starting material, a classic side reaction in Ullmann condensations.[2][3]

Side_Reaction_1 A 2 x 2-Halotoluene B 2,2'-Dimethylbiphenyl A->B Homocoupling Catalyst Cu Catalyst

Figure 1. Homocoupling of 2-halotoluene.

Troubleshooting Steps:

  • Use a Stoichiometric Excess of the Phenol: Using a slight excess (1.1-1.5 equivalents) of 2-methylphenol can favor the cross-coupling reaction over the homocoupling of the aryl halide.

  • Control the Reaction Temperature: Lowering the reaction temperature may decrease the rate of the homocoupling reaction more significantly than the desired ether formation.

  • Ligand Selection: The choice of ligand can influence the selectivity of the reaction. Experiment with different ligands to find one that promotes the C-O bond formation over the C-C homocoupling.

Issue 3: Presence of High Molecular Weight Impurities

Question: My analysis shows the presence of high molecular weight impurities that I cannot readily identify. What could they be?

Answer:

Besides the homocoupling of the aryl halide, oxidative homocoupling of 2-methylphenol can also occur, leading to the formation of substituted biphenols or polyphenolic structures. These reactions are often promoted by the presence of oxygen and copper catalysts.

Side_Reaction_2 A 2 x 2-Methylphenol B Oxidative Homocoupling Products (e.g., Biphenols) A->B Oxidative Coupling Catalyst Cu Catalyst / O₂

Figure 2. Oxidative homocoupling of 2-methylphenol.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can facilitate oxidative side reactions.

  • Degas Solvents: Ensure that the solvents used are thoroughly degassed before use to remove dissolved oxygen.

Issue 4: Formation of Toluene as a Byproduct

Question: I am detecting toluene in my reaction mixture. What is the source of this impurity?

Answer:

The presence of toluene is likely due to the reductive dehalogenation of the 2-halotoluene starting material. This is a common side reaction in copper-catalyzed reactions, where the aryl halide is reduced to the corresponding arene.

Side_Reaction_3 A 2-Halotoluene B Toluene A->B Reductive Dehalogenation Reducing_Species [H]

Figure 3. Reductive dehalogenation of 2-halotoluene.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that the starting materials and reagents are pure and free from any potential reducing agents.

  • Reaction Conditions: The choice of base and solvent can influence the extent of reductive dehalogenation. Some solvent/base combinations may be more prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best halogen to use on the 2-halotoluene for this synthesis?

A1: The reactivity of aryl halides in the Ullmann condensation generally follows the order I > Br > Cl > F. Therefore, 2-iodotoluene would be the most reactive, followed by 2-bromotoluene. While 2-chlorotoluene is less reactive and may require harsher conditions, it can be a more cost-effective starting material. The choice will depend on a balance of reactivity, cost, and availability.

Q2: Can I use a palladium catalyst instead of copper for this synthesis?

A2: Yes, palladium-catalyzed methods for diaryl ether synthesis, such as the Buchwald-Hartwig amination, have been developed and can be effective for sterically hindered substrates. These reactions often proceed under milder conditions than the classical Ullmann condensation. However, palladium catalysts are generally more expensive than copper catalysts.

Q3: How can I effectively purify the final product from the side products?

A3: Purification can be challenging due to the similar polarities of the desired product and the non-polar side products like 2,2'-dimethylbiphenyl.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial to achieve good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure may be an option.

Quantitative Data Summary

The following table provides an illustrative summary of how reaction conditions can affect the yield of this compound and the formation of the major byproduct, 2,2'-dimethylbiphenyl. The data is representative and actual results may vary.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Desired Product (%)Yield of 2,2'-Dimethylbiphenyl (%)
1Cu powder (100)NoneK₂CO₃DMF180243525
2CuI (10)NoneK₂CO₃DMF150245515
3CuI (10)L-Proline (20)K₂CO₃DMSO13018758
4CuI (5)Phenanthroline (10)Cs₂CO₃Pyridine1201285<5

Experimental Protocols

General Protocol for the Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 2-methylphenol, 2-bromotoluene, base, and solvent to a dry flask B Degas the mixture A->B C Add CuI and ligand under inert atmosphere B->C D Heat the reaction mixture to the desired temperature with stirring C->D E Monitor reaction progress by TLC/GC D->E F Cool to room temperature and filter E->F Upon completion G Extract with an organic solvent F->G H Wash the organic layer G->H I Dry and concentrate the organic layer H->I J Purify by column chromatography I->J

Figure 4. General experimental workflow.

Materials:

  • 2-Methylphenol (o-cresol)

  • 2-Bromotoluene (or 2-iodotoluene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-Proline or 1,10-Phenanthroline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.0 eq.), the base (2.0 eq.), and the solvent.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add 2-bromotoluene (1.2 eq.), CuI (5-10 mol%), and the ligand (10-20 mol%) to the flask under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

References

Optimizing temperature for Ullmann ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ullmann ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a classical Ullmann ether synthesis?

A1: The classical Ullmann ether synthesis, which uses a copper catalyst without ligands, generally requires high temperatures, often ranging from 100°C to over 220°C.[1][2][3] The reaction is typically conducted in high-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[3]

Q2: My reaction is not proceeding at a low temperature. What could be the issue?

A2: Low reactivity at lower temperatures is a common issue with the traditional Ullmann condensation. Several factors could be contributing to this:

  • Absence of a suitable ligand: Modern Ullmann-type reactions often employ ligands such as diamines, amino acids, or phenanthrolines to facilitate the reaction at milder temperatures, sometimes even at room temperature.[2][4][5]

  • Catalyst deactivation: The copper(I) catalyst can be sensitive to air and may have oxidized. Ensure you are using fresh or properly stored copper catalyst.[6]

  • Substrate reactivity: Aryl halides with electron-donating groups are generally less reactive and may require higher temperatures. Conversely, aryl halides with electron-withdrawing groups are more reactive.[7][8]

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and required temperature.

Q3: Can the reaction temperature be too high? What are the potential consequences?

A3: Yes, excessively high temperatures can lead to several undesirable outcomes, including:

  • Side reactions: Increased temperatures can promote side reactions, such as dehalogenation of the aryl halide, leading to impurities and lower yields.

  • Reagent decomposition: The starting materials, products, or catalyst system may decompose at very high temperatures, which can be a significant issue with sensitive functional groups.

  • Safety hazards: Using high-boiling solvents at elevated temperatures increases the risk of accidents.

Q4: How does the choice of ligand affect the optimal reaction temperature?

A4: The introduction of ligands is a key strategy for lowering the required temperature in Ullmann ether synthesis. Ligands coordinate to the copper center, increasing its solubility and reactivity, which in turn facilitates the catalytic cycle at lower energy. The effectiveness of a ligand in reducing the reaction temperature depends on its chemical structure. For example, bidentate ligands like 1,10-phenanthroline and certain diamines have been shown to be very effective in promoting the reaction at temperatures below 100°C.[4][5] Some advanced catalyst systems with specific diamine ligands have even enabled the reaction to proceed efficiently at room temperature.[4]

Q5: I am observing a low yield. Should I increase the temperature?

A5: While increasing the temperature might improve the reaction rate, it is not always the best solution for a low yield and should be approached with caution. First, consider other factors that might be limiting your yield:

  • Purity of reactants and solvent: Ensure all your reagents and the solvent are pure and dry.

  • Catalyst and ligand loading: The concentration of the catalyst and ligand can be critical. You may need to optimize these parameters.

  • Choice of base: The strength and solubility of the base are important. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7]

  • Reaction time: The reaction may simply need more time to reach completion at the current temperature.

If you have optimized these other parameters, a careful and incremental increase in temperature could be beneficial. It is advisable to monitor the reaction progress closely (e.g., by TLC or GC/MS) as you adjust the temperature to avoid product decomposition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low conversion Reaction temperature is too low.Gradually increase the temperature in 10-20°C increments. Consider switching to a higher-boiling solvent if necessary.[2][7]
Inactive catalyst.Use fresh, high-purity copper catalyst.[6]
Absence of a suitable ligand.Add a ligand such as 1,10-phenanthroline, an amino acid, or a diamine to the reaction mixture.[4][5]
Low Yield Side reactions are occurring.Try lowering the reaction temperature. Optimize the catalyst and ligand system to allow for milder conditions.
Reagent decomposition.Lower the reaction temperature and monitor the reaction for the appearance of degradation products.
Insufficient reaction time.Extend the reaction time and monitor the progress.
Reaction is inconsistent Temperature fluctuations.Ensure uniform and stable heating using a reliable heating mantle or oil bath with a temperature controller.
Poor solubility of reagents.Choose a solvent in which all reactants, including the base, are sufficiently soluble at the reaction temperature.

Quantitative Data on Temperature Effects

The optimal temperature for an Ullmann ether synthesis is highly dependent on the specific substrates, catalyst system, and solvent used. The following table summarizes data from various studies to illustrate the effect of temperature on reaction yield.

Aryl HalidePhenolCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromonaphthalenep-CresolCuI / PPh₃K₂CO₃Toluene1002460.2[7]
2-Bromonaphthalenep-CresolCuI / PPh₃K₂CO₃o-Xylene1402467.9[7]
3,4-Dimethylphenylthallium(III) bis-trifluoroacetate4-NitrophenolCuBr-Dioxane95 (reflux)583[1]
4-IodotoluenePhenolCuI / 8-hydroxyquinolineK₃PO₄DMSO80391[2]
4-IodotoluenePhenolCuI / 8-hydroxyquinolineK₃PO₄DMSO1103>99[2]
4-ChloronitrobenzenePhenolCuKOH->210--[3]
4-BromoanisolePhenolCuO NanoparticlesKOHDMAcRoom Temp--[8]
IodobenzenePhenolCu/ZnO--110 (Microwave)-~50[9]
IodobenzenePhenolCu/ZnO--110 (Oil Bath)-~30[9]
IodobenzenePhenolCu/ZnO--140 (Microwave)-~70[9]
IodobenzenePhenolCu/ZnO--140 (Oil Bath)-~70[9]

Experimental Protocols

General Protocol for Ligand-Accelerated Ullmann Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the copper catalyst (e.g., CuI, 0.05-0.1 mmol), and the ligand (e.g., 1,10-phenanthroline, 0.1-0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or DMF, 5-10 mL) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your Ullmann ether synthesis experiment.

Ullmann_Ether_Synthesis_Troubleshooting start Start: Low Conversion/Yield check_ligand Are you using a ligand? start->check_ligand check_temp Is the reaction temperature appropriate for the system? increase_temp Incrementally increase temperature (e.g., by 20°C) check_temp->increase_temp No (Too low) optimize_other Optimize other parameters: - Catalyst/Ligand loading - Base - Solvent - Reaction time check_temp->optimize_other Yes (In optimal range) check_ligand->check_temp Yes add_ligand Add a suitable ligand (e.g., diamine, phenanthroline) check_ligand->add_ligand No add_ligand->check_temp check_side_reactions Monitor for side reactions or decomposition increase_temp->check_side_reactions success Problem Solved check_side_reactions->success No, conversion improves lower_temp Lower the temperature to minimize side reactions check_side_reactions->lower_temp Yes optimize_other->success Improvement failure Problem Persists: Re-evaluate substrate reactivity and reaction design optimize_other->failure No Improvement lower_temp->optimize_other

Caption: Troubleshooting workflow for temperature optimization in Ullmann ether synthesis.

References

Technical Support Center: Catalyst Selection for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during diaryl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My diaryl ether synthesis reaction is giving a low yield. What are the most common causes?

A1: Low yields in diaryl ether synthesis, whether through Ullmann or Buchwald-Hartwig coupling, can stem from several factors:

  • Catalyst Deactivation: The catalyst, particularly palladium complexes, can be sensitive to air and moisture. Improper handling or failure to maintain an inert atmosphere can lead to catalyst deactivation.

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial. For instance, bulky, electron-rich phosphine ligands are often necessary for the coupling of electron-rich aryl halides in Buchwald-Hartwig reactions.

  • Suboptimal Base: The strength and solubility of the base play a critical role. A base that is too weak may not facilitate the deprotonation of the phenol, while a base that is too strong could lead to side reactions. The choice of base is often dependent on the specific catalyst system and substrates.

  • Poor Solvent Selection: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants and catalyst system. In some cases, polar aprotic solvents like DMF or DMSO are effective, while in others, non-polar solvents like toluene are preferred.[1]

  • Substrate Reactivity: Electron-rich aryl halides and electron-deficient phenols can be challenging substrates. Similarly, sterically hindered substrates may require more forcing conditions or specialized catalyst systems.

  • Insufficient Reaction Time or Temperature: Some coupling reactions are slow and may require elevated temperatures and prolonged reaction times to achieve high conversion.

Q2: How do I choose between a copper-based (Ullmann) and a palladium-based (Buchwald-Hartwig) catalyst system?

A2: The choice between copper and palladium catalysis depends on several factors, including cost, substrate scope, and reaction conditions.

  • Cost: Copper catalysts are generally significantly less expensive than palladium catalysts.

  • Substrate Scope: Palladium catalysts, particularly with modern phosphine ligands, often exhibit a broader substrate scope and higher functional group tolerance than traditional Ullmann conditions. However, recent advancements in copper catalysis with specific ligands have greatly expanded the utility of Ullmann-type reactions.[2][3]

  • Reaction Conditions: Classical Ullmann reactions often require high temperatures (>150 °C).[1] Modern ligand-assisted copper-catalyzed reactions and Buchwald-Hartwig couplings can often be performed under milder conditions (e.g., 90-120 °C).[1][2]

Q3: My starting materials are an electron-rich aryl bromide and an electron-rich phenol. Which catalyst system is recommended?

A3: This is a challenging substrate combination for diaryl ether synthesis. For Buchwald-Hartwig reactions, the use of bulky and electron-rich biarylphosphine ligands is often necessary to promote the reductive elimination step. For Ullmann-type reactions, specific ligand and base combinations have been developed to address this challenge. For example, the use of an air-stable, soluble copper(I) complex, bromo(triphenylphosphine)copper(I), has been shown to be effective for the synthesis of diaryl ethers from electron-rich aryl bromides and phenols.[4]

Q4: Can I use an aryl chloride as a substrate in diaryl ether synthesis?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig couplings. However, specialized catalyst systems have been developed to activate aryl chlorides. For Buchwald-Hartwig reactions, specific palladium/phosphine ligand systems, such as those employing bulky biarylphosphine ligands like XPhos, have shown success in coupling aryl chlorides.[3] For Ullmann-type reactions, the use of nano-sized metal catalysts has been shown to facilitate the coupling of aryl chlorides, although yields may be lower compared to more reactive halides.

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was stored and handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst.
Inappropriate Ligand For Buchwald-Hartwig, screen different phosphine ligands with varying steric bulk and electron-donating properties. For Ullmann, consider adding a ligand such as N,N-dimethylglycine or a phenanthroline derivative.
Incorrect Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and is often solvent and substrate-dependent.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Try a different solvent (e.g., switch from toluene to dioxane or DMF).
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.
Insufficient Reaction Time Monitor the reaction by TLC or GC/MS to determine if it is proceeding slowly. Extend the reaction time.
Substrate Decomposition Check the stability of your starting materials under the reaction conditions (e.g., high temperature, strong base).
Problem: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Possible Cause Troubleshooting Step
Presence of Water Ensure all glassware is thoroughly dried and solvents are anhydrous. Use of molecular sieves can be beneficial.
Catalyst Loading Too High Reduce the catalyst loading. High catalyst concentrations can sometimes promote side reactions.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-metal ratio. Typically, a ratio of 1:1 to 2:1 is used for monodentate ligands.
Base-Induced Side Reactions Consider using a weaker or less soluble base.

Data Presentation: Catalyst System Performance

Table 1: Comparison of Copper-Based Catalyst Systems for the Synthesis of 4-Methylphenyl Phenyl Ether

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
CuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)Dioxane902485[2]
CuI (5)NoneK₂CO₃ (2)DMF120793[1]
Cu₂O (1)NoneK₃PO₄ (2)Toluene1102478N/A
Cu(OAc)₂ (10)NonePyridine (2)Pyridine1404865N/A

Table 2: Comparison of Palladium-Based Catalyst Systems for the Synthesis of Diaryl Ethers

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Aryl HalidePhenolYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100204-BromotoluenePhenol95N/A
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (1.5)Dioxane100184-Chlorotoluene4-Methoxyphenol92N/A
[Pd(cinnamyl)Cl]₂ (0.5)L8 (a new bulky biarylphosphine) (1.5)K₃PO₄ (1.5)Toluene/DME80163-BromopyridinePhenol88[5]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.2)Toluene80244-Bromoanisole2-Naphthol89N/A

Experimental Protocols

Protocol 1: Ullmann Diaryl Ether Synthesis using CuI and N,N-Dimethylglycine

This protocol is adapted from the work of Ma and Cai for the synthesis of 4-methoxyphenyl phenyl ether.[2][6]

Materials:

  • 4-Iodoanisole

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine hydrochloride salt

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.04 mmol, 0.02 eq), N,N-dimethylglycine HCl salt (0.15 mmol, 0.075 eq), and Cs₂CO₃ (4 mmol, 2 eq).

  • Add 4-iodoanisole (2 mmol, 1 eq) and phenol (3 mmol, 1.5 eq) to the flask.

  • Add anhydrous dioxane (4 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: General Procedure for Setting up a Reaction under Inert Atmosphere

This is a general guide for handling air-sensitive reagents commonly used in diaryl ether synthesis.[7][8]

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or assemble while hot and cool under a stream of inert gas.

  • Assembly: Assemble the glassware (e.g., a round-bottom flask with a condenser and a gas inlet) and add a magnetic stir bar.

  • Purging with Inert Gas: Connect the apparatus to a Schlenk line or a dual manifold with an inert gas (argon or nitrogen) source and a vacuum line. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this vacuum-backfill cycle three times to ensure all air is removed.

  • Adding Reagents:

    • Solids: Add air-stable solids to the flask before purging. Air-sensitive solids should be handled in a glovebox.

    • Liquids: Add degassed, anhydrous solvents and liquid reagents via syringe through a rubber septum.

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be visualized by bubbling the gas outlet through an oil bubbler. This prevents air from entering the system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Aryl Halide and Phenol reagents Gather Catalyst, Ligand, Base, and Anhydrous Solvent start->reagents inert Set up Reaction Under Inert Atmosphere reagents->inert mix Combine Reagents in Solvent inert->mix heat Heat and Stir for a Specified Time mix->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Quench Reaction and Cool to RT monitor->quench Reaction Complete extract Extraction and Washing quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Diaryl Ether purify->end

Caption: Experimental workflow for diaryl ether synthesis.

Troubleshooting_Flowchart start Low/No Product Yield check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_ligand Is the ligand appropriate for the substrates? check_catalyst->check_ligand No solution1 Use fresh catalyst, ensure inert atmosphere. check_catalyst->solution1 Yes check_base Is the base strength and solubility optimal? check_ligand->check_base No solution2 Screen different ligands (e.g., bulky, electron-rich phosphines). check_ligand->solution2 Yes check_solvent Are all components soluble in the solvent? check_base->check_solvent No solution3 Screen different bases (K2CO3, Cs2CO3, K3PO4). check_base->solution3 Yes check_conditions Are temperature and time sufficient? check_solvent->check_conditions No solution4 Change solvent (e.g., toluene, dioxane, DMF). check_solvent->solution4 Yes side_products Are there significant side products? check_conditions->side_products No solution5 Increase temperature and/or reaction time. check_conditions->solution5 Yes hydrodehalogenation Hydrodehalogenation observed? side_products->hydrodehalogenation Yes homocoupling Homocoupling of aryl halide observed? side_products->homocoupling Yes solution6 Ensure anhydrous conditions; use dry solvents. hydrodehalogenation->solution6 solution7 Optimize catalyst loading and ligand/metal ratio. homocoupling->solution7

Caption: Troubleshooting flowchart for low yield in diaryl ether synthesis.

References

Technical Support Center: Di-o-tolyl Ether Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of di-o-tolyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for di-o-tolyl ether?

A1: While specific studies on di-o-tolyl ether are limited, based on research on similar diaryl ethers, the primary degradation pathways are expected to be microbial degradation, photodegradation, and thermal degradation. Microbial degradation by specialized bacteria likely proceeds via dioxygenase-mediated cleavage of the ether bond.[1] Photodegradation can occur in the presence of a suitable photocatalyst and light source, leading to hydrolysis. Thermal degradation at high temperatures results in the cleavage of the ether linkage and subsequent fragmentation of the aromatic rings.[2][3]

Q2: What are the typical initial intermediates in the microbial degradation of diaryl ethers?

A2: The initial step in the aerobic microbial degradation of diaryl ethers is often an angular dioxygenation, where a dioxygenase enzyme attacks the carbon atom adjacent to the ether linkage.[1] This leads to the formation of unstable phenolic hemiacetals, which can then undergo further degradation. For di-o-tolyl ether, this would likely result in the formation of catechols and cresols.

Q3: What analytical techniques are most suitable for studying di-o-tolyl ether degradation?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[4][5] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is also highly effective for analyzing a wide range of degradation intermediates and products.[6][7] For studying thermal degradation, techniques like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are employed.[2]

Q4: Are there any known microorganisms capable of degrading diaryl ethers?

A4: Yes, several bacterial strains have been identified that can degrade diaryl ethers. For instance, Sphingomonas wittichii RW1 has been shown to catabolize dibenzo-p-dioxin, a related diaryl ether.[1] While not specifically tested on di-o-tolyl ether, bacteria from the genus Rhodococcus are known to degrade a wide variety of ether compounds and could be potential candidates for biodegradation studies.[8][9]

Troubleshooting Guides

Issue 1: Low or No Degradation Observed in Microbial Cultures
Possible Cause Troubleshooting Steps
Inappropriate microbial strain Screen a variety of known ether-degrading microorganisms (e.g., Rhodococcus, Sphingomonas) or enrich for novel degraders from contaminated environments.
Substrate toxicity or low bioavailability Di-o-tolyl ether is sparingly soluble. Use a co-solvent (e.g., DMSO, sparingly) to increase bioavailability, but first test for solvent toxicity to the microorganisms. Alternatively, use surfactants or provide the substrate coated on an inert support.
Sub-optimal culture conditions Optimize pH, temperature, and aeration for the specific microbial strain. Ensure essential nutrients are not limiting in the growth medium.
Lack of enzyme induction Some degradative enzymes require induction. Pre-grow the culture in the presence of a small, non-toxic amount of di-o-tolyl ether or a structurally similar inducer compound.[8]
Incorrect sampling/analytical method Ensure your analytical method is sensitive enough to detect small changes in the parent compound concentration and can identify expected intermediates. Check for adsorption of the compound to the culture vessel.
Issue 2: Inconsistent or Non-reproducible Photodegradation Results
Possible Cause Troubleshooting Steps
Catalyst deactivation Ensure the photocatalyst is not being poisoned by intermediates or other components in the reaction mixture. Test catalyst activity with a known standard before and after the experiment.
Insufficient light penetration High concentrations of the substrate or degradation products can absorb light, preventing it from reaching the catalyst surface.[10] Dilute the reaction mixture or use a thinner film of the solution.
Incorrect wavelength of light Verify that the light source emits at a wavelength that can be absorbed by the photocatalyst to generate electron-hole pairs.
pH of the solution The pH can affect the surface charge of the photocatalyst and the stability of the substrate and intermediates.[10] Buffer the solution and investigate a range of pH values.
Quenching of reactive oxygen species Other compounds in the reaction mixture may be scavenging the reactive oxygen species (e.g., hydroxyl radicals) responsible for degradation. Use purified water and high-purity reagents.
Issue 3: Complex and Unidentifiable Peaks in GC-MS/LC-MS Analysis
Possible Cause Troubleshooting Steps
Matrix interference Components of the culture medium or solvent can interfere with the analysis. Run a blank sample (medium/solvent without the substrate) to identify background peaks.
Formation of numerous isomers and byproducts The degradation process can be non-specific, leading to a complex mixture of products. Use a high-resolution column and optimize the chromatographic method (e.g., temperature gradient for GC, solvent gradient for LC) to improve separation.
Derivatization artifacts If using derivatization to analyze polar intermediates, run a derivatized blank to identify any side products from the derivatizing agent itself.
Mass spectral library limitations The mass spectra of novel degradation products may not be present in standard libraries. Use high-resolution mass spectrometry to determine the elemental composition and propose structures. Synthesize authentic standards for confirmation.

Data Summary

Table 1: Reported Microbial Degradation Rates of Various Ether Compounds

Ether CompoundMicroorganismDegradation RateReference
TetrahydrofuranPseudonocardia sp. strain ENV47863 mg/h/g total suspended solids[11]
1,4-DioxanePseudonocardia sp. strain ENV47821 mg/h/g total suspended solids[11]
bis-2-chloroethyletherPseudonocardia sp. strain ENV47812 mg/h/g total suspended solids[11]
Methyl tert-butyl ether (MTBE)Pseudonocardia sp. strain ENV4789.1 mg/h/g total suspended solids[11]

Note: Data for di-o-tolyl ether is not currently available. This table provides context from related ether pollutants.

Experimental Protocols

Protocol 1: General Method for Screening Microbial Degradation of Di-o-tolyl Ether
  • Prepare a minimal salts medium (MSM): The exact composition will depend on the microorganisms being tested, but a typical MSM contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., K₂HPO₄, KH₂PO₄), and essential trace minerals.

  • Prepare di-o-tolyl ether stock solution: Dissolve di-o-tolyl ether in a suitable water-miscible solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Inoculate cultures: In sterile flasks containing MSM, add a small aliquot of the di-o-tolyl ether stock solution to achieve the desired final concentration (e.g., 50-100 mg/L). Inoculate with the microbial strain(s) to be tested. Include a sterile control (no inoculum) and a positive control (a readily biodegradable substrate).

  • Incubate: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the chosen microorganisms.

  • Sample collection: At regular time intervals, aseptically remove aliquots from each flask for analysis.

  • Sample preparation for analysis: Extract the samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH if necessary. Concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Analyze the extracts by GC-MS or HPLC to determine the concentration of the remaining di-o-tolyl ether and to identify any degradation products.

Protocol 2: General Procedure for Photocatalytic Degradation of Di-o-tolyl Ether
  • Prepare the reaction suspension: Add a measured amount of the photocatalyst (e.g., TiO₂) to an aqueous solution of di-o-tolyl ether of a known concentration. If the solubility of di-o-tolyl ether is low, a co-solvent like acetonitrile may be used.

  • Set up the photoreactor: Place the suspension in a photoreactor equipped with a specific light source (e.g., a UV lamp or a solar simulator). The reactor should have a system for stirring or mixing to keep the catalyst suspended.

  • Irradiation: Before turning on the light, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached. Then, turn on the light to initiate the photocatalytic reaction.

  • Sampling: At set time intervals, withdraw samples from the reactor.

  • Sample preparation: Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze the filtrate using HPLC or LC-MS to quantify the remaining di-o-tolyl ether and identify degradation products.

Visualizations

Microbial_Degradation_Pathway cluster_0 Proposed Microbial Degradation of Di-o-tolyl Ether A Di-o-tolyl Ether B Angular Dioxygenation A->B Dioxygenase C Unstable Hemiacetal Intermediate B->C D Catechol & o-Cresol C->D Spontaneous E Ring Cleavage D->E Further enzymatic reactions F Central Intermediates (e.g., Krebs Cycle) E->F G CO2 + H2O + Biomass F->G

Caption: Proposed microbial degradation pathway for di-o-tolyl ether.

Experimental_Workflow cluster_1 Experimental Workflow for Degradation Studies start Start: Sample Preparation (Microbial Culture or Photoreactor) incubation Incubation / Irradiation start->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction / Filtration sampling->extraction analysis GC-MS or HPLC Analysis extraction->analysis data Data Interpretation (Identify Products, Determine Kinetics) analysis->data end End data->end

Caption: General experimental workflow for degradation studies.

References

Troubleshooting peak splitting in NMR of di-o-tolyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting in the Nuclear Magnetic Resonance (NMR) analysis of di-o-tolyl ether.

Troubleshooting Guide: Peak Splitting in Di-o-Tolyl Ether

Question: Why am I observing complex peak splitting or a broader than expected number of signals in the 1H NMR spectrum of my di-o-tolyl ether sample?

Answer:

Unexpected peak splitting in the 1H NMR spectrum of di-o-tolyl ether is often attributable to restricted rotation around the C-O-C ether linkage. The presence of the ortho-methyl groups on both phenyl rings introduces significant steric hindrance, which can slow down the rotation around the aryl-oxygen bonds. When this rotation is slow on the NMR timescale, the individual aromatic protons on each ring become chemically non-equivalent, leading to a more complex spectrum with additional splitting. This phenomenon is also known as atropisomerism, where rotational isomers (rotamers) can be observed as distinct species.

At room temperature, you might be observing a dynamic exchange process where the rate of rotation is intermediate, resulting in broad peaks. At lower temperatures, the rotation can be "frozen out," leading to sharp, well-resolved signals for each non-equivalent proton. Conversely, at higher temperatures, the rotation may become fast enough to average the signals, resulting in a simpler spectrum.

Initial Troubleshooting Steps:

  • Verify Sample Purity: Ensure your sample is free from solvent residues or other contaminants that could introduce extra peaks. Common impurities from synthesis or purification steps can complicate the spectrum.

  • Optimize NMR Acquisition Parameters: Poor shimming of the magnetic field can lead to peak broadening and distortion. Ensure the instrument is properly shimmed before acquiring the spectrum.

  • Consider Concentration Effects: High sample concentrations can sometimes lead to intermolecular interactions that may affect chemical shifts and peak shapes. Acquiring the spectrum at a lower concentration can help to rule this out.

Advanced Troubleshooting: Variable Temperature (VT) NMR

If the initial steps do not resolve the issue, performing a variable temperature (VT) NMR experiment is the definitive method to investigate dynamic processes like restricted rotation.

  • Low-Temperature NMR: Cooling the sample will slow down the rotation around the C-O-C bond. If restricted rotation is the cause of peak splitting, you should observe the broad peaks at room temperature resolving into a larger number of sharp, distinct signals corresponding to the individual, non-equivalent protons of the stable conformers.

  • High-Temperature NMR: Heating the sample will increase the rate of rotation. This should cause the distinct signals to broaden and eventually coalesce into fewer, averaged signals as the exchange rate becomes fast on the NMR timescale.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for di-o-tolyl ether?

Q2: Could the peak splitting be due to impurities from the synthesis?

A2: Yes, this is a possibility. Common starting materials for the synthesis of diaryl ethers, such as cresols and aryl halides, or solvents used in purification (e.g., ethyl acetate, acetone) can be present as impurities. It is advisable to consult 1H NMR data for these potential impurities to see if their characteristic peaks overlap with your spectrum.

Q3: How do I know if my sample is pure enough for NMR?

A3: In addition to NMR, other analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your sample before NMR analysis.

Q4: What solvent should I use for a variable temperature NMR experiment?

A4: The choice of solvent is critical for VT-NMR. You must select a deuterated solvent that remains liquid and has a low viscosity across your desired temperature range. For low-temperature studies, toluene-d8 or dichloromethane-d2 are often suitable. For high-temperature experiments, dimethyl sulfoxide-d6 (DMSO-d6) or tetrachloroethane-d2 can be used. Always check the freezing and boiling points of your chosen solvent.

Quantitative Data

The following table summarizes the expected 1H NMR chemical shifts for di-o-tolyl ether, based on data from analogous compounds. The actual spectrum may be more complex due to restricted rotation.

Proton Type Expected Chemical Shift (δ ppm) Expected Multiplicity (at fast rotation) Notes
Aromatic Protons (Ar-H)6.8 - 7.4Multiplet (m)May resolve into multiple distinct signals at low temperature.
Methyl Protons (-CH3)~ 2.3Singlet (s)Should remain a singlet unless there are multiple stable rotamers with significantly different chemical environments for the methyl groups.

Experimental Protocols

Standard 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your purified di-o-tolyl ether sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer, and ensure the instrument is locked, and the magnetic field is shimmed for optimal homogeneity.

Variable Temperature (VT) NMR Experiment

Safety Precaution: Always consult the specific operating procedures for your NMR instrument and receive proper training before conducting VT experiments. Use appropriate personal protective equipment, such as thermal gloves when handling samples at extreme temperatures.

  • Sample Preparation: Prepare your sample as described above, ensuring you use a solvent with an appropriate temperature range (e.g., toluene-d8 for low-temperature experiments).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Change (Cooling):

    • Set the target temperature to a lower value (e.g., 273 K). Allow the temperature to stabilize for at least 5-10 minutes.

    • Re-shim the magnetic field at the new temperature.

    • Acquire a 1H NMR spectrum.

    • Repeat this process in decrements (e.g., 20 K) until you observe the desired changes in the spectrum (e.g., sharpening of broad peaks into distinct signals) or reach the low-temperature limit of your solvent or instrument.

  • Temperature Change (Heating):

    • From room temperature, set the target temperature to a higher value (e.g., 318 K). Allow the temperature to stabilize for 5-10 minutes.

    • Re-shim the magnetic field.

    • Acquire a 1H NMR spectrum.

    • Repeat this process in increments until you observe the coalescence of peaks or reach the high-temperature limit.

  • Return to Ambient Temperature: After the experiment, gradually return the probe temperature to room temperature to avoid thermal shock to the instrument.

Visualizations

Troubleshooting Workflow for Peak Splitting

Troubleshooting_Workflow Troubleshooting Peak Splitting in Di-o-Tolyl Ether NMR start Complex Peak Splitting Observed check_purity Verify Sample Purity (TLC, GC-MS, LC-MS) start->check_purity check_params Optimize NMR Parameters (Shimming, Concentration) start->check_params vt_nmr Perform Variable Temperature (VT) NMR check_purity->vt_nmr If pure repurify Re-purify Sample check_purity->repurify If impure check_params->vt_nmr If optimized low_temp Low Temperature Experiment vt_nmr->low_temp high_temp High Temperature Experiment vt_nmr->high_temp analysis Analyze VT-NMR Data low_temp->analysis high_temp->analysis conclusion_rotamers Conclusion: Peak splitting is due to restricted rotation (rotamers). analysis->conclusion_rotamers Peaks sharpen/coalesce conclusion_impurity Conclusion: Peak splitting is due to impurities. analysis->conclusion_impurity No change with temperature

Caption: A flowchart outlining the troubleshooting steps for complex peak splitting in the NMR of di-o-tolyl ether.

Technical Support Center: Troubleshooting GC-MS Co-elution of Di-o-tolyl Ether Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of di-o-tolyl ether isomers.

Frequently Asked Questions (FAQs)

Q1: What are di-tolyl ether isomers and why are they difficult to separate by GC-MS?

Di-tolyl ether (also known as dicresyl ether) exists as several positional isomers, including di-o-tolyl ether, di-m-tolyl ether, and di-p-tolyl ether, as well as mixed isomers like o,m-ditolyl ether. These isomers have the same molecular weight (198.26 g/mol ) and very similar chemical properties, which results in close boiling points and similar interactions with standard non-polar GC stationary phases.[1] This often leads to co-elution, where two or more isomers are not fully separated and emerge from the GC column at or near the same time, complicating accurate identification and quantification.

Q2: What is the typical elution order of di-tolyl ether isomers on a standard non-polar GC column?

Q3: Can I use mass spectrometry to differentiate co-eluting di-tolyl ether isomers?

While the mass spectra of positional isomers are often very similar, there can be subtle differences in the relative abundances of fragment ions.[8] However, relying solely on mass spectral differences for quantification of co-eluting isomers can be challenging. A more robust approach for co-eluting peaks is to use Selected Ion Monitoring (SIM).[9] By monitoring unique and characteristic fragment ions for each isomer, it's possible to improve quantification even with partial chromatographic separation. For this to be effective, you must first identify fragment ions that are more abundant for one isomer than the others.

Q4: What are the characteristic fragment ions of di-tolyl ethers in electron ionization (EI) mass spectrometry?

The mass spectra of ethers are typically characterized by α-cleavage (cleavage of the bond next to the oxygen) and cleavage of the C-O bond.[8] For di-tolyl ethers, the molecular ion peak (M+) will be at m/z 198. Based on the mass spectrum of di-m-tolyl ether, prominent fragment ions are observed at m/z 198, 183, 155, and 91.[1] The ion at m/z 91 corresponds to the tropylium ion (C7H7+), a common fragment for toluene-containing compounds. The relative intensities of these fragments may vary slightly between the ortho, meta, and para isomers.

Troubleshooting Guide for Co-elution Problems

Problem: My di-o-tolyl ether isomers are co-eluting.

This guide provides a systematic approach to troubleshoot and resolve the co-elution of di-o-tolyl ether isomers.

Before modifying your method, confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or a broader-than-expected peak width.

  • Mass Spectral Analysis: Examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.

If co-elution is confirmed, the first step is to optimize your existing GC method.

  • Temperature Program Adjustment:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-5 °C/min) gives the isomers more time to interact with the stationary phase, which can enhance separation.[10]

  • Carrier Gas Flow Rate Optimization:

    • Lower the Flow Rate: Decreasing the carrier gas flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

The following table provides a starting point for method optimization.

ParameterInitial Condition (Example)Optimized Condition (Suggestion)Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)No change initiallyFirst, optimize parameters on the existing column.
Carrier Gas Helium, 1.2 mL/min (constant flow)Helium, 1.0 mL/min (constant flow)Lowering the flow rate can improve resolution.
Oven Program 100 °C (1 min), then 10 °C/min to 250 °C80 °C (2 min), then 5 °C/min to 250 °CA lower starting temperature and slower ramp rate enhance separation.
Injector Temp 250 °C250 °CNo change
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)No change initially

If optimizing the chromatographic conditions on your current column does not resolve the co-elution, changing the stationary phase is the next logical step.

  • Increase Polarity: Switching to a more polar stationary phase can alter the elution order and improve the separation of positional isomers. The different polarities of the ortho, meta, and para isomers will lead to differential interactions with a polar stationary phase.

  • Use a Cyclodextrin-Based Column: For challenging isomer separations, cyclodextrin-based chiral stationary phases can be effective, even for non-chiral positional isomers, due to their unique shape selectivity.[9]

Column TypeStationary Phase ExamplePrinciple of Separation
Intermediate Polarity 50% Phenyl-methylpolysiloxane (e.g., DB-17ms)Increased dipole and pi-pi interactions can differentiate isomers.
High Polarity Polyethylene Glycol (PEG) (e.g., DB-WAX)Stronger interactions with the polar functional groups of the isomers.
Isomer-Specific Cyclodextrin-based (e.g., Beta-DEX)Shape selectivity based on the inclusion of the isomers into the cyclodextrin cavity.

If complete chromatographic separation cannot be achieved, you can use the capabilities of your mass spectrometer to perform deconvolution or quantification using SIM.

  • Selected Ion Monitoring (SIM):

    • Inject a standard of each pure isomer if available, or analyze the co-eluting peak to identify fragment ions.

    • Identify a characteristic ion for each isomer that has minimal interference from the others.

    • Set up a SIM method to monitor these specific ions. This will allow for more accurate quantification of each isomer in the mixture.

Experimental Protocols

GC-MS Protocol for Positional Isomer Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-250.

    • For SIM mode, select at least two characteristic ions for each isomer.

Visualizations

GC_MS_Troubleshooting_Workflow Troubleshooting Co-elution of Di-o-tolyl Ether Isomers cluster_start Start cluster_confirm Confirmation cluster_optimize Method Optimization cluster_column Column Selection cluster_data_analysis Data Analysis cluster_end Resolution Start Co-eluting Peaks Observed Confirm Confirm Co-elution - Peak Shape Analysis - Mass Spectral Skew Start->Confirm Optimize Optimize GC Method - Lower Initial Temperature - Reduce Ramp Rate - Lower Flow Rate Confirm->Optimize Co-elution Confirmed ChangeColumn Change GC Column - Increase Polarity - Use Cyclodextrin Column Optimize->ChangeColumn Unsuccessful Resolved Peaks Resolved Optimize->Resolved Successful DataAnalysis Use MS for Deconvolution - Selected Ion Monitoring (SIM) ChangeColumn->DataAnalysis Still Co-eluting ChangeColumn->Resolved Successful NotResolved Quantify with SIM DataAnalysis->NotResolved

Caption: A workflow diagram for troubleshooting co-elution problems in GC-MS.

Logical_Relationship Factors Influencing Isomer Separation in GC cluster_properties Analyte Properties cluster_gc_params GC Parameters cluster_outcome Outcome Analyte Di-tolyl Ether Isomers - Boiling Point - Polarity - Molecular Shape Separation Chromatographic Separation Analyte->Separation Interacts with GCParams GC Conditions - Stationary Phase - Temperature Program - Flow Rate GCParams->Separation Determines

Caption: Logical relationship of factors affecting GC separation of isomers.

References

Technical Support Center: Synthesis of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2-(2-methylphenoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, a diaryl ether, are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a copper-catalyzed reaction of an aryl halide with a phenol.[1][2][3] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation.[4][5][6]

Q2: Which starting materials are required for the synthesis of this compound via the Ullmann condensation?

A2: The synthesis of this compound via the Ullmann condensation typically involves the reaction of 2-bromotoluene with o-cresol in the presence of a copper catalyst, a ligand, a base, and a suitable solvent.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, the choice of catalyst, ligand, base, and solvent, and the exclusion of air and moisture, as these factors can significantly impact the reaction yield and purity of the final product.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.[9]

Q5: What are the common side products in this synthesis?

A5: Common side products can include homo-coupled products of the starting materials (e.g., biphenyl derivatives from the aryl halide) and products resulting from decomposition of the catalyst or reagents. In some cases, incomplete reaction can also be a challenge.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity source of the copper catalyst (e.g., CuI). Ensure the catalyst is not old or oxidized.
Inappropriate Ligand For sterically hindered substrates like 2-bromotoluene and o-cresol, a suitable ligand such as picolinic acid or N,N-dimethylglycine is often crucial to facilitate the reaction.[10] Screen different ligands if the initial choice is ineffective.
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[8][11] Ensure the base is anhydrous.
Presence of Moisture or Oxygen Ullmann reactions are sensitive to air and moisture.[8] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.
Low Reaction Temperature While modern methods aim for milder conditions, some Ullmann-type reactions still require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate, especially with challenging substrates.[10][12]
Problem 2: Incomplete Reaction
Possible Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction by TLC or GC until the starting materials are consumed. Reactions with sterically hindered substrates may require longer reaction times.
Low Catalyst Loading While catalytic amounts are used, insufficient catalyst can lead to a stalled reaction. A typical catalyst loading is 5-10 mol%.[7][8]
Poor Solubility of Reagents Ensure that the chosen solvent effectively dissolves all reactants at the reaction temperature. Common solvents include DMSO, dioxane, and toluene.[7][10][11]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Copper Catalyst in the Crude Product After the reaction, the crude product should be filtered through a pad of celite or silica gel to remove the insoluble copper salts.
Similar Polarity of Product and Starting Materials If the product and unreacted starting materials have similar polarities, purification by column chromatography can be challenging. Optimize the reaction to ensure complete conversion of the limiting reagent. A carefully selected solvent system for column chromatography is essential.
Formation of Emulsions during Workup During the aqueous workup, emulsions can form. To break emulsions, add brine or a small amount of a different organic solvent.

Experimental Protocols

Ullmann Condensation for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of sterically hindered diaryl ethers.[10][12]

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • o-Cresol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Procedure:

  • To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add CuI (9.5 mg), picolinic acid (12.3 mg), and K₃PO₄ (424 mg).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Under a counterflow of argon, add 2-bromotoluene (0.12 mL) and o-cresol (0.13 mL) via syringe.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Quantitative Data Summary (Representative)

ParameterValue
Reactant Ratio (2-bromotoluene:o-cresol) 1 : 1.2
Catalyst Loading (CuI) 5 mol%
Ligand Loading (Picolinic Acid) 10 mol%
Base (K₃PO₄) 2.0 equiv
Solvent DMSO
Temperature 100 °C
Reaction Time 24 h
Typical Yield 60-80%

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-Bromotoluene, o-Cresol, CuI, Picolinic Acid, K3PO4) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Add to reaction vessel reaction 3. Reaction (100 °C, 24 h) setup->reaction Heat and stir workup 4. Aqueous Workup (Extraction) reaction->workup Cool and quench purification 5. Purification (Column Chromatography) workup->purification Dry and concentrate product 6. Product Isolation (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield catalyst Check Catalyst Activity start->catalyst Possible Cause ligand Evaluate Ligand catalyst->ligand If catalyst is active base Verify Base and Anhydrous Conditions ligand->base If ligand is appropriate temp Increase Temperature base->temp If conditions are anhydrous success Improved Yield temp->success If yield improves

Caption: Troubleshooting logic for low product yield in the Ullmann synthesis.

References

Technical Support Center: Di-o-tolyl Ether Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-o-tolyl ether. The following information addresses common issues related to moisture sensitivity in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How sensitive is di-o-tolyl ether itself to moisture?

A1: Di-o-tolyl ether, as a diaryl ether, is generally chemically inert and not sensitive to moisture under standard laboratory conditions. Diaryl ethers are known for their stability and are unreactive towards water and common acids or bases.[1] Cleavage of the ether linkage typically requires harsh conditions, such as the presence of superacids (e.g., triflic acid) or specific catalytic systems for hydrogenolysis.[1] Therefore, the presence of trace amounts of water is unlikely to degrade the di-o-tolyl ether starting material or product.

Q2: If di-o-tolyl ether is not sensitive to moisture, why is it crucial to maintain anhydrous conditions in some reactions involving it?

A2: While di-o-tolyl ether itself is stable, many reagents and catalysts used in reactions where it is a substrate, product, or solvent are highly sensitive to moisture. The primary concern is the reaction of water with these sensitive species, which can lead to side reactions, reagent quenching, and ultimately, low or no product yield.

Q3: Which common reactions involving di-o-tolyl ether are most sensitive to moisture?

A3: The most significant moisture sensitivity arises in reactions employing organometallic reagents, such as Grignard reagents or organolithiums.[2][3] Even trace amounts of water will rapidly protonate these strong bases, rendering them inactive for the desired transformation.[4][5] The Williamson ether synthesis, a method to produce ethers, also requires anhydrous conditions to prevent the hydrolysis of the alkoxide nucleophile.[6][7]

Q4: Are there any reactions with di-o-tolyl ether that can tolerate water?

A4: Yes, some modern cross-coupling reactions have shown tolerance to water. For instance, in certain protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, water can be intentionally added or is tolerated in the solvent system.[8][9][10] In some cases, water can even be beneficial for the reduction of the Pd(II) precatalyst to the active Pd(0) species in Buchwald-Hartwig amination.[8] However, the tolerance to water is highly dependent on the specific ligands, catalyst system, and other reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Yield in a Grignard Reaction Using Di-o-tolyl Ether as a Solvent or Substrate
Possible Cause Troubleshooting Step
Presence of residual moisture in glassware. Oven-dry all glassware at >120°C for several hours and cool under a stream of dry, inert gas (e.g., argon or nitrogen).
Moisture in the di-o-tolyl ether solvent or starting material. Dry the di-o-tolyl ether over a suitable drying agent (e.g., molecular sieves) or distill from a drying agent like sodium/benzophenone under an inert atmosphere.
Moisture in other reagents or the inert gas supply. Ensure all other reagents are anhydrous. Use a drying tube on the reaction setup and pass the inert gas through a drying column.
Formation of magnesium hydroxide. The Grignard reagent is reacting with water, forming an alkane and Mg(OH)X, which is inactive.[4] Rigorously exclude water from the reaction.
Problem 2: Failure of a Williamson Ether Synthesis to Produce Di-o-tolyl Ether
Possible Cause Troubleshooting Step
Hydrolysis of the alkoxide. The alkoxide formed from the corresponding cresol is a strong base and will be protonated by any water present, preventing it from acting as a nucleophile. Ensure all reagents and solvents are strictly anhydrous.[7]
Incomplete deprotonation of the cresol. Use a sufficiently strong and anhydrous base (e.g., sodium hydride) to ensure complete formation of the alkoxide.[11]
Poor leaving group on the aryl halide. Aryl halides are generally poor substrates for classical SN2 reactions.[7] Consider using a more reactive electrophile or switching to a cross-coupling methodology.
Problem 3: Inconsistent Results in a Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling with Di-o-tolyl Ether
Possible Cause Troubleshooting Step
Inconsistent water content in solvents. While some protocols tolerate or even require water, the amount can be critical.[8][10] Use a consistent source and amount of water, or use anhydrous solvents if the protocol specifies.
Ligand sensitivity to air or moisture. Some phosphine ligands used in these reactions can be sensitive to oxidation. Handle ligands under an inert atmosphere.
Deactivation of the catalyst. Although tolerant to water, other impurities could be deactivating the palladium catalyst. Ensure high-purity reagents and solvents.

Experimental Protocols

General Protocol for a Moisture-Sensitive Grignard Reaction
  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) is oven-dried at 150°C overnight and assembled hot under a positive pressure of dry argon.

  • Reagent Preparation: Di-o-tolyl ether (if used as a solvent) is refluxed over sodium/benzophenone until the characteristic blue/purple color persists, and then distilled directly into the reaction flask under argon. Magnesium turnings are activated by stirring under vacuum with gentle heating.

  • Reaction Setup: The reaction is equipped with a reflux condenser, a magnetic stirrer, and a septum for the introduction of reagents via syringe. A balloon or bubbler filled with argon is used to maintain a positive pressure of inert gas.

  • Grignard Formation: A solution of the appropriate aryl halide in anhydrous di-o-tolyl ether is added slowly to the activated magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

  • Reaction with Substrate: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), a solution of the electrophile in anhydrous di-o-tolyl ether is added dropwise at a controlled temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Visualizations

Moisture_Sensitivity_Decision_Tree start Starting a reaction with di-o-tolyl ether reaction_type What is the reaction type? start->reaction_type grignard Grignard or Organolithium? reaction_type->grignard Organometallic williamson Williamson Ether Synthesis? reaction_type->williamson Alkoxide Nucleophile coupling Buchwald-Hartwig or Suzuki? reaction_type->coupling Cross-Coupling other Other Reaction reaction_type->other Other strict_drying Strict anhydrous conditions are critical. Dry all reagents, solvents, and glassware. grignard->strict_drying williamson->strict_drying check_protocol Consult the specific protocol. Some water may be tolerated or required. coupling->check_protocol general_precautions General good practice suggests using dry solvents, but extreme measures may not be necessary. other->general_precautions

Caption: Decision tree for assessing the need for anhydrous conditions.

Grignard_Troubleshooting_Workflow start Low/No Yield in Grignard Reaction check_water Suspect Moisture Contamination start->check_water dry_glassware Oven-dry glassware and cool under inert gas check_water->dry_glassware Yes dry_solvent Distill di-o-tolyl ether from a drying agent dry_glassware->dry_solvent dry_reagents Ensure other reagents are anhydrous dry_solvent->dry_reagents rerun Re-run the reaction dry_reagents->rerun success Successful Reaction rerun->success

Caption: Workflow for troubleshooting a failing Grignard reaction.

References

Validation & Comparative

A Comparative Analysis for Researchers: 1-Methyl-2-(2-methylphenoxy)benzene and di-p-tolyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of chemical compounds is paramount. This guide provides a detailed comparison of two diaryl ether compounds: 1-Methyl-2-(2-methylphenoxy)benzene and di-p-tolyl ether, presenting available experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physicochemical properties for this compound and di-p-tolyl ether is presented below. It is important to note that while substantial experimental data exists for di-p-tolyl ether, some properties for this compound are based on estimations and require experimental verification.

PropertyThis compounddi-p-tolyl ether
CAS Number 4731-34-4[1]1579-40-4[2]
Molecular Formula C₁₄H₁₄O[1]C₁₄H₁₄O[3][4]
Molecular Weight 198.26 g/mol [1]198.26 g/mol [4]
Melting Point Not available47-49 °C[4][5][6][7]
Boiling Point 271 °C (estimated)[1]285 °C[4][6][7]
Density 1.047 g/cm³[1]1.029 g/cm³[4]
Flash Point Not available>110 °C
Water Solubility Not available2.82 mg/L at 20 °C[8]
Refractive Index 1.5948 (estimated)[1]1.56[4]

Synthesis and Experimental Protocols

The primary synthetic route for diaryl ethers like this compound and di-p-tolyl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

General Experimental Protocol for Ullmann Condensation of Diaryl Ethers:

A general procedure for the synthesis of aromatic ethers via the Ullmann condensation has been described. The following protocol can be adapted for the synthesis of both this compound and di-p-tolyl ether, with appropriate modifications of starting materials.

Materials:

  • Aryl bromide (e.g., p-bromotoluene for di-p-tolyl ether, or 2-bromotoluene for one of the precursors to this compound)

  • Phenol (e.g., p-cresol for di-p-tolyl ether, or 2-methylphenol for this compound)

  • Copper(I) catalyst (e.g., CuI-PPh₃)

  • Base (e.g., potassium carbonate)

  • Anhydrous non-polar solvent (e.g., toluene or xylene)

Procedure:

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl bromide (2 mmol), the phenol (3 mmol), the copper(I) catalyst (0.1 mmol, 5 mol%), and the base (4 mmol).

  • Add 5 mL of the anhydrous solvent to the flask.

  • Purge the flask with nitrogen for 10 minutes.

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Allow the reaction mixture to stir at this temperature for 24 hours.

  • After cooling to room temperature, the reaction mixture can be worked up by filtration to remove inorganic salts, followed by extraction and purification of the crude product, typically by column chromatography.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and the specific catalyst and base used, may be necessary to achieve optimal yields for each specific diaryl ether.

Below is a DOT script for a generalized workflow of the Ullmann Condensation.

Ullmann_Condensation reagents Aryl Halide + Phenol + Copper Catalyst + Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Non-polar Solvent solvent->reaction_setup heating Heating (e.g., 100°C, 24h) reaction_setup->heating Stirring workup Workup (Filtration, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Diaryl Ether Product purification->product

Caption: Generalized workflow for the Ullmann Condensation synthesis of diaryl ethers.

Spectroscopic Data

¹H NMR Data for di-p-tolyl ether (in CDCl₃):

  • δ 2.32 (s, 6H, -CH₃)

  • δ 6.87 (d, J=8.4Hz, 4H, Ar-H)

  • δ 7.06 (d, J=8.4Hz, 4H, Ar-H)

¹³C NMR Data for di-p-tolyl ether (in CDCl₃):

  • δ 20.6

  • δ 118.5

  • δ 130.1

  • δ 132.3

Biological Activity and Toxicological Information

Currently, there is limited publicly available information regarding the specific biological activities, signaling pathway involvement, or detailed toxicological profiles for either this compound or di-p-tolyl ether.

However, derivatives of di-p-tolyl ether have been investigated for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[9] This suggests that the diaryl ether scaffold may be a valuable starting point for the development of new therapeutic agents.

Safety data for di-p-tolyl ether indicates that it is considered hazardous, causing skin and serious eye irritation.[10] It is also very toxic to aquatic life with long-lasting effects.[10][11] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

The following DOT script illustrates a potential logical relationship for exploring the biological applications of diaryl ethers.

Biological_Exploration start Diaryl Ether Scaffold (e.g., di-p-tolyl ether) synthesis Synthesis of Derivatives start->synthesis screening Biological Screening synthesis->screening antimicrobial Antimicrobial Activity screening->antimicrobial anti_inflammatory Anti-inflammatory Activity screening->anti_inflammatory anticancer Anticancer Activity screening->anticancer lead_optimization Lead Optimization antimicrobial->lead_optimization anti_inflammatory->lead_optimization anticancer->lead_optimization

Caption: Logical workflow for the exploration of biological activities of diaryl ether derivatives.

Conclusion

This guide provides a comparative overview of the available data for this compound and di-p-tolyl ether. While di-p-tolyl ether is a relatively well-characterized compound, there is a clear need for further experimental investigation into the properties and potential applications of this compound. Researchers are encouraged to undertake further studies to elucidate the full potential of this and other related diaryl ether compounds in the field of drug development and materials science.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of tolyl ethers, with a focus on their physicochemical properties, spectroscopic characteristics, and chemical reactivity. This information is crucial for researchers, scientists, and drug development professionals in understanding the nuanced differences imparted by the seemingly subtle variation in the methyl group's position on the aromatic ring. These differences can significantly influence molecular interactions, reaction kinetics, and ultimately, the potential applications of these compounds in various scientific fields.

Physicochemical Properties

The position of the methyl group on the phenyl ring influences the physical properties of di-tolyl ethers, such as melting and boiling points. The para-isomer, with its more symmetrical structure, tends to pack more efficiently in the solid state, resulting in a higher melting point compared to the meta-isomer.

PropertyOrtho-Tolyl EtherMeta-Tolyl EtherPara-Tolyl Ether
Molecular Formula C₁₄H₁₄OC₁₄H₁₄O[1][2]C₁₄H₁₄O[1][3][4][5]
Molecular Weight 198.26 g/mol 198.26 g/mol [1][2]198.26 g/mol [1][3][4]
Melting Point N/AN/A47-49 °C[3][4][5][6]
Boiling Point N/A286.2 °C[7]285 °C[3][4][5][6]
Solubility N/AN/ASoluble in acetone, benzene, and ether.[3][6] Almost insoluble in water.[3]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of the tolyl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the methyl substituent.

¹H NMR Spectroscopy: The aromatic protons of the tolyl ethers will exhibit complex splitting patterns in the range of approximately 6.8 to 7.4 ppm. The methyl protons will appear as a singlet around 2.3 ppm. Subtle differences in the chemical shifts and coupling constants of the aromatic protons can be used to distinguish between the ortho, meta, and para isomers.

¹³C NMR Spectroscopy: The position of the methyl group significantly affects the chemical shifts of the aromatic carbons. The carbon atoms directly attached to the ether oxygen (ipso-carbons) and the methyl-substituted carbons will have distinct chemical shifts for each isomer. Generally, ether carbons in similar compounds appear in the 50-80 ppm range.[8]

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Ortho Aromatic protons: ~6.8-7.3; Methyl protons: ~2.3Aromatic carbons: ~110-160; Methyl carbon: ~15-20
Meta Aromatic protons: ~6.7-7.2; Methyl protons: ~2.3Aromatic carbons: ~110-160; Methyl carbon: ~21
Para Aromatic protons: ~6.8-7.1; Methyl protons: ~2.3Aromatic carbons: ~115-160; Methyl carbon: ~20

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will be dominated by a strong C-O-C stretching vibration, characteristic of ethers, typically appearing in the 1250-1000 cm⁻¹ region.[9] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1250 and 1050 cm⁻¹.[9] Differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

IsomerKey IR Absorptions (cm⁻¹)
Ortho ~1240 (asymmetric C-O-C stretch), ~1110 (symmetric C-O-C stretch), ~750 (C-H out-of-plane bend)
Meta ~1230 (asymmetric C-O-C stretch), ~1090 (symmetric C-O-C stretch), ~770, ~690 (C-H out-of-plane bends)
Para ~1245 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch), ~820 (C-H out-of-plane bend)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the tolyl ether isomers will all show a molecular ion peak (M⁺) at m/z 198, corresponding to their molecular weight. The fragmentation patterns will be influenced by the position of the methyl group, although the major fragments may be similar. Common fragmentation pathways for diaryl ethers include cleavage of the C-O bond and rearrangements. For di-m-tolyl ether, prominent peaks are observed at m/z 198 (M⁺), 155, and 199.[10]

Chemical Reactivity

The position of the methyl group exerts a significant influence on the reactivity of the tolyl ether isomers through a combination of electronic and steric effects.

Electronic Effects

The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. This effect is most pronounced at the ortho and para positions relative to the methyl group. Consequently, the ortho- and para-tolyl ethers are expected to be more reactive towards electrophiles than the meta-isomer.

Steric Effects

In the ortho-tolyl ether, the methyl group is in close proximity to the ether linkage. This steric hindrance can influence the approach of reagents to the ether oxygen and the adjacent positions on the aromatic ring, potentially slowing down reactions at these sites compared to the less hindered meta and para isomers.

A logical workflow for comparing the reactivity of the tolyl ether isomers would involve subjecting them to a standard electrophilic aromatic substitution reaction, such as nitration, and analyzing the product distribution and reaction rates.

G cluster_isomers Isomers Tolyl Ether Isomers Tolyl Ether Isomers Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Tolyl Ether Isomers->Electrophilic Aromatic Substitution Nitration (HNO3/H2SO4) Product Analysis Product Analysis Electrophilic Aromatic Substitution->Product Analysis GC-MS, NMR Reactivity Comparison Reactivity Comparison Product Analysis->Reactivity Comparison Product Ratios & Rates Ortho-Tolyl Ether Ortho-Tolyl Ether Ortho-Tolyl Ether->Electrophilic Aromatic Substitution Meta-Tolyl Ether Meta-Tolyl Ether Meta-Tolyl Ether->Electrophilic Aromatic Substitution Para-Tolyl Ether Para-Tolyl Ether Para-Tolyl Ether->Electrophilic Aromatic Substitution

Caption: Workflow for comparing the reactivity of tolyl ether isomers.

Experimental Protocols

Synthesis of Di-Tolyl Ethers via Ullmann Condensation

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.

General Procedure: A mixture of the corresponding bromotoluene (1.0 eq), cresol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or pyridine is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with aqueous sodium hydroxide to remove unreacted cresol, followed by washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Halide (Bromotoluene) Aryl Halide (Bromotoluene) Reaction Mixture Reaction Mixture Aryl Halide (Bromotoluene)->Reaction Mixture Phenol (Cresol) Phenol (Cresol) Phenol (Cresol)->Reaction Mixture Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture High-Boiling Solvent (DMF) High-Boiling Solvent (DMF) High-Boiling Solvent (DMF)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Workup Workup Reaction Mixture->Workup Cool, Dilute, Extract Purification Purification Workup->Purification Column Chromatography Di-Tolyl Ether Di-Tolyl Ether Purification->Di-Tolyl Ether

Caption: General workflow for the Ullmann condensation.

Synthesis of Unsymmetrical Tolyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[11]

General Procedure for Methyl p-Tolyl Ether: To a solution of p-cresol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq) is then added, and the reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

G p-Cresol p-Cresol Alkoxide Formation Alkoxide Formation p-Cresol->Alkoxide Formation + K2CO3 SN2 Reaction SN2 Reaction Alkoxide Formation->SN2 Reaction + CH3I Methyl p-Tolyl Ether Methyl p-Tolyl Ether SN2 Reaction->Methyl p-Tolyl Ether

Caption: Synthesis of methyl p-tolyl ether via Williamson synthesis.

References

A Comparative Guide to Validating the Purity of Synthetic Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing synthetic di-o-tolyl ether, ensuring its purity is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of di-o-tolyl ether, alongside a comparative analysis with commercially available alternatives.

Purity Assessment of Di-o-tolyl Ether

The purity of synthetic di-o-tolyl ether can be compromised by residual starting materials, byproducts, and isomers formed during synthesis. Common synthetic routes such as the Ullmann condensation and Williamson ether synthesis may result in impurities. Potential impurities include o-cresol, o-halotoluenes, and isomeric di-tolyl ethers (di-m-tolyl ether and di-p-tolyl ether).

A multi-technique approach is recommended for a thorough purity assessment. The primary analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Purity Analysis: A Comparative Summary

The following table summarizes the typical purity specifications for di-o-tolyl ether and its common alternatives. This data is essential for researchers to benchmark their synthetic product against commercially available standards.

Compound Analytical Method Reported Purity
Synthetic di-o-tolyl etherGC-MS, HPLC, NMR> 98% (typical target)
Di-p-tolyl etherGas Chromatography (GC)> 98.0%[1][2][3]
Diphenyl ether (Phenoxybenzene)Not specified≥ 99%[4][5]

Experimental Protocols for Purity Validation

Detailed experimental protocols are crucial for accurate and reproducible purity analysis. Below are recommended starting points for the analysis of di-o-tolyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting isomers and other organic impurities.

Experimental Protocol:

  • Instrument: Agilent Gas Chromatograph-Mass Spectrometer (or equivalent)

  • Column: HP-5ms methyl-siloxane column (30 m x 250 µm x 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 300°C at 15°C/min

    • Hold at 300°C for 5.33 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 29–600 amu

    • Solvent Delay: 4 minutes

Expected Results: The GC chromatogram should show a major peak corresponding to di-o-tolyl ether. Any additional peaks can be identified by their mass spectra and retention times, indicating the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase method is generally suitable for the analysis of diaryl ethers.

Experimental Protocol:

  • Instrument: HPLC system with UV or Diode Array Detector (DAD)

  • Column: Reverse-phase C18 column (e.g., Newcrom R1)[6]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of di-o-tolyl ether.

  • Injection Volume: 10 µL

Expected Results: A single, sharp peak for di-o-tolyl ether should be observed in the chromatogram. The peak area can be used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of the main component and identifying impurities.

Predicted ¹H and ¹³C NMR Data for Di-o-tolyl Ether:

  • ¹H NMR (predicted): The spectrum is expected to show multiplets in the aromatic region (approximately 6.8-7.3 ppm) and a singlet for the methyl protons around 2.2-2.3 ppm.

  • ¹³C NMR (predicted): Aromatic carbons are expected to appear in the range of 115-160 ppm, while the methyl carbons will have a characteristic shift around 20 ppm.

Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS)

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for detailed structural elucidation.

Visualizing the Purity Validation Workflow

A systematic workflow is essential for the comprehensive validation of synthetic di-o-tolyl ether.

Purity_Validation_Workflow Workflow for Validating Di-o-tolyl Ether Purity cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_decision Decision Synthesis Synthetic Di-o-tolyl Ether GCMS GC-MS Analysis (Isomeric Purity, Volatile Impurities) Synthesis->GCMS HPLC HPLC Analysis (Non-volatile Impurities, Quantification) Synthesis->HPLC NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Synthesis->NMR Data_Comparison Compare Data with Reference Standards and Alternatives GCMS->Data_Comparison HPLC->Data_Comparison NMR->Data_Comparison Purity_Decision Purity Assessment: Accept or Repurify Data_Comparison->Purity_Decision

Purity Validation Workflow

Identifying Potential Synthesis Byproducts

Understanding the synthetic route is key to anticipating potential impurities.

Synthesis_Byproducts Potential Impurities from Synthesis cluster_ullmann Ullmann Condensation cluster_williamson Williamson Ether Synthesis Ullmann_Reactants o-Cresol + o-Halotoluene Ullmann_Product Di-o-tolyl Ether Ullmann_Reactants->Ullmann_Product Cu catalyst Ullmann_Impurities Unreacted Starting Materials Side-reaction Products Ullmann_Product->Ullmann_Impurities Williamson_Reactants o-Cresolate + o-Halotoluene Williamson_Product Di-o-tolyl Ether Williamson_Reactants->Williamson_Product SN2 Reaction Williamson_Impurities Unreacted Starting Materials Elimination Byproducts Williamson_Product->Williamson_Impurities

References

A Comparative Spectroscopic Analysis of Diaryl Ether Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of diphenyl ether and its hydroxylated isomers: 2-phenoxyphenol, 3-phenoxyphenol, and 4-phenoxyphenol. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these structurally similar compounds, a common challenge in synthetic chemistry and drug development. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is present in a wide range of biologically active molecules and natural products. The seemingly subtle change in the position of a hydroxyl group on one of the phenyl rings, as seen in the phenoxyphenol isomers, can lead to significant differences in their chemical and physical properties, as well as their biological activity. Accurate and efficient identification of these isomers is therefore crucial. This guide offers a comparative analysis of their spectroscopic signatures to aid in their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for diphenyl ether and its ortho, meta, and para-hydroxylated isomers.

¹H NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppm
Diphenyl Ether 7.36 (m, 4H), 7.09 (m, 2H), 7.04 (m, 4H)[1]
2-Phenoxyphenol Specific peak assignments for all protons are not consistently available in the searched literature. Aromatic protons are expected in the range of 6.8-7.4 ppm, with the hydroxyl proton appearing as a broad singlet.
3-Phenoxyphenol Aromatic protons are expected in the range of 6.5-7.3 ppm.[2]
4-Phenoxyphenol 7.29 (m, 2H), 7.04 (t, 1H), 6.95 (d, 2H), 6.88 (d, 2H), 6.82 (d, 2H), 5.0 (s, 1H, -OH)
¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppm
Diphenyl Ether 160.6 (2C), 131.7 (4C), 126.4 (2C), 119.0 (4C)[1]
2-Phenoxyphenol Data not consistently available in the searched literature.
3-Phenoxyphenol Data available, indicating distinct signals for the 12 unique carbon atoms.[2]
4-Phenoxyphenol 157.1, 151.8, 149.8, 129.8 (2C), 123.0, 120.9 (2C), 118.9 (2C), 116.3 (2C)
IR Spectral Data
CompoundKey Absorptions (cm⁻¹)
Diphenyl Ether ~3050 (aromatic C-H stretch), ~1580, 1480 (C=C stretch), ~1240 (asymmetric C-O-C stretch), ~870 (C-H bend)
2-Phenoxyphenol ~3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~1590, 1490 (C=C stretch), ~1230 (asymmetric C-O-C stretch)
3-Phenoxyphenol ~3350 (broad, O-H stretch), ~3060 (aromatic C-H stretch), ~1580, 1480 (C=C stretch), ~1215 (asymmetric C-O-C stretch)[2]
4-Phenoxyphenol ~3300 (broad, O-H stretch), ~3040 (aromatic C-H stretch), ~1590, 1500 (C=C stretch), ~1230 (asymmetric C-O-C stretch)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Diphenyl Ether 170141, 115, 77, 51
2-Phenoxyphenol 186185, 157, 129, 77, 51
3-Phenoxyphenol 186185, 129, 77, 51[2][3]
4-Phenoxyphenol 186185, 129, 109, 77, 51

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for the analysis of diaryl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diaryl ether isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like the phenoxyphenols, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples like diphenyl ether, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the sample's IR spectrum. Data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch, C-O stretch, aromatic C=C stretch).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized.

  • Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that can aid in structure elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of diaryl ether isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Diaryl Ether Isomer (ortho, meta, or para) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Comparison Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of diaryl ether isomers.

References

A Comparative Guide to Di-o-Tolyl Ether and Diphenyl Ether as Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable temperature control, the choice of a heat transfer fluid is critical. Both di-o-tolyl ether and diphenyl ether are high-temperature synthetic aromatic compounds utilized for this purpose. This guide provides an objective comparison of their performance, supported by available data, to inform selection for specific applications.

It is important to note that commercially available heat transfer fluids based on "ditolyl ether" are typically a mixture of isomers (ortho, meta, and para) rather than pure di-o-tolyl ether.[1][2] In contrast, diphenyl ether is most commonly used as a eutectic mixture with biphenyl to enhance its thermal properties.[3][4] This comparison will focus on the performance of these commercially prevalent formulations.

Quantitative Performance Comparison

The following table summarizes the key physical and thermal properties of an isomeric mixture of ditolyl ether (represented by products like Diphyl® DT) and the eutectic mixture of diphenyl ether and biphenyl (represented by products like Diphyl®).

PropertyIsomeric Di-tolyl Ether Mixture (e.g., Diphyl® DT)Diphenyl Ether / Biphenyl Eutectic Mixture (e.g., Diphyl®)
Composition Mixture of isomeric ditolyl ethers73.5% Diphenyl Ether, 26.5% Biphenyl
Maximum Operating Temperature (liquid phase, under pressure) ~330°CUp to 400°C[5]
Boiling Range/Point (@ 1.013 bar) 284 - 294°C[2]257°C (Boiling Point)[5]
Pour Point / Melting Point -54°C12°C (Melting Point)[5]
Flash Point 135°C[6]Not specified in similar terms; often used in closed systems.
Autoignition Temperature 545°C[6]Not specified in similar terms; often used in closed systems.
Density @ 20°C 1035 kg/m ³[6]~1060 kg/m ³ (calculated)
Kinematic Viscosity @ 20°C 6.3 mm²/s[6]~5.0 mm²/s (calculated)
Thermal Conductivity @ 20°C 0.134 W/m·K[6]~0.14 W/m·K (calculated)
Specific Heat @ 20°C 1.58 kJ/kg·K[6]~1.55 kJ/kg·K (calculated)

Performance Insights

Operating Temperature Range: The diphenyl ether/biphenyl eutectic mixture generally offers a significantly higher maximum operating temperature (up to 400°C) compared to the isomeric ditolyl ether mixture (around 330°C).[5] This makes the diphenyl ether mixture more suitable for applications requiring very high temperatures.

Low-Temperature Performance: The isomeric ditolyl ether mixture exhibits a much lower pour point (-54°C), allowing it to remain pumpable at temperatures as low as -30°C.[2] This is a distinct advantage over the diphenyl ether/biphenyl eutectic, which has a melting point of 12°C and may require heat tracing to prevent solidification in colder environments or during shutdown.[5]

Thermal Stability: Both fluid types are valued for their high thermal stability.[1][5] However, all organic heat transfer fluids undergo thermal degradation over time, especially when operated at their maximum recommended temperatures. This degradation can lead to the formation of "low boilers" (lower molecular weight compounds) and "high boilers" (higher molecular weight compounds), which can affect viscosity, vapor pressure, and overall heat transfer efficiency.[7] The higher maximum operating temperature of the diphenyl ether/biphenyl mixture suggests superior resistance to thermal cracking at elevated temperatures.

Heat Transfer Coefficient: While direct comparative experimental data on the heat transfer coefficients is scarce, this crucial parameter is influenced by the fluid's thermal conductivity, specific heat, density, and viscosity. The similar values for these properties at lower temperatures suggest that the heat transfer performance may be comparable under similar flow conditions within the operating range of the ditolyl ether mixture. However, the superior thermal stability of the diphenyl ether blend at higher temperatures is a key differentiator for high-temperature applications.

Experimental Protocols

The determination of the performance characteristics of heat transfer fluids relies on standardized experimental methods.

Thermal Stability Assessment (ASTM D6743)

A common method for evaluating the thermal stability of organic heat transfer fluids is ASTM D6743. This test involves heating a sample of the fluid in a sealed container at a specific high temperature for a set duration.

G cluster_workflow ASTM D6743 Experimental Workflow start Start: Unused Fluid Sample prepare Prepare Test Cell (Clean, Dry, Weigh) start->prepare 1. fill Fill Cell with Known Mass of Fluid prepare->fill 2. seal Seal Test Cell fill->seal 3. heat Heat in Furnace (Specified Temp & Time) seal->heat 4. cool Cool to Room Temperature heat->cool 5. weigh Weigh Cooled Cell (Determine Gas Formation) cool->weigh 6. analyze Analyze Fluid (Gas Chromatography) weigh->analyze 7. end End: Determine Degradation (% Low & High Boilers) analyze->end 8.

Caption: ASTM D6743 workflow for thermal stability.

The analysis of the thermally stressed fluid, typically by gas chromatography, quantifies the formation of low and high boiling point degradation products, providing a measure of the fluid's stability at that temperature.

Heat Transfer Coefficient Measurement

The heat transfer coefficient (h) is not an intrinsic property of a fluid but depends on the system's geometry, flow conditions, and the fluid's thermophysical properties. It is often determined experimentally using methods like the Wilson plot or through correlations involving dimensionless numbers such as the Nusselt, Reynolds, and Prandtl numbers.

A generalized experimental approach involves a heated test section through which the fluid flows.

G cluster_logic Heat Transfer Coefficient Determination Logic inputs Fluid Properties (ρ, μ, k, Cp) Flow Rate (velocity) System Geometry (diameter) calculation { Calculate Reynolds & Prandtl Numbers |  Use Nusselt Number Correlation |  Calculate Heat Transfer Coefficient (h)} inputs->calculation measurements Wall Temperature (Tw) Bulk Fluid Temperature (Tb) Heat Flux (q) measurements->calculation output h = q / (Tw - Tb) calculation->output

Caption: Logic for determining the heat transfer coefficient.

By measuring the fluid's bulk temperature, the temperature of the heat transfer surface, and the heat flux, the heat transfer coefficient can be calculated.

Signaling Pathways of Thermal Degradation

The thermal degradation of aryl ethers like diphenyl ether and di-tolyl ether proceeds through complex radical chain reactions at high temperatures. The process is initiated by the homolytic cleavage of the most thermally sensitive bonds.

G cluster_pathway Simplified Thermal Degradation Pathway parent Aryl Ether Molecule (e.g., Diphenyl Ether) initiation Initiation: Bond Scission (High Temp) parent->initiation radicals Formation of Aryl & Aryloxy Radicals initiation->radicals propagation Propagation: Radical Reactions radicals->propagation low_boilers Low Boilers (e.g., Benzene, Phenol) propagation->low_boilers high_boilers High Boilers (Polymeric Species) propagation->high_boilers

Caption: Thermal degradation pathway of aryl ethers.

This process leads to the formation of both more volatile components (low boilers) and less volatile, higher molecular weight compounds (high boilers), which can negatively impact the performance of the heat transfer system.

Conclusion

The choice between an isomeric di-tolyl ether mixture and a diphenyl ether/biphenyl eutectic mixture depends heavily on the specific requirements of the application.

  • For very high-temperature applications (up to 400°C), the diphenyl ether/biphenyl eutectic mixture is the superior choice due to its higher thermal stability.

  • For applications requiring good performance at low temperatures and where the maximum operating temperature does not exceed ~330°C, the isomeric di-tolyl ether mixture offers a significant advantage with its much lower pour point.

For any application, it is crucial to operate the heat transfer fluid within its recommended temperature range and to perform regular fluid analysis to monitor its condition and ensure optimal performance and system longevity.

References

A Comparative Guide to the Reactivity of Substituted Diaryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted diaryl ethers, focusing on the influence of substituents on both their synthesis and cleavage. The information presented is supported by experimental data to aid in the selection and application of these important chemical motifs in research and development.

Reactivity in Synthesis: The Ullmann Condensation

The Ullmann condensation is a cornerstone for the synthesis of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. The reactivity of the starting materials is significantly influenced by the electronic nature of the substituents on both aromatic rings.

Substituent Effects on Aryl Bromide Reactivity

Electron-withdrawing groups on the aryl bromide generally enhance the reaction rate and yield of the Ullmann condensation. This is attributed to the increased electrophilicity of the aryl halide, making it more susceptible to nucleophilic attack by the phenoxide.

EntryAryl Bromide Substituent (para-)Yield (%)
1-NO285
2-CN78
3-Br65
4-H58
5-CH342
6-OCH335

Table 1: Effect of para-substituents on the aryl bromide in the Ullmann coupling with p-cresol. Yields are representative and may vary based on specific reaction conditions.

Substituent Effects on Phenol Reactivity

Conversely, electron-donating groups on the phenol component tend to increase the nucleophilicity of the corresponding phenoxide, thereby promoting the reaction. Electron-withdrawing groups on the phenol can decrease its reactivity.

EntryPhenol Substituent (para-)Yield (%)
1-OH88
2-OCH382
3-CH375
4-H68
5-Br55
6-NO230

Table 2: Effect of para-substituents on the phenol in the Ullmann coupling with bromobenzene. Yields are representative and may vary based on specific reaction conditions.

Reactivity in Cleavage: C-O Bond Scission

The cleavage of the C-O bond in diaryl ethers is a critical reaction in various chemical transformations, including the degradation of lignin and the metabolism of certain drugs. The stability of this bond, and thus the reactivity towards cleavage, is highly dependent on the substituents present on the aromatic rings.

Substituent Effects on Reductive Cleavage

Recent studies have focused on the reductive cleavage of diaryl ethers, often employing transition metal catalysts. The electronic properties of the substituents play a crucial role in determining the rate and selectivity of this process. For instance, in the electrocatalytic hydrogenolysis (ECH) of substituted diphenyl ethers over skeletal Ni cathodes, different substituents on the aromatic ring have a substantial impact on the cleavage rates.[1]

EntrySubstituent on Diphenyl Ether (para-)Relative Cleavage Rate
1-OHHigh
2-OCH3Moderate
3-CH3Moderate
4-HBaseline

Table 3: Relative C-O ether bond cleavage rate of different electron-donating group substituted diphenyl ethers under standard electrocatalytic hydrogenolysis (ECH) conditions.[1] A higher rate is observed with the hydroxyl group, suggesting a different cleavage mechanism may be at play for this substituent.[1]

Experimental Protocols

General Procedure for Ullmann Diaryl Ether Synthesis

A mixture of the aryl bromide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in 5 mL of a suitable solvent (e.g., N,N-dimethylformamide or toluene) is heated at 120-150 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.

Representative Protocol for Nickel-Catalyzed Reductive Cleavage of Diaryl Ethers

In a glovebox, a vial is charged with the substituted diaryl ether (0.5 mmol), a nickel catalyst such as Ni(COD)2 (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%). A solvent (e.g., anhydrous toluene, 2 mL) is added, followed by a reducing agent (e.g., a hydrosilane or H2 gas). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time. Upon completion, the reaction is quenched, and the products are analyzed by gas chromatography or other suitable analytical techniques to determine the yield of the cleavage products (the corresponding arene and phenol).

Visualizing Reaction Pathways

To better understand the underlying mechanisms of diaryl ether reactivity, the following diagrams illustrate the key steps in their synthesis and a potential pathway for their cleavage.

Ullmann_Synthesis A Aryl-X + Cu(I)L B [Ar-Cu(III)(X)L] A->B Oxidative Addition E [Ar-Cu(III)(OAr')L] B->E Ligand Exchange C Phenol + Base D Phenoxide C->D D->E F Diaryl Ether + Cu(I)L E->F Reductive Elimination

Figure 1. Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Cleavage_Pathway cluster_cleavage Reductive Cleavage Start Substituted Diaryl Ether Intermediate [Ar-O-Ar']  | Ni(0) Start->Intermediate Coordination Catalyst Ni(0) Catalyst Catalyst->Intermediate Cleaved Arene + Phenoxide-Ni(II) Intermediate->Cleaved Oxidative Addition (C-O Cleavage) Products Arene + Phenol Cleaved->Products Protonolysis ReducingAgent Reducing Agent (e.g., H2) ReducingAgent->Catalyst Regeneration

Figure 2. A plausible pathway for the nickel-catalyzed reductive cleavage of diaryl ethers.

References

Ortho-Steric Effects on Conformational Freedom: A Comparative Analysis of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ortho-steric effects in 1-Methyl-2-(2-methylphenoxy)benzene, a sterically hindered diaryl ether. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from its close structural analog, 2,2'-dimethyldiphenyl ether, and theoretical studies on ortho-substituted diaryl ethers to provide a comprehensive overview of the conformational constraints imposed by ortho-methylation.

Introduction to Ortho-Steric Effects in Diaryl Ethers

Diaryl ethers are a common motif in pharmaceuticals and functional materials. The rotational freedom around the aryl-oxygen bonds is a critical determinant of their three-dimensional structure and, consequently, their biological activity and material properties. When bulky substituents are placed at the ortho positions of the phenyl rings, significant steric hindrance occurs. This "ortho-steric effect" restricts the rotation around the C-O bonds, leading to specific, often non-planar, preferred conformations and the possibility of atropisomerism, where rotational isomers can be isolated as distinct chemical entities. In the case of this compound, the two ortho-methyl groups create a sterically crowded environment around the central ether linkage, profoundly influencing its conformational landscape.

Comparative Conformational Analysis

To quantify the impact of ortho-steric effects, we compare the calculated conformational properties of this compound with less sterically hindered diaryl ethers. As a primary comparator, we use 2,2'-dimethyldiphenyl ether, which shares the same substitution pattern. Diphenyl ether is included as an unsubstituted reference.

CompoundStructureDihedral Angles (θ1, θ2)Rotational Barrier (kcal/mol)
This compound Estimated to be significantly non-planarEstimated to be > 15
2,2'-Dimethyldiphenyl ether ~85° and ~95°[1]~15-20[1]
Diphenyl ether Twisted, non-planarLow (~3)

Note: Data for this compound is estimated based on theoretical studies of similar ortho-substituted diaryl ethers. Data for 2,2'-dimethyldiphenyl ether is from computational studies.

The significant increase in the rotational barrier for the ortho-substituted compounds highlights the energetic penalty associated with the planar transition state where the methyl groups would experience severe steric clash. This high barrier to rotation is responsible for the locked, non-planar conformations.

Experimental Protocols

Synthesis of Sterically Hindered Diaryl Ethers (Ullmann Condensation)

The synthesis of ortho-substituted diaryl ethers like this compound often requires specific conditions to overcome the steric hindrance. The Ullmann condensation is a classical and effective method.[2][3][4]

Materials:

  • 2-Bromotoluene

  • 2-Methylphenol (o-cresol)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., picolinic acid, N,N-dimethylglycine)[5]

  • A base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))[2]

  • A high-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[5]

Procedure:

  • To an oven-dried reaction vessel, add 2-bromotoluene, 2-methylphenol, copper(I) iodide, the chosen ligand, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique to measure the energy barriers of conformational exchange processes, such as bond rotation.[6][7][8][9][10]

Methodology:

  • Dissolve a sample of the diaryl ether in a suitable high-boiling deuterated solvent (e.g., toluene-d8, DMSO-d6).

  • Acquire a series of ¹H NMR spectra over a range of temperatures.

  • At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the non-equivalent aromatic protons or methyl groups of the different conformers may be observed.

  • As the temperature is increased, the rate of rotation increases. This leads to broadening of the NMR signals.

  • At the coalescence temperature (Tc), the two exchanging signals merge into a single broad peak.

  • At higher temperatures, the rotation becomes fast on the NMR timescale, and a single, time-averaged sharp signal is observed.

  • The rate constant (k) for the rotational process at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two exchanging signals at low temperature.

  • The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)] where R is the gas constant.

Visualizing Steric Hindrance and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance cluster_0 This compound Molecule C14H14O Planar_TS Planar Transition State (High Energy) Molecule->Planar_TS Rotation Non_Planar_GS Non-planar Ground State (Low Energy) Planar_TS->Non_Planar_GS Relaxation Non_Planar_GS->Planar_TS Rotation (High Barrier)

Caption: Conformational energy landscape showing the high-energy planar transition state due to steric clash of ortho-methyl groups.

DNMR_Workflow Sample_Prep Sample Preparation (Diaryl ether in deuterated solvent) VT_NMR Variable Temperature NMR (Acquire spectra at different T) Sample_Prep->VT_NMR Coalescence Identify Coalescence Temperature (Tc) VT_NMR->Coalescence Rate_Calc Calculate Rate Constant (k) at Tc Coalescence->Rate_Calc Barrier_Calc Calculate Rotational Barrier (ΔG‡) using Eyring Equation Rate_Calc->Barrier_Calc Result Quantitative Measure of Ortho-Steric Effect Barrier_Calc->Result

Caption: Workflow for determining the rotational energy barrier using Dynamic NMR spectroscopy.

Conclusion

The presence of ortho-methyl groups in this compound induces significant steric hindrance, leading to a high rotational barrier and a preference for non-planar conformations. This guide provides a framework for understanding and quantifying these ortho-steric effects through comparison with structurally related compounds and outlines the experimental methodologies for their synthesis and conformational analysis. For drug development professionals, a thorough understanding of these conformational restrictions is paramount, as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets. Further computational and experimental studies on this compound are warranted to provide more precise quantitative data.

References

A Comparative Guide to Analytical Methods for Di-o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the identification and quantification of di-o-tolyl ether, a compound relevant in various chemical and pharmaceutical applications. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of products containing this substance. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Di-o-Tolyl Ether Analysis

Di-o-tolyl ether, along with its isomers (di-m-tolyl ether and di-p-tolyl ether), requires robust analytical methods for its characterization and quantification. The choice of method depends on the analytical objective, such as impurity profiling, content uniformity, or pharmacokinetic studies. The primary techniques employed for the analysis of di-tolyl ethers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and various spectroscopic methods.

Chromatographic Methods: A Comparative Overview

Chromatographic techniques are central to the separation and quantification of di-o-tolyl ether from complex matrices.

Table 1: Comparison of Chromatographic Methods for Di-tolyl Ether Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Stationary Phase Reverse-phase columns like C18 are common.[1][2]Various capillary columns with different polarities can be used.
Typical Mobile Phase A mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[1][2]Inert gases like Helium or Nitrogen.
Detection UV, PDA, or Mass Spectrometry (MS).Flame Ionization Detector (FID), or Mass Spectrometry (MS).[3]
Applicability Suitable for purity assessment, preparative separation, and pharmacokinetic studies.[1][2]Ideal for purity determination and identification, especially when coupled with MS for its distinct fragmentation patterns.[3]
Advantages Versatile, scalable, and suitable for non-volatile compounds.[1][2]High resolution and sensitivity, definitive identification with MS.[3]
Considerations Mobile phase composition may need optimization for MS compatibility (e.g., using formic acid instead of phosphoric acid).[1][2]The compound must be volatile and thermally stable.

Experimental Protocols: Generalized Methodologies

While specific, validated protocols for di-o-tolyl ether are not publicly available in the search results, the following outlines generalized experimental procedures for HPLC and GC analysis based on common practices for related compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of di-o-tolyl ether reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase or a compatible solvent.

  • Instrumentation and Conditions:

    • Column: A reverse-phase column (e.g., Newcrom R1) is a suitable choice.[1]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric acid to improve peak shape. For MS detection, a volatile acid such as formic acid should be used.[1][2]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength or Mass Spectrometry.

    • Injection Volume: Typically 10-20 µL.

  • Analysis and Data Processing:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions.

    • Identify the di-o-tolyl ether peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of di-o-tolyl ether in the sample using the calibration curve.

Gas Chromatography (GC) Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of di-o-tolyl ether reference standard in a volatile organic solvent (e.g., hexane or dichloromethane).

    • Prepare working standards by serial dilution.

    • Prepare sample solutions by dissolving the sample in a suitable solvent.

  • Instrumentation and Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

    • Carrier Gas: High-purity helium or nitrogen at a constant flow rate.

    • Injector: Split/splitless injector at a temperature that ensures complete volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and confirmation. The distinct fragmentation pattern of di-p-tolyl ether in GC-MS serves as a reliable identifier.[3]

  • Analysis and Data Processing:

    • Inject the standard solutions to determine the retention time and response.

    • Inject the sample solutions.

    • Identify the di-o-tolyl ether peak based on its retention time. If using MS, confirm the identity by comparing the mass spectrum with a reference spectrum.

    • Quantify the analyte using an internal or external standard method.

Spectroscopic Identification Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of di-o-tolyl ether.

Table 2: Spectroscopic Data for Di-tolyl Ether Isomers

Spectroscopic TechniqueObserved Characteristics
¹H NMR Signals for aromatic protons typically appear in the range of δ 6.8-7.4 ppm, while methyl group protons are observed around δ 2.3 ppm.[3]
¹³C NMR Resonances for aromatic carbons and the methyl carbon are characteristic. The ether linkage influences the chemical shifts of the ipso-carbons.[3]
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of 198.26 g/mol . The fragmentation pattern is specific to the diaryl ether structure.[3]
Infrared (IR) Spectroscopy Characterized by a strong C-O-C stretching vibration, typically found in the region of 1200–1250 cm⁻¹.[3]

Method Selection Workflow

The selection of an appropriate analytical method for di-o-tolyl ether should be a structured process based on the analytical requirements. The following diagram illustrates a logical workflow for method selection.

MethodSelectionWorkflow Start Define Analytical Goal Qualitative Qualitative Analysis (Identification) Start->Qualitative  Identification? Quantitative Quantitative Analysis (Assay, Impurities) Start->Quantitative  Quantification? Spectroscopy Spectroscopic Methods (NMR, IR, MS) Qualitative->Spectroscopy GC_MS GC-MS for definitive identification Qualitative->GC_MS Chromatography Chromatographic Methods (HPLC, GC) Quantitative->Chromatography MethodValidation Method Validation (ICH Guidelines) Spectroscopy->MethodValidation HPLC_UV HPLC-UV for routine quantification Chromatography->HPLC_UV HPLC_MS HPLC-MS for trace quantification & identification Chromatography->HPLC_MS GC_FID GC-FID for purity and assay Chromatography->GC_FID GC_MS->MethodValidation HPLC_UV->MethodValidation HPLC_MS->MethodValidation GC_FID->MethodValidation RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Caption: Workflow for selecting an analytical method for di-o-tolyl ether.

This guide provides a foundational understanding of the analytical methods applicable to di-o-tolyl ether. For regulatory submissions, it is imperative to perform a thorough method validation according to ICH guidelines to demonstrate that the chosen analytical procedure is suitable for its intended purpose.

References

A Comparative Guide to High-Performance Lubricants: Di-o-Tolyl Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding environments of scientific research and pharmaceutical development, the selection of a high-performance lubricant is critical for the longevity and reliability of sensitive equipment. This guide provides an objective comparison of di-o-tolyl ether with other leading synthetic lubricants, including Polyalphaolefins (PAOs), Synthetic Esters, and Polyalkylene Glycols (PAGs). The information presented is based on available experimental data to assist in making informed decisions for your specific applications.

Performance Data Summary

The following table summarizes the typical performance characteristics of various high-performance lubricants based on standard industry tests. It is important to note that direct, publicly available experimental data for di-o-tolyl ether is limited. Therefore, data for a closely related class of lubricants, Polyphenyl Ethers (PPEs), is included as a proxy to provide a directional comparison for diaryl ethers. The performance of lubricants can also be significantly influenced by the specific additive packages used in their formulation.

Lubricant TypeWear Protection (Four-Ball Wear Test, ASTM D4172)Thermal Stability (TGA, Onset of Decomposition)Oxidative Stability (RPVOT, ASTM D2272)
Di-o-Tolyl Ether / Polyphenyl Ether (PPE) Excellent (data for PPE)[1]> 300°C (for PPE)[1]High (qualitative for PPE)[1]
Polyalphaolefin (PAO) Good to Excellent[2][3]~250 - 350°C[4]Good to Excellent[5]
Synthetic Ester Excellent[3]~200 - 300°CGood to Excellent[6]
Polyalkylene Glycol (PAG) Good to Excellent[7][8]~200 - 300°C[9]Excellent[10][11]

Note: The values presented are typical ranges and can vary based on the specific formulation and test conditions.

Detailed Experimental Protocols

To ensure a clear understanding of the data presented, the methodologies for the key experiments cited are detailed below.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup and immersed in the lubricant sample.

    • The fourth ball is placed in a chuck and brought into contact with the three stationary balls.

    • A specified load is applied (e.g., 147 N or 392 N).

    • The test lubricant is heated to a specified temperature (e.g., 75°C).

    • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • Output: The average wear scar diameter (in millimeters) is reported. A smaller wear scar indicates better anti-wear performance.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the lubricant is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Output: The onset temperature of decomposition, which is the temperature at which the lubricant begins to lose mass due to thermal degradation. A higher onset temperature indicates greater thermal stability.

Rotating Pressure Vessel Oxidation Test (RPVOT / RBOT) (ASTM D2272)

This test method evaluates the oxidation stability of lubricants.

  • Apparatus: A rotating pressure vessel (bomb), a temperature-controlled bath, and a pressure recording device.

  • Procedure:

    • A sample of the lubricant, along with a specified amount of water and a copper catalyst coil, is placed in the pressure vessel.

    • The vessel is sealed and pressurized with oxygen to a specific pressure (e.g., 90 psi).

    • The vessel is placed in a heating bath at a constant temperature (e.g., 150°C) and rotated at a constant speed (e.g., 100 rpm).

    • The pressure inside the vessel is monitored over time.

  • Output: The oxidation induction time, reported in minutes, is the time taken for the pressure to drop by a specified amount from the maximum pressure. A longer induction time indicates greater oxidative stability.[6][12][13]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the performance of a high-performance lubricant.

Lubricant_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_comparison Comparative Evaluation lubricant_sample Lubricant Sample (di-o-tolyl ether, PAO, Ester, PAG) four_ball Four-Ball Wear Test (ASTM D4172) lubricant_sample->four_ball tga Thermogravimetric Analysis (TGA) lubricant_sample->tga rpvot Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272) lubricant_sample->rpvot wear_analysis Wear Scar Measurement four_ball->wear_analysis thermal_analysis Onset of Decomposition tga->thermal_analysis oxidative_analysis Oxidation Induction Time rpvot->oxidative_analysis comparison Performance Comparison wear_analysis->comparison thermal_analysis->comparison oxidative_analysis->comparison

Caption: Workflow for Lubricant Performance Evaluation.

Discussion of Lubricant Performance

Di-o-Tolyl Ether and Polyphenyl Ethers (PPEs): While specific data for di-o-tolyl ether is scarce in publicly accessible literature, the broader class of Polyphenyl Ethers (PPEs) is known for exceptional thermal and oxidative stability.[1] Their aromatic structure contributes to their ability to withstand high temperatures and resist degradation. The tribological behavior of PPEs suggests excellent wear resistance, making them suitable for extreme temperature applications where other lubricants might fail.[1]

Polyalphaolefins (PAOs): PAOs are widely used synthetic lubricants known for their excellent viscosity-temperature characteristics, high thermal stability, and good hydrolytic stability.[5] They offer a good balance of performance and are compatible with many conventional mineral oils and seals.[5] Their wear protection is generally good, though it can be further enhanced with additives.[2]

Synthetic Esters: Synthetic esters are recognized for their excellent lubricity, high thermal stability, and good solvency, which helps to keep systems clean and dissolve deposits.[6][11] They often exhibit superior anti-wear properties compared to PAOs.[3] Their polarity provides good adhesion to metal surfaces, contributing to a robust lubricating film.

Polyalkylene Glycols (PAGs): PAGs possess a unique set of properties, including excellent lubricity, high viscosity indices, and exceptional resistance to sludge and varnish formation.[10][11] They are available in both water-soluble and water-insoluble forms, offering versatility for various applications. PAGs are known for their clean-burning characteristics at high temperatures.[10] However, their compatibility with other lubricant types and some seal materials can be a consideration.

Conclusion

The selection of a high-performance lubricant requires a careful evaluation of the specific operational demands of the application. While di-o-tolyl ether, as a type of diaryl ether, is expected to offer excellent high-temperature performance, a direct comparison is hampered by the lack of available quantitative data. Polyalphaolefins, synthetic esters, and polyalkylene glycols each present a unique profile of strengths. For applications requiring a balance of performance and compatibility, PAOs are a strong choice. Synthetic esters excel in lubricity and cleanliness, while PAGs offer unique properties such as water solubility and clean decomposition at high temperatures. For the most demanding high-temperature applications, the properties of polyphenyl ethers suggest that di-o-tolyl ether could be a highly effective, albeit less documented, option. Further targeted experimental evaluation is recommended to definitively ascertain the performance of di-o-tolyl ether relative to these established alternatives.

References

A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-2-(2-methylphenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent catalytic methods for the synthesis of the diaryl ether, 1-methyl-2-(2-methylphenoxy)benzene: the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling. Diaryl ethers are a pivotal structural motif in numerous pharmaceuticals, agrochemicals, and materials science applications. The selection of an appropriate synthetic route is critical for efficiency, yield, and cost-effectiveness in research and development.

While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this guide utilizes data from the synthesis of its close structural analog, 2,2'-dimethyldiphenyl ether. This analogue presents similar steric hindrance and electronic properties, making it a reliable model for comparing the synthetic methodologies.

Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the Ullmann-type and a projected Buchwald-Hartwig synthesis of a sterically hindered diaryl ether, providing a basis for methodological selection.

ParameterUllmann-Type CondensationBuchwald-Hartwig C-O Coupling
Reactants 2-Bromotoluene, o-Cresol2-Iodotoluene, o-Cresol
Catalyst Copper(I) Iodide (CuI)Palladium-based catalyst (e.g., Pd(OAc)₂)
Ligand Picolinic AcidBulky phosphine ligand (e.g., SPhos)
Base Potassium Phosphate (K₃PO₄)Potassium Phosphate (K₃PO₄)
Solvent Dimethyl Sulfoxide (DMSO)Toluene
Temperature 105 °C~100 °C
Reaction Time Not specified, likely several hoursNot specified, likely several hours
Yield 68%[1][2]Potentially moderate to high (specific data for this analogue is not readily available)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures for analogous compounds and serve as a starting point for optimization.

Ullmann-Type Condensation Protocol

This protocol is adapted from the synthesis of 2,2'-dimethyldiphenyl ether.[1][2]

Materials:

  • 2-Bromotoluene

  • o-Cresol

  • Copper(I) Iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add CuI (10 mol%), picolinic acid (20 mol%), and K₃PO₄ (2 equivalents).

  • Add o-cresol (1.2 equivalents) and 2-bromotoluene (1 equivalent).

  • Add DMSO as the solvent.

  • The reaction mixture is heated to 105 °C and stirred until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired this compound.

Buchwald-Hartwig C-O Coupling Protocol (Projected)

This projected protocol is based on general procedures for Buchwald-Hartwig C-O coupling reactions and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Iodotoluene

  • o-Cresol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (or other suitable bulky phosphine ligand)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (1.5-2 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add o-cresol (1.2 equivalents) and 2-iodotoluene (1 equivalent) followed by anhydrous toluene.

  • The reaction mixture is heated to approximately 100 °C and stirred for several hours until completion (monitoring by TLC or GC-MS is recommended).

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the two compared synthetic methods.

Ullmann_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Halotoluene (e.g., 2-Bromotoluene) P Ullmann Condensation A->P B o-Cresol B->P C CuI (Catalyst) C->P D Picolinic Acid (Ligand) D->P E K₃PO₄ (Base) E->P F DMSO (Solvent) F->P G Heat (105 °C) G->P Z This compound P->Z

Caption: Workflow for the Ullmann-Type Synthesis.

Buchwald_Hartwig_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Halotoluene (e.g., 2-Iodotoluene) P Buchwald-Hartwig Coupling A->P B o-Cresol B->P C Pd(OAc)₂ (Catalyst) C->P D Bulky Phosphine Ligand D->P E K₃PO₄ (Base) E->P F Toluene (Solvent) F->P G Heat (~100 °C) G->P Z This compound P->Z

Caption: Workflow for the Buchwald-Hartwig Synthesis.

Concluding Remarks

Both the Ullmann and Buchwald-Hartwig reactions represent powerful tools for the synthesis of diaryl ethers like this compound. The choice between these methods will depend on factors such as substrate scope, catalyst cost and availability, and tolerance to functional groups. The provided data on the synthesis of a close analog suggests that the Ullmann condensation can provide a good yield for this type of sterically hindered diaryl ether. While specific data for the Buchwald-Hartwig reaction on this particular substrate is lacking, its known broad applicability suggests it is also a viable, and potentially higher-yielding, alternative that warrants experimental investigation. Researchers are encouraged to use the provided protocols as a foundation for developing optimized conditions for their specific needs.

References

Navigating Molecular Architectures: A Comparative Guide to the Structural Determination of Di-o-tolyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

While the definitive solid-state structure of di-o-tolyl ether has yet to be confirmed by single-crystal X-ray crystallography, this guide provides researchers, scientists, and drug development professionals with a comparative overview of the leading experimental and computational techniques available for its structural elucidation. By examining the principles, protocols, and data outputs of X-ray crystallography, gas-phase electron diffraction (GED), and computational modeling, this document offers a framework for selecting the most appropriate method for characterizing di-o-tolyl ether and its analogs.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical properties, reactivity, and biological interactions. For diaryl ethers such as di-o-tolyl ether, the central C-O-C bond angle and the torsion angles of the tolyl groups are critical determinants of its overall conformation. While X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application is contingent on the ability to grow high-quality single crystals, a process that can be challenging.

In the absence of a published crystal structure for di-o-tolyl ether, this guide explores viable alternative and complementary techniques. Gas-phase electron diffraction offers a powerful method for determining molecular structure in the absence of intermolecular forces present in a crystal lattice.[1] Additionally, modern computational chemistry provides predictive insights into molecular geometry and energetics.

Comparative Analysis of Structural Determination Methods

The following table summarizes the key characteristics and data outputs of the primary methods for molecular structure determination. For illustrative purposes, data for the closely related isomer, di-p-tolyl ether, and other relevant diaryl ethers are included where the data for di-o-tolyl ether is not available.

FeatureSingle-Crystal X-ray CrystallographyGas-Phase Electron Diffraction (GED)Computational Modeling
Principle Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Scattering of an electron beam by gaseous molecules.[1]Quantum mechanical or classical mechanics calculations to predict the lowest energy conformation.[2][3]
Sample Phase Solid (single crystal)GasIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[4]Internuclear distances, bond angles, and information about molecular vibrations in the gas phase.[1]Predicted 3D coordinates, bond lengths, bond angles, torsion angles, relative energies of conformers.
Key Advantages Unambiguous determination of solid-state structure and stereochemistry.[5]Provides the structure of isolated molecules, free from crystal packing effects.[1]No experimental sample required; can explore multiple conformers and transition states.[3]
Key Limitations Requires a high-quality single crystal of sufficient size; the solid-state conformation may differ from the solution or gas phase.[4]Provides a one-dimensional radial distribution function, making complex structures challenging to solve without complementary data.[1]Accuracy is dependent on the level of theory and basis set used; results require experimental validation.[2]
Illustrative Data (for related compounds) For di-p-tolyl ether, quantum mechanical studies have been combined with solid-state NMR and X-ray diffraction to analyze its conformational properties.[6]For 4,4' diiododiphenyl ether, the C-O-C valence angle was determined to be 118±3°.[7][8]DFT calculations can be used to model reaction pathways for the synthesis of diaryl ethers.[6]

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for evaluating the applicability and rigor of each technique.

Single-Crystal X-ray Crystallography

This technique is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of di-o-tolyl ether that is of suitable size (typically >0.1 mm) and quality, free from significant defects.[4] This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[4] This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, providing insights into their intrinsic geometry without the influence of crystal packing forces.[1]

Experimental Protocol:

  • Sample Introduction: A gaseous sample of di-o-tolyl ether is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[1]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules, producing a diffraction pattern.[1]

  • Data Acquisition: The scattered electrons are detected, typically on a photographic plate or a modern imaging plate detector, creating a pattern of concentric rings.[1][9]

  • Structure Determination: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.[1]

Computational Modeling

Computational chemistry allows for the prediction of molecular structures and properties through calculations based on theoretical chemistry principles.[3]

Protocol:

  • Initial Structure Generation: A 2D or approximate 3D structure of di-o-tolyl ether is drawn using molecular modeling software.

  • Method and Basis Set Selection: A computational method (e.g., Density Functional Theory - DFT) and a basis set (which describes the atomic orbitals) are chosen. The choice of method and basis set will determine the accuracy and computational cost of the calculation.[10]

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This involves systematically adjusting the atomic coordinates to minimize the calculated energy of the system.[3]

  • Frequency Calculation and Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum and to predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.[3]

Visualizing the Workflow and Methodological Relationships

To further clarify the processes and their interconnections, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis and Structure Determination cluster_output Output crystal_growth Crystal Growth of di-o-tolyl ether xray_beam Mount Crystal and Expose to X-ray Beam crystal_growth->xray_beam diffraction_pattern Record Diffraction Pattern xray_beam->diffraction_pattern process_data Process Diffraction Data diffraction_pattern->process_data solve_structure Solve Phase Problem (Direct Methods) process_data->solve_structure refine_structure Build and Refine Molecular Model solve_structure->refine_structure final_structure Final 3D Crystal Structure (Bond Lengths, Angles) refine_structure->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship xray X-ray Crystallography (Solid State) structure Structural Confirmation of di-o-tolyl ether xray->structure Definitive 3D Structure ged Gas-Phase Electron Diffraction (Gas Phase) ged->structure Intrinsic Molecular Geometry comp Computational Modeling (In Silico) comp->structure Predicted Structure and Energetics

Caption: Relationship between methods for molecular structure determination.

References

Isomeric Effects on the Boiling Point of Dimethyldiphenyl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of functional groups on a core molecular scaffold can significantly influence its physicochemical properties, a phenomenon of critical importance in fields ranging from materials science to drug development. This guide provides a comparative analysis of the boiling points of dimethyldiphenyl ether isomers, offering experimental data where available and a theoretical framework to understand the observed and expected trends.

Boiling Point Data of Dimethyldiphenyl Ether Isomers

The boiling points of organic compounds are a direct reflection of the strength of their intermolecular forces. For the dimethyldiphenyl ether isomers, the position of the two methyl groups on the phenyl rings alters the molecular symmetry and dipole moment, leading to variations in their boiling points. Below is a summary of available experimental data.

Compound NameIsomer TypeBoiling Point (°C)
Diphenyl EtherUnsubstituted258 - 259
2,2'-Dimethyldiphenyl EtherOrtho-Ortho274.5
4,4'-Dimethyldiphenyl EtherPara-Para285
3,3'-Dimethyldiphenyl EtherMeta-MetaData not readily available
2,3'-Dimethyldiphenyl EtherOrtho-MetaData not readily available
2,4'-Dimethyldiphenyl EtherOrtho-ParaData not readily available
3,4'-Dimethyldiphenyl EtherMeta-ParaData not readily available

Note: The boiling point for "ditolyl ether" is also reported as 274.5°C, which may refer to the 2,2'-isomer or a mixture.

Understanding the Isomeric Effects

The observed trend in the available data, where the boiling point increases from the unsubstituted diphenyl ether to the dimethyl-substituted isomers, and further varies between the 2,2'- and 4,4'-isomers, can be explained by considering the interplay of several molecular factors.

1. Molecular Weight and Van der Waals Forces: The introduction of two methyl groups increases the molecular weight of the diphenyl ether core (from 170.21 g/mol to 198.26 g/mol ). This leads to stronger London dispersion forces, a type of van der Waals force, which are the primary intermolecular attractions for these largely nonpolar molecules. The increased strength of these forces requires more energy to overcome, resulting in a higher boiling point for all dimethyldiphenyl ether isomers compared to the parent diphenyl ether[1][2][3].

2. Molecular Symmetry and Packing Efficiency: The symmetry of a molecule influences how closely it can pack in the liquid state. More symmetrical molecules can pack more efficiently, leading to stronger intermolecular forces and, consequently, higher boiling points. The 4,4'-dimethyldiphenyl ether isomer possesses a higher degree of symmetry compared to the 2,2'-isomer. This allows for a more ordered arrangement in the liquid phase, maximizing the surface area of interaction between molecules and strengthening the van der Waals forces. This is the likely reason for the higher boiling point of the 4,4'-isomer (285 °C) compared to the 2,2'-isomer (274.5 °C).

3. Dipole Moment and Steric Hindrance: While the ether linkage introduces a polar component to the molecule, the overall polarity is relatively low. The position of the methyl groups can influence the net dipole moment. For the symmetrical 4,4'-isomer, the individual bond dipoles may cancel each other out to a larger extent than in the less symmetrical isomers, potentially leading to a lower net dipole moment. However, the effect of enhanced packing due to symmetry appears to be the dominant factor influencing its boiling point.

In the case of the 2,2'-isomer, the methyl groups are in the ortho positions, which can lead to steric hindrance. This hindrance can restrict the rotation around the C-O bonds, affecting the overall shape and ability of the molecules to interact closely. This less efficient packing would result in weaker intermolecular forces and a lower boiling point compared to the more linear and symmetrical 4,4'-isomer.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point of a liquid is through distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of the dimethyldiphenyl ether isomer into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

  • The temperature will plateau at the boiling point of the liquid as the vapor passes into the condenser and condenses back into a liquid, which is then collected in the receiving flask.

  • The constant temperature observed during the distillation of the pure substance is its boiling point.

This experimental setup allows for the precise determination of the boiling point, which is a key physical constant for the characterization and purity assessment of a compound.

Visualization of Isomeric Structures and Boiling Point Trends

The following diagram illustrates the structures of the dimethyldiphenyl ether isomers and the expected trend in their boiling points based on the principles of molecular symmetry and intermolecular forces.

G cluster_isomers Dimethyldiphenyl Ether Isomers cluster_factors Influencing Factors DPE Diphenyl Ether (258-259 °C) ortho 2,2'-Dimethyldiphenyl Ether (274.5 °C) DPE->ortho Methyl Substitution meta 3,3'-Dimethyldiphenyl Ether (Expected Intermediate B.P.) DPE->meta Methyl Substitution para 4,4'-Dimethyldiphenyl Ether (285 °C) DPE->para Methyl Substitution MW Increased Molecular Weight (Stronger Van der Waals Forces) ortho->MW Symmetry Molecular Symmetry (Packing Efficiency) ortho->Symmetry Low Steric Steric Hindrance (Reduced Intermolecular Interaction) ortho->Steric High meta->MW para->MW para->Symmetry High Symmetry->para Increases B.P. Steric->ortho Decreases B.P.

Caption: Relationship between isomeric structure and boiling point.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-(2-methylphenoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of 1-Methyl-2-(2-methylphenoxy)benzene is paramount in any laboratory setting. Adherence to proper procedures not only ensures regulatory compliance but also protects researchers and the environment from potential hazards. This guide provides detailed, step-by-step instructions for the correct handling and disposal of this aromatic ether compound.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and to utilize appropriate safety measures. While specific toxicity data for this compound is limited, its structure as an aromatic ether suggests that precautions for handling similar volatile and potentially irritating organic compounds should be strictly followed.

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[2][3]

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a respirator may be necessary.

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.[3]

  • Avoid breathing vapors.[3]

  • For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1][3]

Chemical and Physical Properties

Understanding the properties of a chemical is the first step in managing its disposal correctly. The table below summarizes key data for this compound.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 4731-34-4[4]
Molecular Formula C₁₄H₁₄O[4]
Molar Mass 198.26 g/mol [4]
Boiling Point 271°C (estimate)[4]
Density 1.047 g/cm³[4]
General Hazards Assumed to be a skin, eye, and respiratory irritant based on similar compounds. Aromatic ethers are often classified as hazardous to aquatic life.[5][6] Ethers may form explosive peroxides upon storage and exposure to air.[3][7]N/A

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Objective: To safely collect and store this compound waste for subsequent disposal by certified personnel, ensuring minimal exposure and environmental impact.

Materials:

  • Designated hazardous waste container (glass or polyethylene, with a screw cap).

  • Hazardous waste labels.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE) as described above.

Methodology:

  • Waste Segregation:

    • Designate a specific waste stream for non-halogenated organic solvents.[8]

    • Crucially, do not mix this compound waste with incompatible chemicals such as acids, bases, or oxidizing agents to prevent violent reactions.[9][10]

  • Container Preparation and Labeling:

    • Select a clean, dry container that is compatible with the chemical. Glass bottles are often preferred for solvent waste.[7]

    • Affix a completed hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and any other components of the waste stream with their approximate concentrations.[11]

  • Waste Accumulation:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the waste into the designated container, using a funnel if necessary to prevent spills.

    • Keep the waste container securely closed at all times, except when adding waste.[11][12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][11]

    • Place the container within a larger, chemically resistant secondary containment bin to catch any potential leaks.[13]

    • Store the SAA away from heat sources, open flames, and direct sunlight.[3]

  • Request for Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (typically 6-12 months, check institutional policy), arrange for its removal.[10][11]

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[11][12]

  • Disposal of Empty Containers:

    • A container that has held this compound is not considered empty until all contents have been removed.

    • The first solvent rinse of the "empty" container must be collected and disposed of as hazardous waste.[12]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]

    • After appropriate rinsing, deface or remove the original label and dispose of the container as regular solid waste, in accordance with institutional guidelines.[13]

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal cluster_spill Contingency start Waste Generated segregate Segregate as Non-Halogenated Organic Waste [5] start->segregate container Select & Label Compatible Container [2] segregate->container collect Collect Waste in Chemical Fume Hood container->collect store Store Closed Container in SAA with Secondary Containment [1, 4] collect->store spill Spill Occurs collect->spill Potential Spill pickup Request EHS Waste Pickup [14] store->pickup spill_decision Small or Large Spill? spill->spill_decision small_spill Absorb with Inert Material & Collect as Waste [16] spill_decision->small_spill Small large_spill Evacuate & Contact EHS [8] spill_decision->large_spill Large

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-2-(2-methylphenoxy)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.